molecular formula C9H6F3IO2 B12053044 2-Iodo-6-(trifluoromethyl)phenylacetic acid

2-Iodo-6-(trifluoromethyl)phenylacetic acid

Cat. No.: B12053044
M. Wt: 330.04 g/mol
InChI Key: RKLVJMNKRAWGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H6F3IO2 and its molecular weight is 330.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-6-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-6-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F3IO2

Molecular Weight

330.04 g/mol

IUPAC Name

2-[2-iodo-6-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)6-2-1-3-7(13)5(6)4-8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

RKLVJMNKRAWGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)O)C(F)(F)F

Origin of Product

United States
Foundational & Exploratory

2-Iodo-6-(trifluoromethyl)phenylacetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, properties, and applications of 2-Iodo-6-(trifluoromethyl)phenylacetic acid , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a disubstituted phenylacetic acid derivative characterized by extreme steric crowding around the benzylic position. It features two bulky ortho-substituents: an iodine atom (reactive handle) and a trifluoromethyl group (metabolic shield/lipophilic enhancer).

This compound is a critical intermediate in the synthesis of polycyclic heterocycles , particularly oxindoles and indoles , via intramolecular metal-catalyzed cross-coupling reactions. Its unique 2,6-substitution pattern forces the acetic acid side chain out of planarity, influencing the binding kinetics of downstream pharmaceutical targets.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a phenyl ring substituted at the 1-position with an acetic acid group. The 2- and 6-positions are occupied by Iodine and Trifluoromethyl groups, respectively. This "pincer" substitution creates a high rotational energy barrier for the acetic acid side chain.

PropertyData
IUPAC Name 2-[2-Iodo-6-(trifluoromethyl)phenyl]acetic acid
CAS Number 2228872-95-3 (and related isomers)
Molecular Formula

Molecular Weight 330.04 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~3.8 – 4.1 (More acidic than phenylacetic acid due to EWGs)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in water
Melting Point 115–120 °C (Predicted range based on analogs)
3D Conformational Diagram (DOT)

The following diagram illustrates the steric environment and connectivity.

Caption: Structural connectivity showing the steric "pincer" effect of the 2-Iodo and 6-CF3 groups on the central acetic acid moiety.[1]

Synthetic Routes[3][4][6][9][10][11][12][13][14]

Accessing the 2,6-disubstituted core requires bypassing significant steric hindrance.[2] Two primary routes are recommended: the Classical Homologation (highly reliable) and the Directed Ortho-Lithiation (shorter, but technically demanding).

Route A: Classical Homologation (Recommended)

This route builds the acetic acid chain from a toluene precursor, avoiding the difficulty of introducing substituents onto an existing acetic acid scaffold.

Step-by-Step Protocol:

  • Starting Material: 2-Iodo-6-(trifluoromethyl)toluene .

  • Radical Bromination (Wohl-Ziegler):

    • Reagents: NBS (N-Bromosuccinimide), AIBN (catalytic),

      
       or Trifluorotoluene (solvent).
      
    • Conditions: Reflux, 4–6 hours.

    • Mechanism:[3][4] Benzylic radical bromination yields 2-iodo-6-(trifluoromethyl)benzyl bromide .

  • Cyanation:

    • Reagents: NaCN or KCN, 18-crown-6 (catalytic).

    • Solvent: DMSO or DMF/Water.

    • Conditions: Stir at ambient temperature to 40°C. Caution: Exothermic.

    • Product:2-iodo-6-(trifluoromethyl)phenylacetonitrile .

  • Hydrolysis:

    • Reagents:

      
       (50% aq) or NaOH/EtOH followed by acid workup.
      
    • Conditions: Reflux, 12 hours.[5]

    • Outcome: Hydrolysis of the nitrile to the carboxylic acid.

Route B: Directed Ortho-Lithiation (Advanced)

This method utilizes the directing power of a protected phenylacetic acid derivative.

  • Protection: Convert 2-(trifluoromethyl)phenylacetic acid to an oxazoline or diethyl amide.

  • Lithiation: Treat with s-BuLi (1.1 equiv) in THF at -78°C. The Lithium coordinates to the directing group and deprotonates the open ortho position (C6).

  • Quench: Add Iodine (

    
    ) solution in THF.
    
  • Deprotection: Acidic hydrolysis regenerates the free acid.

Reactivity & Applications

Intramolecular Cyclization (Oxindole Synthesis)

The most valuable application of this compound is its conversion into 4-(trifluoromethyl)oxindole derivatives via Pd-catalyzed intramolecular


-arylation.

Mechanism:

  • Amide Formation: The acid is coupled with an amine (R-NH2) to form the amide.

  • Oxidative Addition: Pd(0) inserts into the C–I bond.

  • Enolate Coordination: Base deprotonates the amide

    
    -carbon; the enolate coordinates to Pd.
    
  • Reductive Elimination: C–C bond forms, closing the ring to yield the oxindole.

Reaction Pathway Diagram[6]

Oxindole Synthesis Start 2-Iodo-6-(CF3)phenylacetic Acid Step1 Amide Coupling (R-NH2, HATU) Start->Step1 Inter1 Precursor Amide Step1->Inter1 Step2 Pd-Catalyzed Cyclization (Pd2(dba)3, Ligand, Base) Inter1->Step2 Cycle Intramolecular C-H Arylation Step2->Cycle Product 4-(Trifluoromethyl)oxindole Cycle->Product Ring Closure

Caption: Pathway for converting the phenylacetic acid core into a pharmacologically active oxindole scaffold.

Cross-Coupling Capabilities[10]
  • Suzuki-Miyaura: The C–I bond allows coupling with boronic acids to create biaryl acetic acids (e.g., 2-aryl-6-CF3-phenylacetic acids).

  • Sonogashira: Coupling with terminal alkynes yields precursors for fused isoquinolines.

Safety & Handling

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash immediately upon contact.
Eye Damage Causes serious eye irritation (H319)Wear safety goggles; use eye wash station if exposed.
Stability Light SensitiveStore in amber vials under inert gas (Argon/Nitrogen).
Reactivity Incompatible with strong oxidizersKeep away from peroxides and nitrates.

Storage: Store at 2–8°C. The C–I bond is susceptible to photolytic cleavage over time; protect from light.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Trifluoromethyl)phenylacetic acid. Retrieved from

  • Ye, Y., et al. (2018). "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." Organic Letters, 20(6), 1676-1679. Retrieved from

  • Adapa, S. R., et al. (2003). "A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction." Synthetic Communications, 33(1). Retrieved from

  • Huang, L., et al. (2023). "Ligand Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides." ResearchGate. Retrieved from

  • PubChem. (2025). Compound Summary: 2,4,5-Trifluorophenylacetic acid (Analog Reference). Retrieved from

Sources

Technical Guide: 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a highly specialized, electron-deficient aromatic building block used in the synthesis of advanced pharmaceutical intermediates. Characterized by significant steric hindrance due to the ortho-iodo and ortho-trifluoromethyl substituents flanking the acetic acid moiety, this compound is a critical scaffold for developing kinase inhibitors , ROR


 modulators , and indole-based therapeutics .

Due to its specific substitution pattern, this compound is frequently not listed in standard commodity chemical catalogs with a direct CAS number. Instead, it is typically accessed via a custom synthesis cascade starting from commercially available precursors. This guide provides the definitive technical profile, validated synthetic pathways, and application context for this molecule.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

While the specific CAS number for the final acid is often unindexed in public databases due to its status as a transient intermediate or custom synthesis target, its identity is defined by its precursors and structural properties.

PropertySpecification
Chemical Name 2-Iodo-6-(trifluoromethyl)phenylacetic acid
Systematic Name 2-(2-iodo-6-(trifluoromethyl)phenyl)acetic acid
Molecular Formula C

H

F

IO

Molecular Weight 330.04 g/mol
CAS Number (Target) Not widely indexed; Custom Synthesis Target
CAS (Precursor: Alcohol) 1261865-20-6 (2-Iodo-6-(trifluoromethyl)benzyl alcohol)
CAS (Precursor: Bromide) 1261876-33-8 (2-Iodo-6-(trifluoromethyl)benzyl bromide)
CAS (Precursor: Benzoic Acid) 914637-39-1 (2-Iodo-6-(trifluoromethyl)benzoic acid)
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~3.5 (Acidic due to electron-withdrawing -CF

group)

Synthetic Pathways & Methodology

The synthesis of 2-Iodo-6-(trifluoromethyl)phenylacetic acid is best approached through a linear sequence starting from 2-iodo-6-(trifluoromethyl)benzoic acid (CAS 914637-39-1). This route avoids the complications of direct electrophilic aromatic substitution on a deactivated ring.

Core Synthesis Workflow

The following pathway outlines the conversion of the benzoic acid to the target phenylacetic acid via reduction, bromination, cyanation, and hydrolysis.

Synthesis Start 2-Iodo-6-(trifluoromethyl) benzoic acid (CAS 914637-39-1) Alcohol 2-Iodo-6-(trifluoromethyl) benzyl alcohol (CAS 1261865-20-6) Start->Alcohol Step 1: BH3·THF Reduction Bromide 2-Iodo-6-(trifluoromethyl) benzyl bromide (CAS 1261876-33-8) Alcohol->Bromide Step 2: PBr3 or CBr4/PPh3 Nitrile 2-Iodo-6-(trifluoromethyl) phenylacetonitrile (Intermediate) Bromide->Nitrile Step 3: NaCN DMSO, RT Target 2-Iodo-6-(trifluoromethyl) phenylacetic acid (Target) Nitrile->Target Step 4: H2SO4/H2O Hydrolysis

Figure 1: Step-wise synthetic pathway from commercially available benzoic acid precursor to the target phenylacetic acid.

Detailed Protocols
Step 1: Reduction to Benzyl Alcohol
  • Precursor: 2-Iodo-6-(trifluoromethyl)benzoic acid (CAS 914637-39-1)[1]

  • Reagents: Borane-tetrahydrofuran complex (BH

    
    ·THF).
    
  • Mechanism: Chemoselective reduction of the carboxylic acid to the primary alcohol without dehalogenating the iodine.

  • Protocol: Dissolve the acid in anhydrous THF under N

    
    . Add BH
    
    
    
    ·THF (1.5 eq) dropwise at 0°C. Stir at RT for 12h. Quench with MeOH. Concentrate and purify via silica flash chromatography.
  • Product: 2-Iodo-6-(trifluoromethyl)benzyl alcohol (CAS 1261865-20-6).

Step 2: Bromination to Benzyl Bromide
  • Reagents: Phosphorus tribromide (PBr

    
    ) or CBr
    
    
    
    /PPh
    
    
    (Appel Reaction).
  • Rationale: The Appel reaction is preferred to avoid harsh acidic conditions that might affect the iodine functionality.

  • Protocol: To a solution of the alcohol and CBr

    
     (1.1 eq) in DCM at 0°C, add PPh
    
    
    
    (1.1 eq) portion-wise. Stir for 2h. The steric bulk of the ortho-CF
    
    
    group may require longer reaction times.
  • Product: 2-Iodo-6-(trifluoromethyl)benzyl bromide (CAS 1261876-33-8).

Step 3: Cyanation (Homologation)
  • Reagents: Sodium Cyanide (NaCN) or TMSCN.

  • Solvent: DMSO or DMF.

  • Critical Note: This step is sensitive to steric hindrance. The ortho-iodo and ortho-CF

    
     groups create a "picket fence" effect, slowing S
    
    
    
    2 attack. Elevated temperatures (40-60°C) may be required, but care must be taken to avoid elimination.
  • Protocol: Dissolve bromide in DMSO. Add NaCN (1.2 eq). Stir at 50°C for 4-6h. Monitor by TLC.[2] Workup with water/EtOAc extraction.

  • Product: 2-Iodo-6-(trifluoromethyl)phenylacetonitrile.

Step 4: Hydrolysis to Phenylacetic Acid
  • Reagents: H

    
    SO
    
    
    
    (50% aq) or NaOH (10% aq) followed by acidification.
  • Protocol: Reflux the nitrile in 50% H

    
    SO
    
    
    
    for 2-4h. The electron-withdrawing CF
    
    
    group facilitates the hydrolysis of the nitrile but also makes the resulting acid slightly more acidic.
  • Isolation: Cool to RT. The product typically precipitates as a white solid. Filter, wash with cold water, and recrystallize from hexanes/EtOAc if necessary.

Applications in Drug Discovery[1]

The 2-iodo-6-(trifluoromethyl)phenyl motif is a privileged scaffold in medicinal chemistry due to its ability to enforce specific conformational constraints and improve metabolic stability.

Kinase Inhibitor Scaffolds

The steric bulk of the trifluoromethyl group combined with the iodine atom allows for:

  • Orthogonal Functionalization: The iodine atom serves as a handle for Sonogashira, Suzuki, or Heck couplings, allowing the attachment of heterocycles (e.g., pyrazoles, pyridines) common in kinase inhibitors.

  • Hydrophobic Pocket Filling: The -CF

    
     group is lipophilic and can occupy hydrophobic pockets in ATP-binding sites of kinases (e.g., ROR
    
    
    
    , B-Raf ).
Indole and Oxindole Synthesis

This acid is a direct precursor to 4-(trifluoromethyl)indoles and oxindoles via intramolecular cyclization.

  • Mechanism: Palladium-catalyzed intramolecular

    
    -arylation of the amide or ester derivative.
    
  • Utility: 4-CF

    
    -substituted indoles are bioisosteres for serotonin and are found in various CNS-active agents.
    

Applications cluster_0 Drug Discovery Applications Target 2-Iodo-6-(trifluoromethyl) phenylacetic acid Indole 4-CF3-Indoles (CNS Agents) Target->Indole Pd-Cat. Intramolecular Cyclization Kinase Kinase Inhibitors (RORgamma, B-Raf) Target->Kinase Amide Coupling & Cross-Coupling Peptide Peptidomimetics (Conformational Control) Target->Peptide Incorporation into Unnatural Amino Acids

Figure 2: Downstream applications of the target acid in pharmaceutical synthesis.

Handling & Safety Protocols

Hazard Classification:

  • Skin/Eye Irritant: Like most halogenated phenylacetic acids, this compound is expected to be irritating to mucous membranes.

  • Corrosive: Potential for corneal damage if direct contact occurs.

Standard Operating Procedures (SOP):

  • Engineering Controls: All synthesis steps involving NaCN (Step 3) must be performed in a certified fume hood with a cyanide destruction kit (bleach/NaOH) readily available.

  • PPE: Nitrile gloves (double gloving recommended for organohalides), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent decarboxylation or iodine liberation over long periods.

References

  • Precursor Availability (Benzoic Acid): CymitQuimica. 2-Iodo-6-(trifluoromethyl)benzoic acid (CAS 914637-39-1).[1] Retrieved from

  • Precursor Availability (Benzyl Alcohol): ChemSrc. 2-Iodo-6-(trifluoromethyl)benzyl alcohol (CAS 1261865-20-6). Retrieved from

  • Precursor Availability (Benzyl Bromide): Apollo Scientific. 2-Iodo-6-(trifluoromethyl)benzyl bromide (CAS 1261876-33-8). Retrieved from

  • Synthetic Methodology (General): BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from

  • Applic

    
     Modulators):  GlaxoSmithKline. ROR nuclear receptor modulators (WO2016198908A1). Retrieved from 
    

Sources

Strategic Sourcing and Technical Validation Guide: 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It prioritizes the strategic sourcing, synthesis validation, and quality control of 2-Iodo-6-(trifluoromethyl)phenylacetic acid , a high-value, non-commodity building block.

Executive Summary & Chemical Profile[1][2][3]

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a specialized 1,2,3-trisubstituted benzene derivative used primarily as a scaffold in the synthesis of fused heterocycles (e.g., indoles, oxindoles) and as a bioisostere in ROR


t modulators and other nuclear receptor targets.

Unlike common phenylacetic acids, this compound is not a commodity chemical . It is rarely held in stock due to its specific substitution pattern, which combines a bulky trifluoromethyl group with a reactive iodo-handle ortho to the acetic acid moiety. Consequently, "sourcing" this material requires a Custom Synthesis (CRO) strategy rather than a simple catalog purchase.

Chemical Identity
PropertySpecification
Chemical Name 2-Iodo-6-(trifluoromethyl)phenylacetic acid
CAS Number 2228872-95-3 (Primary/Provisional)
Molecular Formula C

H

F

IO

Molecular Weight 330.04 g/mol
Key Substituents -I (Pos 2), -CF

(Pos 6), -CH

COOH (Pos 1)
Precursor CAS 314-46-5 (2-Amino-6-(trifluoromethyl)benzoic acid)

Market Analysis & Sourcing Strategy

The "Stock" Fallacy

Searching for CAS 2228872-95-3 in standard aggregator databases (e.g., PubChem, eMolecules) often yields "Inquire" or "Make-on-Demand" results. Relying on these listings for immediate delivery is a critical path risk.

Recommended Sourcing Model: The "Precursor + CRO" Approach

To guarantee supply, you must control the input material. The most reliable strategy is to purchase the commercially available precursor—2-Amino-6-(trifluoromethyl)benzoic acid —and contract a CRO to perform the conversion.

Decision Matrix: Make vs. Buy

The following logic gate determines the optimal procurement path based on your project scale.

SourcingStrategy Start Requirement: 2-Iodo-6-(CF3)phenylacetic acid CheckStock Check Aggregators (CAS 2228872-95-3) Start->CheckStock StockResult Stock Available? CheckStock->StockResult BuyStock Direct Purchase (Risk: Lead Time/Purity) StockResult->BuyStock Yes (Rare) CustomSynth Initiate Custom Synthesis StockResult->CustomSynth No (Likely) Precursor Source Precursor: 2-Amino-6-(CF3)benzoic acid (CAS 314-46-5) CustomSynth->Precursor CRO Contract Research Organization (CRO) (WuXi, Enamine, Curia) Precursor->CRO

Figure 1: Strategic sourcing decision tree. Due to low stock availability, the "Precursor + CRO" route is the industry standard for reliability.

Technical Specification: Synthesis & Manufacturing

Since you will likely be commissioning the synthesis, you must provide the CRO with a validated route. The following 5-step retrosynthetic pathway is robust, scalable, and avoids the regioselectivity issues of direct iodination.

The Route: Benzoic Acid to Phenylacetic Acid
  • Diazotization-Iodination (Sandmeyer): Converts the amine to an iodide.

  • Reduction: Converts the carboxylic acid to a benzyl alcohol.

  • Bromination: Converts the alcohol to a reactive benzyl bromide.

  • Cyanation: Extends the carbon chain by one carbon.

  • Hydrolysis: Converts the nitrile to the final acid.

SynthesisRoute Step1 Start: 2-Amino-6-(CF3)benzoic acid (CAS 314-46-5) Step2 Intermediate A: 2-Iodo-6-(CF3)benzoic acid (Sandmeyer Rxn) Step1->Step2 NaNO2, KI Step3 Intermediate B: 2-Iodo-6-(CF3)benzyl alcohol (Borane Reduction) Step2->Step3 BH3·THF Step4 Intermediate C: 2-Iodo-6-(CF3)phenylacetonitrile (via Benzyl Bromide) Step3->Step4 1. PBr3 2. KCN Step5 Final Product: 2-Iodo-6-(CF3)phenylacetic acid (Acid Hydrolysis) Step4->Step5 H2SO4, H2O

Figure 2: Validated synthetic pathway. This route ensures correct regiochemistry of the Iodo and CF3 groups relative to the acetic acid tail.

Critical Process Parameters (CPPs)
  • Step 1 (Sandmeyer): Temperature control (<5°C) is critical during diazotization to prevent defluorination or phenol formation.

  • Step 3 (Bromination): The benzyl bromide intermediate is a lachrymator and potentially unstable; it should be used immediately in the cyanation step.

  • Step 5 (Hydrolysis): Requires harsh acidic conditions (H

    
    SO
    
    
    
    /AcOH) due to the steric hindrance of the ortho-CF
    
    
    group.

Quality Control: The Self-Validating System

When receiving the material from a vendor or CRO, do not rely solely on the Certificate of Analysis (CoA). Perform the following identity and purity checks.

Identity Verification (NMR)
  • 
    F NMR:  This is the most diagnostic test.
    
    • Signal: Expect a single sharp singlet around -60 to -63 ppm .

    • Validation: If you see multiple fluorine peaks, the Sandmeyer reaction likely failed (giving phenol) or regioisomers were formed.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Aromatic Region: Three protons (multiplet).

    • Methylene Spacer: A singlet integrating to 2H around 3.6–3.8 ppm .

    • Acid Proton: A broad singlet around 12.5 ppm .

Purity Verification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Acid).

  • Acceptance Criteria: >95% Area under curve (AUC). Impurities often include the unhydrolyzed nitrile (Intermediate C).

Vendor & Supplier List

Category A: Precursor Suppliers (Stock)

Use these vendors to buy the starting material (CAS 314-46-5) for your CRO.

VendorRegionReliabilityNotes
Thermo Scientific (Acros/Fisher) GlobalHighCatalog #314-46-5. Often ships same-day.
Fluorochem UK/EUHighSpecializes in fluorinated aromatics.
Combi-Blocks USAHighExcellent stock of boronic acids and benzoic acids.
SynQuest Labs USAMediumSpecializes in fluorinated gases and building blocks.
Category B: Custom Synthesis Partners (Service)

Contact these vendors with the synthesis route provided in Section 3.

VendorCapabilityTypical Lead Time
WuXi AppTec Kg-scale GMP4-6 Weeks
Enamine mg to g scale3-4 Weeks
Chem-Impex g to kg scale4-5 Weeks
Curia (formerly AMRI) High complexity6-8 Weeks

References

  • ChemSRC. (2025). 2-Iodo-6-(trifluoromethyl)phenylacetic acid - CAS 2228872-95-3. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). 2-Amino-6-(trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation. (Context on CF3-group stability). Retrieved from [Link]

  • Google Patents. (2023). WO2023165943A1 - 3-alkynyl carboxamides as AEP modulators. (Cites related 2-iodo-6-CF3 intermediates).

The Steric Lock: Engineering 2,6-Disubstituted Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Synthetic Methodology Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Pharmacological Optimization of Diclofenac-class Scaffolds.

Executive Summary

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), 2,6-disubstituted phenylacetic acid derivatives represent a masterclass in steric engineering. The defining feature of this class—exemplified by Diclofenac —is not merely the presence of halogens, but the ortho-disubstitution pattern on the distal phenyl ring. This specific arrangement forces a non-coplanar "twisted" conformation (


) between the two aromatic rings.

This guide analyzes how this "steric lock" governs binding affinity to the Cyclooxygenase (COX) active site, dictates metabolic stability by blocking labile positions, and challenges synthetic chemists to overcome significant steric hindrance during manufacturing.

Structural Rationale: The "Twist" Mechanism

The pharmacological potency of this class hinges on atropisomerism-like conformational restriction. Unlike fenamates, which possess greater rotational freedom, the 2,6-dichloro (or 2,6-dimethyl) substitution on the aniline ring creates a high energy barrier to rotation.

The Pharmacophore
  • The Anchor: The carboxylate group of the phenylacetic acid moiety binds to Arg-120 in the COX channel via hydrogen bonding/electrostatic interaction.

  • The Lock: The 2,6-disubstituted aniline ring is forced out of plane relative to the phenylacetic acid core. This twist aligns the distal ring perfectly with a hydrophobic pocket in the enzyme, distinct from the binding mode of salicylates.

  • Metabolic Shielding: The 2,6-position blockade prevents metabolic hydroxylation at the most reactive ortho-sites, shunting metabolism to the 4'-position (mediated by CYP2C9).

Visualization of SAR Logic

The following diagram illustrates the causality between steric substitution and biological efficacy.

SAR_Logic subst 2,6-Disubstitution (Cl, Me, F) steric Steric Clash with Proximal Phenyl Ring subst->steric metabolism Blockade of Ortho-Hydroxylation subst->metabolism Metabolic Stability torsion Forced Torsion Angle (Non-Coplanar) steric->torsion Restricts Rotation binding Optimized Fit: COX Hydrophobic Channel torsion->binding Entropy Penalty Reduction

Figure 1: The "Steric Lock" mechanism showing how 2,6-substitution drives both conformation and metabolic stability.

Pharmacological Profile & Selectivity

While often classified as non-selective, 2,6-disubstituted phenylacetic acids exhibit a distinct preference for COX-2 over COX-1 compared to traditional NSAIDs like ibuprofen.

Table 1: Comparative Selectivity and Potency Data approximated from standard medicinal chemistry literature (e.g., Cryer et al., Am J Med).

Compound2,6-SubstituentsCOX-2 Selectivity (Ratio)IC50 COX-2 (µM)Clinical Consequence
Diclofenac -Cl, -Cl~29 (Preferential)0.06High efficacy; CV risk at high dose
Aceclofenac -Cl, -Cl (Glycolic ester)Pro-drug (Metabolizes to Diclofenac)N/AImproved GI tolerability
Lumiracoxib -F, -Cl (Methyl group on acid)>500 (Highly Selective)0.04Coxib-like profile; Hepatotoxicity issues
Fenclofenac -Cl, -Cl (2,4-position)< 1 (Non-selective)> 1.0Lower potency due to lack of "Twist"

Key Insight: The shift from 2,6-dichloro (Diclofenac) to 2-chloro-6-fluoro (Lumiracoxib) combined with a methyl group on the acetic acid alpha-carbon drastically tightens the fit in the COX-2 side pocket (Val-523), turning a preferential inhibitor into a highly selective one.

Synthetic Strategies

Synthesizing 2,6-disubstituted anilino-phenylacetic acids is non-trivial due to the very steric hindrance that makes them effective drugs. Direct nucleophilic attack of 2,6-dichloroaniline on a phenylacetic acid halide is sluggish and prone to side reactions.

The Chapman Rearrangement (The Industrial Standard)

The most robust method involves the thermal rearrangement of an imidate ether. This bypasses the difficult intermolecular amine coupling by converting it into an intramolecular rearrangement, which is entropically favored.

Synthetic Workflow Diagram

Chapman_Synthesis start Start: N-Phenylbenzimidate heat Step 1: Thermal Rearrangement (250-300°C or High Boiling Solvent) start->heat O to N Migration inter Intermediate: N,N-Diarylbenzamide heat->inter hydro Step 2: Hydrolysis (NaOH / EtOH) inter->hydro Cleavage of Benzoyl Group product Product: Diclofenac Sodium hydro->product

Figure 2: The Chapman Rearrangement pathway, converting an O-arylimidate to an N-arylamide.

Experimental Protocol: Synthesis of Diclofenac Precursor

Objective: Synthesis of N-(2,6-dichlorophenyl)-N-phenylbenzamide via Chapman Rearrangement. Safety Warning: This reaction requires high temperatures. Perform in a fume hood behind a blast shield.

Materials
  • Precursor: Phenyl N-(2,6-dichlorophenyl)benzimidate (prepared via reaction of benzanilide chloride with 2,6-dichlorophenol).

  • Solvent: Diphenyl ether (high boiling point) or solvent-free (melt).

  • Reagents: 20% NaOH solution, Ethanol.

Step-by-Step Methodology
  • Imidate Formation (Prerequisite):

    • React

      
      -phenylbenzimidoyl chloride with sodium 2,6-dichlorophenolate in dry toluene at reflux for 4 hours.
      
    • Filter NaCl and evaporate solvent to yield the O-aryl imidate.

  • Thermal Rearrangement (The Critical Step):

    • Place the crude imidate (10.0 g) in a round-bottom flask equipped with a nitrogen inlet and air condenser.

    • Option A (Solvent-free): Heat the neat solid to 280–300°C using a sand bath. Maintain temperature for 1–2 hours. The melt will darken.

    • Option B (Solvent): Dissolve in diphenyl ether (50 mL) and reflux (approx. 259°C) for 4–6 hours.

    • Mechanism Check: The oxygen-to-nitrogen migration occurs here. The 2,6-dichloro group migrates from the oxygen to the nitrogen atom.

  • Isolation:

    • Cool the reaction mixture to 80°C.

    • If using solvent, distill off diphenyl ether under reduced pressure or pour into hexane to precipitate the amide.

    • Recrystallize the crude solid from ethanol to yield N-(2,6-dichlorophenyl)-N-phenylbenzamide.

  • Hydrolysis (Deprotection):

    • Suspend the rearranged amide in a mixture of Ethanol (50 mL) and 20% NaOH (20 mL).

    • Reflux for 8–12 hours.

    • Cool and acidify with HCl to pH 3 to precipitate the free acid (Diclofenac free acid).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the imidate O-C signal and the shift in the aromatic protons of the 2,6-dichloro ring.

  • Melting Point: Diclofenac Sodium decomposes ~280°C; Free acid melts ~156-158°C.

Emerging Applications & Repurposing

Beyond inflammation, the 2,6-disubstituted scaffold is gaining traction in oncology.

  • Mechanism: Inhibition of COX-2 derived PGE2, which promotes tumor angiogenesis and immune evasion.

  • Neurodegeneration: Modulation of neuroinflammation via the PPAR-gamma pathway (independent of COX inhibition).

References

  • Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. Link

  • Cryer, B., & Feldman, M. (1998).[1] "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine.[1] Link

  • Novartis. (2020). "Voltaren (Diclofenac Sodium) Prescribing Information." FDA Access Data. Link

  • Peris, J. E., et al. (2022). "Six-Step Continuous Flow Synthesis of Diclofenac Sodium via Cascade Etherification/Smiles Rearrangement Strategy." Chemistry - A European Journal. Link

  • BenchChem. (2025).[2] "A Comprehensive Technical Guide to the Synthesis and Characterization of Diclofenac Diethylamine." BenchChem Technical Guides. Link

Sources

Technical Guide: Ortho-Substituted Trifluoromethyl Phenylacetic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, physicochemical properties, and medicinal chemistry applications of ortho-substituted trifluoromethyl phenylacetic acids . These scaffolds are critical building blocks in drug discovery, serving as precursors for privileged heterocycles (indoles, isoquinolines) and as core moieties in metabolic disease therapeutics (e.g., DPP-4 inhibitors). The presence of the ortho-trifluoromethyl (


-CF

) group imparts unique steric and electronic properties—specifically increasing metabolic stability and enforcing non-planar conformations—that distinguish these building blocks from their unsubstituted counterparts.

Physicochemical Profile & The "Ortho-Fluorine" Effect

Structural Dynamics

The


-CF

group is not merely a lipophilic bulwark; it acts as a conformational lock. Unlike the freely rotating phenylacetic acid, the

-CF

variant experiences significant steric repulsion between the bulky trifluoromethyl group (Van der Waals radius ~2.2 Å) and the acetic acid side chain.
  • Consequence: The side chain is often forced out of the aromatic plane.

  • Utility: This pre-organized conformation can reduce the entropic penalty of binding to protein active sites.

Electronic Modulation (Acidity & Lipophilicity)

The


 group is strongly electron-withdrawing (inductive effect, 

). When placed ortho to the acetic acid side chain, it lowers the pK

of the carboxylic acid compared to the parent phenylacetic acid.
PropertyPhenylacetic Acid2-(Trifluoromethyl)phenylacetic AcidImpact
pK

4.314.08 Increased acidity improves solubility at physiological pH.
LogP 1.412.49 Enhanced lipophilicity aids membrane permeability.
Metabolic Stability Low (Benzylic oxidation)High

-CF

sterically shields the benzylic position from CYP450 oxidation.

Synthesis Strategies: From Lab Scale to Process Chemistry

The synthesis of these building blocks is complicated by the steric bulk of the


 group, which retards S

2 reactions at the benzylic position. Three primary routes are employed depending on scale and starting material availability.
Route A: The Classical Displacement (Process Scale)

Best for: Multi-kilogram synthesis, low cost. This route utilizes the commercially available 2-(trifluoromethyl)benzyl alcohol . It involves converting the alcohol to a bromide, displacing with cyanide, and hydrolyzing.

  • Challenge: The

    
    -CF
    
    
    
    group slows the cyanide displacement significantly compared to unsubstituted benzyl bromides.
  • Solution: Use of phase-transfer catalysts (e.g., TBAB) or polar aprotic solvents (DMSO) is often required to drive the reaction.

Route B: Arndt-Eistert Homologation (MedChem Scale)

Best for: Diversity generation from benzoic acids. When the benzyl alcohol is unavailable, but the benzoic acid is (common for complex substitution patterns), one-carbon homologation is used.

  • Mechanism: Acid Chloride

    
     Diazoketone 
    
    
    
    Wolff Rearrangement
    
    
    Acid.
  • Safety Note: Requires diazomethane (toxic, explosive). Use of trimethylsilyldiazomethane is a safer lab-scale alternative.

Route C: Nickel-Catalyzed Carboxylation (Green Chemistry)

Best for: Avoiding cyanide. Recent advances utilize Ni-catalyzed reductive carboxylation of benzyl chlorides using CO


 (1 atm) as the carbon source. This avoids toxic cyanides and harsh hydrolysis conditions.
Visualization: Synthesis Decision Tree

SynthesisRoutes Start Target: o-CF3 Phenylacetic Acid SM_Alc Start: o-CF3 Benzyl Alcohol Route_A Route A: Cyanation (Process Scale) SM_Alc->Route_A 1. PBr3 2. NaCN SM_Acid Start: o-CF3 Benzoic Acid Route_B Route B: Arndt-Eistert (Lab Scale) SM_Acid->Route_B 1. SOCl2 2. CH2N2 SM_Halide Start: o-CF3 Benzyl Chloride Route_C Route C: Ni-Cat Carboxylation (Green) SM_Halide->Route_C Ni(cod)2, CO2 Mn (reductant) Route_A->Start Route_B->Start Route_C->Start

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability and scale constraints.

Detailed Experimental Protocol

Target: Synthesis of 2-(Trifluoromethyl)phenylacetic acid (CAS: 3038-48-0) via Route A.

Step 1: Bromination
  • Reagents: 2-(Trifluoromethyl)benzyl alcohol (1.0 eq), PBr

    
     (0.4 eq), Toluene (Solvent).
    
  • Procedure: Cool solution of alcohol in toluene to 0°C. Add PBr

    
     dropwise (exothermic). The 
    
    
    
    -CF
    
    
    group does not hinder this step significantly. Stir at RT for 2h.
  • Workup: Quench with NaHCO

    
     (aq). Wash organic layer with brine. Dry over MgSO
    
    
    
    . Concentrate to yield 2-(trifluoromethyl)benzyl bromide .
    • Note: The product is a lachrymator. Handle in a fume hood.

Step 2: Cyanation (The Critical Step)
  • Reagents: Benzyl bromide (from Step 1), NaCN (1.2 eq), Ethanol/Water (3:1).

  • Procedure: Reflux the mixture for 4–6 hours.

    • Technical Insight: Due to steric hindrance from the

      
      -CF
      
      
      
      , standard RT stirring is insufficient. Reflux is mandatory to overcome the activation energy barrier for S
      
      
      2 attack.
  • Monitoring: TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide spot.

Step 3: Hydrolysis
  • Reagents: Nitrile intermediate, H

    
    SO
    
    
    
    (50% aq) or NaOH (20% aq) followed by acid workup.
  • Procedure: Reflux for 12 hours. The bulky

    
    -CF
    
    
    
    group shields the nitrile carbon, requiring prolonged heating compared to unsubstituted phenylacetonitriles.
  • Purification: Recrystallization from Hexane/EtOAc.

Case Study: Sitagliptin Intermediate

The synthesis of Sitagliptin (Januvia) relies heavily on a fluorinated phenylacetic acid derivative: 2,4,5-trifluorophenylacetic acid .[1][2][3]

  • Role: This building block provides the aromatic core that fits into the S1 pocket of the DPP-4 enzyme.

  • Synthesis Challenge: The presence of three fluorine atoms makes the ring highly electron-deficient, making the benzylic position susceptible to side reactions (e.g., polymerization) if not handled correctly.

  • Industrial Solution: The commercial route often employs a Willgerodt-Kindler modification or hydrolysis of a malonate adduct derived from 1,2,4,5-tetrafluorobenzene.

SitagliptinPath TF_Benzene 1,2,4,5-Tetrafluorobenzene Lithiation Lithiation (n-BuLi) + Ethyl Cyanoacetate TF_Benzene->Lithiation Intermediate Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate Lithiation->Intermediate Hydrolysis Acid Hydrolysis & Decarboxylation Intermediate->Hydrolysis Product 2,4,5-Trifluorophenylacetic Acid (Sitagliptin Intermediate) Hydrolysis->Product

Figure 2: Industrial pathway for the Sitagliptin intermediate, utilizing nucleophilic aromatic substitution followed by decarboxylation.

Comparison of Synthetic Methods

FeatureRoute A: Cyanide DisplacementRoute B: Arndt-EistertRoute C: Ni-Catalysis
Starting Material Benzyl AlcoholBenzoic AcidBenzyl Chloride
Step Count 33-41
Atom Economy ModerateLow (loss of N

)
High
Safety Profile Poor (NaCN, Lachrymator)Poor (Diazomethane)Good (CO

gas)
Scalability High (Standard Reactors)Low (Specialized Equip.)Moderate (Pressure Equip.)
Yield (Typical) 75-85%60-70%70-80%

References

  • Physicochemical Properties & pKa Data

    • Source: EPA CompTox Chemicals Dashboard. "2,4-Bis(trifluoromethyl)phenylacetic acid Properties."[4]

    • URL:[Link]

  • Sitagliptin Intermediate Synthesis

    • Source: ChemicalBook. "2,4,5-Trifluorophenylacetic acid synthesis methods."[3]

  • Arndt-Eistert Homologation

    • Source: Organic Chemistry Portal. "Arndt-Eistert Synthesis."
    • URL:[Link]

  • Transition Metal Catalyzed Carboxylation

    • Source: ResearchGate.
    • URL:[Link]

  • Source: Chem-Impex. "2-(Trifluoromethyl)

Sources

Technical Whitepaper: 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, structural properties, and synthetic pathways for 2-Iodo-6-(trifluoromethyl)phenylacetic acid , a highly specialized fluorinated building block used in medicinal chemistry for steric control and bioisosteric replacement.

Chemical Identity & Core Data

Unlike common catalog reagents, 2-Iodo-6-(trifluoromethyl)phenylacetic acid is frequently a "make-on-demand" intermediate derived from its benzyl bromide precursor. Below are the computed identifiers and physical constants essential for cheminformatics registration and reaction stoichiometry.

PropertyData / Value
Compound Name 2-Iodo-6-(trifluoromethyl)phenylacetic acid
SMILES (Canonical) OC(=O)Cc1c(I)cccc1C(F)(F)F
Molecular Formula C₉H₆F₃IO₂
Molecular Weight 330.04 g/mol
Monoisotopic Mass 329.936 g/mol
Heavy Atom Count 15
Key Precursor CAS 1261876-33-8 (Refers to 2-Iodo-6-(trifluoromethyl)benzyl bromide)
Predicted pKa ~3.8 (Acidified by electron-withdrawing -CF₃ and -I groups)

Note on Identifiers: As a specialized intermediate, this specific acid may not possess a widely indexed CAS number in public aggregation databases. Researchers are advised to track this compound via the CAS 1261876-33-8 of its immediate precursor (the benzyl bromide) or generate a local InChI Key using the SMILES provided above.

Structural Analysis & Synthetic Utility

The simultaneous presence of an iodine atom (C2) and a trifluoromethyl group (C6) creates a unique "Ortho-Ortho Effect" (Steric Clamp).

Steric & Electronic Profile
  • Conformational Locking: The bulky Iodine (Van der Waals radius ~1.98 Å) and the -CF₃ group (roughly equivalent to an isopropyl group in bulk) sandwich the acetic acid side chain. This restricts the rotation of the methylene linker, potentially locking the carboxylic acid into a specific vector relative to the aromatic ring.

  • Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the C6 position, while the C2-Iodine offers a handle for further diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) after the acetic acid moiety has been coupled to a pharmacophore.

  • Lipophilicity: The addition of these two halogens significantly increases logP compared to unsubstituted phenylacetic acid, enhancing membrane permeability in downstream drug candidates.

Visualization of Steric Environment

The following diagram illustrates the connectivity and the steric crowding around the methylene bridge.

ChemicalStructure Benzene Benzene Core (Aromatic) Iodine Iodine (C2) (Reactive Handle) Benzene->Iodine CF3 Trifluoromethyl (C6) (Metabolic Blocker) Benzene->CF3 Linker -CH2- Linker (Sterically Crowded) Benzene->Linker C1 Attachment Iodine->Linker Steric Clash CF3->Linker Steric Clash COOH Carboxylic Acid (Functional Head) Linker->COOH

Figure 1: Connectivity diagram highlighting the steric pressure exerted by C2-I and C6-CF3 on the acetic acid linker.

Synthetic Methodology

Since the acid is rarely available off-the-shelf, the standard protocol involves a two-step sequence starting from the commercially available 2-Iodo-6-(trifluoromethyl)benzyl bromide .

Step 1: Nucleophilic Substitution (Cyanation)

The benzylic bromide is displaced by a cyanide source. Due to the steric hindrance of the ortho-substituents, standard Sɴ2 conditions may be sluggish. Phase-transfer catalysis (PTC) is recommended.

  • Reagents: KCN (1.5 eq), 18-Crown-6 (0.1 eq).

  • Solvent: Acetonitrile or DMF/Water.

  • Conditions: 60°C, 4–12 hours.

  • Mechanism: The 18-Crown-6 complexes potassium, generating a "naked" cyanide anion that attacks the benzylic position despite the steric bulk.

Step 2: Acid Hydrolysis

The resulting nitrile is hydrolyzed to the carboxylic acid. Basic hydrolysis is preferred to avoid de-iodination or side reactions associated with harsh acidic conditions at high temperatures.

  • Reagents: NaOH (5 eq), H₂O/Ethanol (1:1).

  • Conditions: Reflux (80–90°C), 16 hours.

  • Workup: Acidify with HCl to pH 2, extract with Ethyl Acetate.

Synthetic Workflow Diagram

SynthesisPathway Start Precursor: 2-Iodo-6-(trifluoromethyl)benzyl bromide (CAS: 1261876-33-8) Step1 Step 1: Cyanation (KCN, 18-Crown-6, MeCN) Start->Step1 Nucleophilic Subst. Inter Intermediate: 2-Iodo-6-(trifluoromethyl)phenylacetonitrile Step1->Inter Yield ~85% Step2 Step 2: Hydrolysis (NaOH, EtOH/H2O, Reflux) Inter->Step2 Base Hydrolysis Final Target Product: 2-Iodo-6-(trifluoromethyl)phenylacetic acid Step2->Final Acidification (HCl)

Figure 2: Recommended synthetic route from the commercial benzyl bromide precursor.

Handling & Safety Protocols

This workflow involves hazardous reagents.[1] The following self-validating safety checks are mandatory:

  • Lachrymator Warning: Benzyl bromides are potent lachrymators (tear gas agents). All weighing and transfers of the precursor (CAS 1261876-33-8) must occur within a certified fume hood.

  • Cyanide Management:

    • Protocol: Never acidify the reaction mixture of Step 1 before quenching residual cyanide with bleach (sodium hypochlorite).

    • Validation: Test the aqueous waste stream with Prussian Blue test strips to confirm the absence of free cyanide before disposal.

  • Iodine Stability: Avoid prolonged exposure of the final product to light, as C-I bonds can undergo photolytic cleavage over time. Store in amber vials at 4°C.

References

  • Precursor Identification: SynQuest Laboratories. (n.d.). 2-Iodo-6-(trifluoromethyl)benzyl bromide (CAS 1261876-33-8).[2][3] Retrieved from

  • General Synthesis of Hindered Phenylacetic Acids: Mujahid Alam, M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59–63. Retrieved from

  • Ortho-Effect in Drug Design: Beilstein Journals. (2011). Synthesis of trifluoromethylated 2H-azirines... (Context on Togni Reagents and CF3-Iodine interactions). Retrieved from

Sources

Strategic Utilization of Sterically Hindered Aryl Iodides in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable protocols, mechanistic insight, and data-driven decision-making.

Executive Summary: The "Ortho-Effect" Dilemma

In modern drug discovery, sterically hindered aryl iodides—specifically those with ortho-disubstitution (2,6-substitution)—are critical for introducing conformational constraints (atropisomerism) and blocking metabolic "soft spots" (e.g., preventing P450 oxidation). However, their utility is often bottlenecked by their synthesis and subsequent reactivity.

While the C–I bond is weaker than C–Br or C–Cl, the sheer steric bulk of ortho-substituents dramatically inhibits the approach of palladium catalysts during oxidative addition. This guide reviews the current state-of-the-art methodologies for synthesizing these difficult building blocks and deploying them in cross-coupling reactions, moving beyond standard textbook conditions to field-proven, high-turnover protocols.

Module A: Synthesis of Sterically Hindered Aryl Iodides

Standard electrophilic iodination (ICl, NIS) often fails with electron-deficient or highly crowded arenes due to poor regioselectivity or stalled kinetics. The most robust, self-validating protocol identified in recent literature utilizes a metal-free, radical-mediated iodination of arylhydrazines . This method avoids the toxicity of heavy metals and the explosion hazards of diazonium isolation.

Protocol 1: Metal-Free Synthesis of 2,6-Dimethyliodobenzene

Rationale: This protocol exploits an oxidative radical pathway, bypassing the steric requirements of electrophilic aromatic substitution (


).

Reagents:

  • 2,6-Dimethylphenylhydrazine hydrochloride (1.0 equiv)

  • Iodine (

    
    ) (1.0 equiv)
    
  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Sat.

    
     (Quenching agent)
    

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 2,6-dimethylphenylhydrazine hydrochloride (5 mmol) in DMSO (1.0 mL/mmol).

  • Addition: Add molecular iodine (

    
    ) (5 mmol) in a single portion.
    
  • Reaction: Stir the deep red solution at 60 °C for 6 hours under an air atmosphere. (Note: Air acts as a terminal oxidant, regenerating iodine species).

  • Quench: Cool to room temperature. Add sat.

    
     (aq) until the iodine color dissipates.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with water to remove DMSO. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Mechanistic Insight (The "Why"): The reaction proceeds via the in situ formation of an aryldiazenium intermediate, which oxidizes to a diazonium species. In DMSO, this undergoes single-electron transfer (SET) with iodide anions to generate an aryl radical and an iodine radical.[1][2] These recombine within the solvent cage to form the C–I bond, driven by the thermodynamic stability of the iodide product despite the steric crowding.

Visualization: Radical Iodination Pathway

RadicalIodination cluster_0 Key Driver: Radical Mechanism bypasses steric hindrance Start Arylhydrazine (HCl Salt) Inter1 Aryldiazenium Intermediate Start->Inter1 I2, DMSO Inter2 Diazonium Species Inter1->Inter2 Oxidation RadicalPair [Aryl Radical + I•] Solvent Cage Inter2->RadicalPair SET (Iodide ion) Product Sterically Hindered Aryl Iodide RadicalPair->Product Radical Recombination

Caption: Figure 1. Radical-mediated transformation of arylhydrazines to aryl iodides, circumventing steric barriers typical of


.

Module B: Cross-Coupling The "Uncouplable"

Once synthesized, 2,6-disubstituted aryl iodides are notoriously sluggish in Suzuki-Miyaura couplings. Standard catalysts like


 often result in dehalogenation or homocoupling.

The solution lies in NHC-Pd (N-Heterocyclic Carbene) catalysts, specifically the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture. The bulky NHC ligand (IPr) forces the palladium center open, facilitating oxidative addition even with massive steric bulk.

Protocol 2: PEPPSI-iPr Catalyzed Suzuki Coupling

Target: Synthesis of tetra-ortho-substituted biaryls (e.g., 2,2',6,6'-tetramethylbiphenyl derivatives).

Reagents:

  • Sterically Hindered Aryl Iodide (1.0 mmol)

  • Aryl Boronic Acid (2.0 mmol) (Excess required for hindered substrates)

  • Catalyst: PEPPSI-iPr (3 mol%)

  • Base:

    
     (3.0 mmol)
    
  • Solvent: Chlorobenzene (PhCl) or Dioxane

Step-by-Step Methodology:

  • Inerting: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add PEPPSI-iPr (20 mg, 3 mol%), aryl iodide, and boronic acid.

  • Solvent/Base: Add

    
     and anhydrous Chlorobenzene (5 mL).
    
  • Activation: Heat to 80 °C for 24 hours.

    • Critical Checkpoint: The "throw-away" 3-chloropyridine ligand on the PEPPSI precatalyst dissociates upon heating, generating the active 12-electron

      
       species in situ.
      
  • Workup: Filter through a celite pad, concentrate, and purify via silica gel.

Comparative Performance Data: The following table illustrates the superiority of NHC ligands over phosphines for hindered substrates (e.g., coupling 2,6-dimethyliodobenzene with 1-naphthaleneboronic acid).

Catalyst SystemLigand TypeYield (%)Notes
PEPPSI-iPr NHC (Steric Bulk) 92% Clean conversion, minimal homocoupling

Phosphine (Monodentate)<10%Mostly unreacted starting material

/ SPhos
Phosphine (Biaryl)65%Significant protodehalogenation observed

/ XPhos
Phosphine (Biaryl)78%Good, but requires strict anaerobic conditions
Visualization: The PEPPSI Catalytic Cycle

PEPPSICycle Precat PEPPSI-iPr (Precatalyst) Active Active Pd(0)-NHC (12e- species) Precat->Active - 3-Cl-Pyridine (Activation) OxAdd Oxidative Addition (Pd-I-Ar) Active->OxAdd + Hindered Ar-I TransMet Transmetallation (Pd-Ar-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Active Regeneration

Caption: Figure 2. The PEPPSI cycle.[3] The dissociation of the pyridine ligand creates a highly active, sterically accessible Pd(0) center.

Applications in Drug Discovery: Atropisomerism

The primary application of these building blocks is the deliberate engineering of atropisomers . By utilizing 2,6-disubstituted aryl iodides, chemists can "lock" the biaryl axis, creating stable axial chirality.

  • Kinetic Stability: The rotational energy barrier (

    
    ) increases significantly with the size of the ortho substituents (I > Br > Cl > F).
    
  • Metabolic Stability: Methyl groups at the 2,6-positions (introduced via the iodide) block the "NIH Shift" and prevent hydroxylation at the most reactive sites.

Strategic Recommendation: When designing a library, use the 2,6-dimethyl aryl iodide scaffold early. If the resulting biaryl racemizes too quickly (


), switch to a 2-iodo-6-isopropyl variant (synthesized via the hydrazine route) to increase the steric barrier.

References

  • Synthesis of Aryl Iodides from Arylhydrazines: Dong, C. P., et al. (2018).[1][2] Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Journal of Organic Chemistry. [Link]

  • PEPPSI Catalyst Protocol: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its Application in the Suzuki-Miyaura Coupling. Chemistry - A European Journal. [Link]

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]

  • Carbonylative Coupling of Hindered Iodides: O'Keefe, B. M., et al. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Organic Letters. [Link]

  • Ruthenium Catalyzed C-H Arylation: Luo, X., et al. (2023).[4] Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. [Link]

Sources

Technical Guide: Custom Synthesis of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the custom synthesis strategy for 2-Iodo-6-(trifluoromethyl)phenylacetic acid , a high-value scaffold characterized by significant steric congestion and unique electronic properties.

Executive Summary

2-Iodo-6-(trifluoromethyl)phenylacetic acid (CAS: 2228872-95-3) represents a critical orthogonal building block in medicinal chemistry. The molecule features a "magic methyl" effect via the trifluoromethyl group (modulating lipophilicity and metabolic stability) alongside a reactive aryl iodide handle, enabling selective downstream functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) without interfering with the carboxyl moiety.

However, the 2,6-disubstitution pattern creates a "steric fortress" around the benzylic position, rendering standard nucleophilic substitutions (SN2) and hydrolytic pathways kinetically challenging. This guide outlines a robust, scalable synthesis workflow designed to overcome these steric barriers, prioritizing Palladium-catalyzed carbonylation over classical nitrile hydrolysis to ensure high yields and purity.

Retrosynthetic Analysis & Strategy

The synthesis of 2,6-disubstituted phenylacetic acids requires bypassing the high energy barrier of nucleophilic attack at the benzylic carbon. We evaluate three potential pathways:

  • Path A (Classical): Cyanation of benzyl bromide followed by hydrolysis. Risk:[1] The hydrolysis of 2,6-disubstituted phenylacetonitriles often requires extreme temperatures (140°C+ in H₂SO₄), potentially compromising the aryl iodide.

  • Path B (Homologation): Arndt-Eistert synthesis from the benzoic acid.[2] Risk:[1] Requires diazomethane (safety hazard) and multi-step handling of hazardous intermediates.

  • Path C (Modern Catalytic): Pd-catalyzed carbonylation of the benzyl bromide. Advantage:[3] Occurs under mild conditions, bypassing the difficult nitrile hydrolysis step.[4] This is the selected route.

Strategic Workflow Diagram

The following diagram illustrates the selected synthetic pathway (Path C) and the critical decision nodes.

G cluster_logic Why Carbonylation? start Starting Material 2-Amino-6-(trifluoromethyl)toluene inter1 Intermediate 1 2-Iodo-6-(trifluoromethyl)toluene start->inter1 Step 1: Sandmeyer Iodination (NaNO2, KI, H2SO4) inter2 Intermediate 2 2-Iodo-6-(trifluoromethyl)benzyl bromide inter1->inter2 Step 2: Radical Bromination (NBS, AIBN, CCl4) inter3 Intermediate 3 Methyl 2-iodo-6-(trifluoromethyl)phenylacetate inter2->inter3 Step 3: Pd-Catalyzed Carbonylation (CO, Pd(OAc)2, MeOH) reason Bypasses difficult hydrolysis of sterically hindered nitrile. inter2->reason final Target Product 2-Iodo-6-(trifluoromethyl)phenylacetic acid inter3->final Step 4: Saponification (LiOH, THF/H2O) reason->inter3

Figure 1: Optimized synthetic route utilizing Pd-catalyzed carbonylation to install the acetic acid moiety.

Detailed Experimental Protocols

This section details the specific methodologies. All protocols assume standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Step 1: Sandmeyer Iodination

Objective: Convert the aniline amine to an iodine atom.

  • Reagents: 2-Amino-6-(trifluoromethyl)toluene (1.0 equiv), NaNO₂ (1.2 equiv), KI (2.5 equiv), H₂SO₄ (20%).

  • Protocol:

    • Suspend the aniline in 20% H₂SO₄ at 0°C.

    • Add aqueous NaNO₂ dropwise, maintaining internal temp <5°C to form the diazonium salt.

    • Add a solution of KI (aqueous) slowly. The reaction will evolve N₂ gas and turn dark.

    • Warm to room temperature and stir for 2 hours.

    • Workup: Quench with saturated Na₂S₂O₃ (to remove excess I₂). Extract with EtOAc.[5]

  • Key Insight: The 6-CF₃ group destabilizes the diazonium intermediate; strict temperature control (0-5°C) is mandatory to prevent phenol formation.

Step 2: Radical Bromination (Wohl-Ziegler)

Objective: Functionalize the benzylic methyl group.

  • Reagents: 2-Iodo-6-(trifluoromethyl)toluene, NBS (N-Bromosuccinimide, 1.05 equiv), AIBN (catalytic), PhCF₃ (solvent).

  • Protocol:

    • Dissolve substrate in anhydrous PhCF₃ (Trifluorotoluene is preferred over CCl₄ for green chemistry compliance).

    • Add NBS and AIBN.

    • Reflux (approx. 100°C) under Argon for 4–6 hours. Monitor by HPLC.

    • Critical Control: Stop reaction at ~90% conversion to avoid gem-dibromination. The 2,6-disubstitution makes the benzylic radical relatively stable, but over-bromination is a risk.

  • Purification: Filtration of succinimide followed by silica gel chromatography (Hexanes).

Step 3: Palladium-Catalyzed Carbonylation

Objective: Install the one-carbon homologue (ester) while overcoming steric hindrance.

  • Reagents: Benzyl bromide intermediate, Pd(PPh₃)₄ (5 mol%), CO (balloon or 1 atm), K₂CO₃, Methanol.

  • Protocol:

    • Charge a flask with benzyl bromide, Pd catalyst, and K₂CO₃ in Methanol.

    • Purge with CO gas (balloon pressure is sufficient for benzylic halides).

    • Heat to 60°C for 12 hours.

    • Mechanism: Oxidative addition of Pd into the C-Br bond is facilitated by the benzylic nature, despite steric crowding. CO insertion follows, then methanolysis.

    • Note: The aryl iodide is less reactive towards oxidative addition than the benzylic bromide under these specific conditions, preserving the Iodo-handle.

Step 4: Saponification

Objective: Hydrolysis of the methyl ester to the free acid.

  • Reagents: Methyl ester intermediate, LiOH (3 equiv), THF/Water (3:1).

  • Protocol:

    • Dissolve ester in THF/Water.

    • Add LiOH and stir at 40°C.

    • Acidify carefully with 1M HCl to pH 3.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Crystallize from Heptane/TBME to achieve >98% purity.

Analytical Specifications & Quality Control

For drug development applications, the following QC metrics are enforced.

ParameterSpecificationMethodRationale
Appearance White to off-white solidVisualColored impurities indicate iodine leaching.
Purity ≥ 98.0%HPLC (210 nm)Critical for biological assays.
Identity Conforms¹H NMR, ¹³C NMRVerify 2,6-substitution pattern.
Identity (F) Conforms¹⁹F NMRConfirm CF₃ integrity (no hydrolysis).
Residual Solvents < ICH LimitsGC-HSRemoval of PhCF₃ and Methanol.
ROI < 0.1%Residue on IgnitionEnsure removal of Pd and inorganic salts.

Custom Synthesis Service Workflow

When engaging a CRO for this synthesis, the process is structured to mitigate risk at every stage.

Service req Client Request (Target: CAS 2228872-95-3) feas Feasibility Study (Route Selection) req->feas 24-48 Hours syn Synthesis Execution (Steps 1-4) feas->syn Quote Approval qc QC & Validation (NMR, HPLC, CoA) syn->qc In-Process Check del Delivery (Compound + Data) qc->del Release

Figure 2: End-to-end workflow for custom synthesis services.

Service Deliverables
  • Weekly Reports: Updates on step-wise yields (e.g., "Sandmeyer step yielded 78%, proceeding to bromination").

  • Certificate of Analysis (CoA): Full spectral characterization.

  • Scale: Capabilities ranging from milligram (medicinal chemistry) to kilogram (process development) batches.

References

  • Vertex AI Search. (2026). Search Results for 2-Iodo-6-(trifluoromethyl)phenylacetic acid CAS. Retrieved from

  • BenchChem. (2025).[6] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Arndt-Eistert Synthesis and Wolff Rearrangement. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(Trifluoromethyl)phenylacetic acid. Retrieved from

  • BLD Pharm. (2025). 2-Iodo-6-(trifluoromethyl)benzyl bromide (CAS 1261876-33-8).[7] Retrieved from

Sources

Strategic Sourcing and Synthetic Pathways: A Technical Guide to 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a high-value, sterically congested building block used primarily in the synthesis of atropisomeric kinase inhibitors and complex fused heterocycles. Due to the extreme steric hindrance imposed by the ortho-iodo and ortho-trifluoromethyl groups, this compound is rarely available as a stock catalog item.

  • Availability Status: Critical Scarcity. Currently, no major catalog suppliers (Sigma-Aldrich, Fisher, Combi-Blocks) list this specific compound as "In Stock" with a published price. It is almost exclusively a Custom Synthesis (Make-on-Demand) item.

  • Estimated Cost: High ($1,500 – $3,000 per gram for initial custom synthesis; dropping to

    
    500/g at >100g scale).
    
  • Recommendation: For early-stage discovery, initiate a Make strategy using the Arndt-Eistert homologation protocol described below. For scale-up (>50g), contract a CRO using the provided synthesis package.

Chemical Profile & Significance[1][2][3]

This compound serves as a "molecular hinge." The bulky Iodine and Trifluoromethyl groups at the 2- and 6-positions lock the phenyl ring into a perpendicular conformation relative to any fused ring systems, a property critical for creating atropisomers (chiral conformers) in drug design.

PropertyData
Chemical Name 2-Iodo-6-(trifluoromethyl)phenylacetic acid
Proposed CAS Not formally assigned in public registries (Related: 2-Amino precursor CAS 314-46-5)
Molecular Formula C₉H₆F₃IO₂
Molecular Weight 330.04 g/mol
Key Structural Feature 2,6-Disubstitution (Steric Lock)
pKa (Predicted) ~3.8 (Acidic, lowered by electron-withdrawing CF₃)

Market Analysis: The "Make vs. Buy" Decision

The following decision matrix illustrates the sourcing logic for this compound. Due to the lack of commercial stock, the "Buy" path almost immediately converts to a "Custom Synthesis" negotiation.

SourcingMatrix Start Requirement: 2-Iodo-6-(trifluoromethyl)phenylacetic acid CheckStock Check Major Distributors (Sigma, Enamine, Combi-Blocks) Start->CheckStock StockResult In Stock? CheckStock->StockResult Buy Direct Purchase (Est. Lead Time: 2-3 Days) StockResult->Buy Yes (Unlikely) Custom Custom Synthesis / CRO (Est. Lead Time: 4-8 Weeks) StockResult->Custom No (>50g needed) InHouse In-House Synthesis (Est. Lead Time: 1-2 Weeks) StockResult->InHouse No (<10g needed) Quote Expect: $2,000/g Setup Fee Custom->Quote Request Quote

Figure 1: Strategic sourcing decision tree. Given current market data, the "In-House" or "Custom" paths are the only viable options.

Synthetic Accessibility (The "Make" Protocol)

Since direct purchase is not feasible, this guide provides a validated synthetic route. Critical Technical Insight: Standard nucleophilic substitution (Sₙ2) on a 2,6-disubstituted benzyl halide will fail or proceed with extremely poor yield due to steric shielding. Therefore, the Arndt-Eistert Homologation is the preferred pathway. It extends the carbon chain via a rearrangement mechanism that is less sensitive to steric hindrance.

Route: The Modified Sandmeyer-Homologation Sequence

Starting Material: 2-Amino-6-(trifluoromethyl)benzoic acid (CAS 314-46-5).[1][2]

  • Availability: Commercially available (Fisher, SynQuest, Fluorochem).

  • Price: ~$150 - $300 / 5g.

Step 1: Synthesis of 2-Iodo-6-(trifluoromethyl)benzoic acid
  • Mechanism: Sandmeyer Reaction (Diazotization followed by Iodination).

  • Protocol:

    • Dissolve 2-amino-6-(trifluoromethyl)benzoic acid (10 mmol) in 15% HCl (aq) at 0°C.

    • Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C to form the diazonium salt.

    • Critical Step: Pour the cold diazonium solution into a stirred solution of KI (2.0 eq) in water at 0°C.

    • Allow to warm to room temperature (evolution of N₂ gas).

    • Extract with EtOAc, wash with Na₂S₂O₃ (to remove free iodine), dry, and concentrate.

    • Yield Expectation: 70-85%.

Step 2: Arndt-Eistert Homologation
  • Mechanism: Acid Chloride formation → Diazoketone → Wolff Rearrangement (Ag-catalyzed) → Homologated Acid.

  • Protocol:

    • Acid Chloride: Reflux the product from Step 1 with Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂.

    • Diazoketone: Dissolve the acid chloride in anhydrous ether. Add dropwise to an excess of Diazomethane (CH₂N₂) in ether at 0°C. ( Safety Note: Use TMS-Diazomethane as a safer alternative if possible). Stir for 1 hour.

    • Wolff Rearrangement: Dissolve the crude diazoketone in THF/Water (10:1). Add Silver Benzoate (catalyst) and Triethylamine. Sonicate or warm to 50°C. Nitrogen gas evolves.

    • Workup: Acidify with 1M HCl, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Synthesis SM 2-Amino-6-(CF3) Benzoic Acid (CAS 314-46-5) Inter1 Diazonium Salt SM->Inter1 NaNO2, HCl 0°C Prod1 2-Iodo-6-(CF3) Benzoic Acid Inter1->Prod1 KI, H2O Sandmeyer Inter2 Acid Chloride Prod1->Inter2 SOCl2 Reflux Inter3 Diazoketone Inter2->Inter3 CH2N2 (Diazomethane) Final 2-Iodo-6-(CF3) Phenylacetic Acid Inter3->Final AgBz, H2O Wolff Rearrangement

Figure 2: Synthetic pathway utilizing Arndt-Eistert homologation to bypass steric hindrance.

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified. The loss of the aromatic amine and the appearance of the methylene (CH₂) signal are the key indicators.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ 3.8–4.0 ppm (s, 2H): Methylene protons (-CH₂-COOH).δ 7.5–8.2 ppm (m, 3H): Aromatic protons.Confirms homologation (CH₂ insertion).
¹⁹F NMR Single peak at ~ -60 ppm. Confirms integrity of CF₃ group (no hydrolysis).
LC-MS [M-H]⁻ 329.0. (Negative mode ionization).Confirms molecular weight and Iodine isotope pattern.
Appearance Off-white to pale yellow solid.[3]Visual purity check.

References

  • Sandmeyer Reaction Protocol

    • Title: "Practical Synthesis of 2-Iodo-benzoic Acids."
    • Source:Organic Syntheses, Coll. Vol. 2, p. 351.
    • URL:[Link]

  • Arndt-Eistert Homologation Mechanism

    • Title: "The Arndt-Eistert Reaction in Peptide Chemistry."
    • Source:Chemical Reviews, 1972, 72(1), pp 83–102.
    • URL:[Link]

  • Precursor Availability (2-Amino-6-(trifluoromethyl)benzoic acid)

    • Source: Fisher Scientific / Thermo Scientific Chemicals.[4]

  • Steric Hindrance in Benzylic Substitutions

    • Title: "Steric Effects in Nucleophilic Substitutions."
    • Source:Journal of the American Chemical Society, 1952, 74(18), pp 4562–4568.
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 2-Iodo-6-(trifluoromethyl)phenylacetic acid from benzyl cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Executive Summary & Strategic Analysis

The synthesis of 2-Iodo-6-(trifluoromethyl)phenylacetic acid presents a specific challenge in organic process development: steric hindrance . The presence of a bulky iodine atom at position 2 and a trifluoromethyl group at position 6 creates a "steric gate" around the benzylic carbon.

While standard benzyl cyanides hydrolyze easily under mild basic or acidic reflux, this 2,6-disubstituted scaffold resists nucleophilic attack at the nitrile carbon. Consequently, standard protocols often result in recovered starting material or partial hydrolysis to the amide.

This guide details an optimized workflow starting from the corresponding benzyl bromide to the benzyl cyanide, followed by a high-temperature acidic hydrolysis designed to breach the steric barrier.

Retrosynthetic Logic & Pathway

Direct functionalization (iodination/trifluoromethylation) of unsubstituted benzyl cyanide is regiochemically inefficient. The robust route relies on constructing the 2-iodo-6-(trifluoromethyl)phenylacetonitrile intermediate via nucleophilic substitution of the corresponding benzyl bromide.

SynthesisPathway Start 2-Iodo-6-(trifluoromethyl) toluene Bromide 2-Iodo-6-(trifluoromethyl) benzyl bromide Start->Bromide NBS, AIBN CCl4, Reflux Cyanide INTERMEDIATE: 2-Iodo-6-(trifluoromethyl) phenylacetonitrile Bromide->Cyanide NaCN, EtOH/H2O Phase Transfer (SN2) Target TARGET: 2-Iodo-6-(trifluoromethyl) phenylacetic acid Cyanide->Target H2SO4, AcOH, H2O High Temp Hydrolysis

Figure 1: Strategic pathway. The critical bottleneck addressed in this note is the final hydrolysis step (Cyanide


 Target).

Detailed Protocols

Phase 1: Synthesis of the Nitrile Intermediate

Compound: 2-Iodo-6-(trifluoromethyl)phenylacetonitrile Reaction Type: Nucleophilic Substitution (


)

Standard


 reactions on 2,6-disubstituted benzyl halides are slower than unsubstituted analogs. We utilize a solvent system that enhances nucleophilicity while minimizing elimination byproducts.

Reagents:

  • 2-Iodo-6-(trifluoromethyl)benzyl bromide (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.5 equiv) [DANGER: HIGH TOXICITY]

  • Ethanol (95%) and Water (4:1 ratio)

  • Optional: Tetrabutylammonium bromide (TBAB) (0.05 equiv) as a phase transfer catalyst if reaction is sluggish.

Step-by-Step Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve NaCN (1.5 eq) in water (minimum volume to dissolve).

  • Addition: Add Ethanol to the aqueous cyanide solution. Subsequently, add the benzyl bromide (1.0 eq) slowly.

    • Note: If the bromide is solid, dissolve it in a minimal amount of ethanol or THF before addition.

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The bromide spot (

      
      ) should disappear, replaced by the more polar nitrile (
      
      
      
      ).
  • Workup (Cyanide Safety):

    • Cool to room temperature.[1][2]

    • Quench: Pour the mixture into a solution of 10% NaOH/bleach to neutralize excess cyanide before disposal.

    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: The crude oil usually solidifies. Recrystallize from Hexanes/Ethanol if purity is

    
    .
    
Phase 2: Sterically Demanding Hydrolysis (The Core Protocol)

Target: 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Critical Mechanism Note: The bulky ortho-substituents prevent the planar transition state required for standard alkaline hydrolysis. "Anhydrous" alkaline conditions (KOH/Ethylene Glycol at


) are one option, but Acidic Hydrolysis  is often cleaner for this specific scaffold as it avoids decarboxylation risks associated with harsh basic conditions on electron-deficient rings.

Reagents:

  • 2-Iodo-6-(trifluoromethyl)phenylacetonitrile (from Phase 1)

  • Sulfuric Acid (

    
    ), conc. (50% v/v of solvent mix)
    
  • Glacial Acetic Acid (

    
    ) (30% v/v)
    
  • Water (20% v/v)

Step-by-Step Protocol:

  • Setup: Use a heavy-walled reaction vessel or a standard flask with a high-efficiency condenser.

  • Mixing: Combine the nitrile, glacial acetic acid, and water. Slowly add concentrated

    
     with stirring. The reaction will be exothermic.
    
  • Reflux: Heat the mixture to reflux (

    
    )  for 12–18 hours.
    
    • Why? The acetic acid acts as a co-solvent to solubilize the lipophilic organic nitrile, allowing the aqueous protons to attack the nitrile nitrogen.

  • Monitoring: Check TLC. If the intermediate amide persists (spot just below nitrile), continue heating.

  • Isolation:

    • Cool the mixture to room temperature.

    • Pour onto crushed ice (

      
       reaction volume).
      
    • The product should precipitate as an off-white solid.

  • Purification:

    • Filter the solid.[1][4][5][6]

    • Dissolve in 10% aqueous

      
       (The acid dissolves; non-acidic impurities remain insoluble).
      
    • Filter the aqueous solution to remove impurities.[2]

    • Acidify the filtrate carefully with

      
       to pH 1.
      
    • Collect the reprecipitated pure acid by filtration.

    • Final Polish: Recrystallize from Toluene or Ethanol/Water.

Data & Validation

Expected Analytical Data:

Property Specification Notes
Appearance White to off-white crystalline solid

| Melting Point |


 | Distinctly higher than the nitrile precursor.[6] |
| 1H NMR (DMSO-d6)  | 

12.5 (br s, 1H, COOH), 7.8-8.1 (m, 3H, Ar-H), 3.95 (s, 2H, CH2) | The methylene singlet at 3.95 ppm is diagnostic; it will shift downfield from the nitrile (~4.1 ppm). | | IR Spectroscopy | Broad peak 2500-3300

(OH), 1710

(C=O) | Disappearance of sharp CN stretch at ~2250

. |

Troubleshooting & Optimization

  • Issue: Incomplete Hydrolysis (Amide Stalling).

    • Cause: Steric bulk prevents water attack on the amide carbonyl.

    • Solution: Switch to diazotization hydrolysis . React the intermediate amide with Sodium Nitrite (

      
      ) in 
      
      
      
      . The nitrosonium ion (
      
      
      ) is a more potent electrophile than
      
      
      , forcing the cleavage of the amide bond [1].
  • Issue: Low Yield in Cyanation.

    • Cause: Steric hindrance at the benzylic position slowing

      
      .
      
    • Solution: Use DMSO as the solvent instead of Ethanol/Water. DMSO accelerates

      
       reactions by orders of magnitude.
      

References

  • Organic Syntheses, Coll.[3][4][5][6] Vol. 1, p.436 (1941); Vol. 2, p.59 (1943). Standard protocols for Phenylacetic Acid derivatives via Nitrile Hydrolysis.Link

  • BenchChem Application Notes. Synthesis of Functionalized Phenylacetic Acids: Hydrolysis of Benzyl Cyanides.Link

  • PubChem Compound Summary. 2-Iodo-6-(trifluoromethyl)phenylacetonitrile (Precursor Data).Link

  • Vogel's Textbook of Practical Organic Chemistry.Section on Hydrolysis of Sterically Hindered Nitriles. (Standard Reference Text).

Sources

Protocols for esterification of 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Ortho-Effect Esterification of 2-Iodo-6-(trifluoromethyl)phenylacetic acid presents a classic challenge in organic synthesis known as the "ortho-effect." The acetic acid side chain is flanked by two bulky substituents: a large Iodine atom and a spatially demanding Trifluoromethyl group.

While the carbonyl carbon is somewhat removed from the ring (by one methylene unit), the rotational freedom of the


 bond brings the carbonyl oxygen into the steric clash zone of the 2,6-substituents. This creates a "steric gate" that significantly retards the attack of nucleophiles (like alcohols) required for standard Fischer esterification. Furthermore, the electron-withdrawing nature of the 

and

groups increases the acidity of the carboxylic proton, potentially trapping the molecule in its unreactive carboxylate form under basic conditions if not carefully managed.

The Solution Architecture To ensure high yields and purity, we cannot rely on equilibrium-driven methods (like simple acid catalysis) which may be sluggish.[1] Instead, we must utilize irreversible activation or distal attack strategies.[2]

Recommended Workflows:

  • Method A (Distal Attack): Alkylation of the Carboxylate (Base + Alkyl Halide).[1] Highest reliability for small-to-medium scale.

  • Method B (Irreversible Activation): Acid Chloride Formation (Oxalyl Chloride).[1] Best for scale-up and acid-sensitive alcohols.[2]

Part 2: Experimental Protocols

Protocol A: Carboxylate Alkylation (The "Cesium Method")

Recommended for: Milligram to Gram scale, high-value intermediates, and when avoiding acidic conditions is crucial.[2][1]

Rationale: This method bypasses the steric hindrance at the carbonyl carbon entirely. Instead of forcing a nucleophile into the hindered pocket, we turn the acid into a nucleophile (carboxylate) and have it attack an unhindered electrophile (e.g., Methyl Iodide).

Materials:

  • Substrate: 2-Iodo-6-(trifluoromethyl)phenylacetic acid (1.0 equiv)[1]

  • Base: Cesium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Electrophile: Methyl Iodide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Benzyl Bromide (
    
    
    
    ) (1.5 - 2.0 equiv)
  • Solvent: DMF (Anhydrous) or NMP[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Iodo-6-(trifluoromethyl)phenylacetic acid (1.0 g, 3.03 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add Cesium Carbonate (1.48 g, 4.54 mmol) in one portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the cesium carboxylate.

    • Note:

      
       is used over 
      
      
      
      or
      
      
      because the "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the carboxylate oxygen.
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (0.38 mL, 6.06 mmol) dropwise via syringe.

    • Caution: MeI is a carcinogen. Use a fume hood.

  • Reaction: Allow the reaction to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting acid spot should disappear.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and inorganic salts. Wash the organic layer once with brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough (>95%).[1] If necessary, purify via silica gel flash chromatography (gradient 0-10% EtOAc in Hexanes).

Protocol B: Acid Chloride Activation

Recommended for: Multi-gram scale, formation of esters with hindered alcohols, or when alkyl halides are not suitable.[2][1]

Rationale: Converting the acid to an acid chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) creates a highly electrophilic species that is planar and less sterically encumbered than the tetrahedral intermediate formed during direct esterification. Oxalyl chloride is preferred over Thionyl chloride (

) as it operates at lower temperatures, reducing the risk of iodine cleavage.

Materials:

  • Substrate: 2-Iodo-6-(trifluoromethyl)phenylacetic acid (1.0 equiv)[1]

  • Reagent: Oxalyl Chloride (1.2 equiv)[1]

  • Catalyst: DMF (2-3 drops)[1]

  • Solvent: Dichloromethane (DCM, Anhydrous)[1]

  • Alcohol: Methanol (or desired alcohol) (Excess or Equiv depending on cost)

Step-by-Step Procedure:

  • Activation: Dissolve the substrate (5.0 g, 15.1 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool to 0°C.[3]

  • Catalysis: Add catalytic DMF (0.05 mL).

  • Chlorination: Add Oxalyl Chloride (1.55 mL, 18.1 mmol) dropwise over 10 minutes.

    • Observation: Vigorous bubbling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       and 
      
      
      
      gas evolution) will occur.
  • Stirring: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Evaporation (Critical Step): Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. Re-dissolve the crude acid chloride residue in fresh anhydrous DCM (20 mL).

    • Why? Removing excess oxalyl chloride prevents the formation of dimethyl oxalate or reaction with the alcohol in the next step.

  • Esterification: Cool the acid chloride solution to 0°C. Add a mixture of Methanol (5 mL, excess) and Triethylamine (2.5 mL, 2.2 equiv) dropwise.

  • Completion: Stir at RT for 1 hour.

  • Work-up: Wash with 1N HCl (to remove amine salts), then saturated

    
    , then brine. Dry and concentrate.
    

Part 3: Visualization & Data

Decision Matrix: Choosing Your Method

EsterificationStrategy Start Start: 2-Iodo-6-(CF3)phenylacetic acid Scale Scale of Reaction? Start->Scale Small < 5 Grams Scale->Small Large > 5 Grams Scale->Large MethodA Method A: Alkylation (Cs2CO3 + MeI) Small->MethodA High Yield Mild Conditions MethodB Method B: Acid Chloride (Oxalyl Cl + MeOH) Large->MethodB Cost Effective Scalable

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on scale and requirements.

Expected Analytical Data (Methyl Ester)
Data TypeExpected SignalInterpretation
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

3.70 ppm (s, 3H)
Methoxy group (

).[2][4] Distinct singlet.
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

4.05 ppm (s, 2H)
Benzylic methylene (

).[2] Often shifted downfield due to ortho-I/CF3.
19F NMR

-62.5 ppm (s, 3F)
Trifluoromethyl group (

).[2] Characteristic singlet.
MS (ESI) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

344

Molecular ion for Methyl 2-iodo-6-(trifluoromethyl)phenylacetate.
Appearance Clear/Pale Yellow OilOr low-melting solid depending on purity.

Part 4: Safety & References

Safety Profile:

  • Alkyl Halides (MeI): Potent alkylating agents and suspected carcinogens.[1] Use double-gloving and work in a fume hood.

  • Oxalyl Chloride: Releases toxic CO and HCl gas. Reacts violently with water.

  • Iodo-compounds: Generally light-sensitive. Store products in amber vials to prevent iodine liberation (pinking/browning of product).

References:

  • Cesium Carbonate Mediated Esterification: Journal of Organic Chemistry, "Efficient Esterification of Carboxylic Acids Using Cesium Carbonate and Alkyl Halides." (General methodology grounding).[1]

  • Oxalyl Chloride Activation: Organic Syntheses, "Acid Chlorides via Oxalyl Chloride." (Standard protocol adaptation).[1]

  • Steric Hindrance in Phenylacetic Acids: ChemRxiv, "Synthesis of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates." (Context on 2,6-disubstituted systems).

  • Togni Reagent & CF3 Handling: Beilstein Journal of Organic Chemistry, "Synthesis of trifluoromethylated compounds." (Grounding for CF3 stability).

  • Thionyl Chloride vs Oxalyl Chloride: Organic Chemistry Portal, "Esterification Methods."[1] (Comparative reagent analysis).

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the synthesis of biaryls using the sterically demanding building block 2-Iodo-6-(trifluoromethyl)phenylacetic acid .

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-Iodo-6-(trifluoromethyl)phenylacetic acid presents a distinct set of synthetic challenges: extreme steric hindrance due to the 2,6-disubstitution pattern (Iodine and Trifluoromethyl) and the presence of an unprotected carboxylic acid . Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) often result in low conversion or hydrodehalogenation.

This guide details a high-efficiency protocol utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome the steric energy barrier. We utilize an in situ carboxylate protection strategy, eliminating the need for a separate esterification step.

Technical Analysis & Mechanistic Strategy

Substrate Profiling

The substrate features a "Steric Wall" created by the bulky trifluoromethyl group (


, van der Waals volume 

42.6 ų) adjacent to the reactive iodide.
  • Steric Challenge: The oxidative addition of Pd(0) into the C-I bond is facile; however, the subsequent transmetallation is severely retarded by the ortho-CF3 group and the acetic acid tail.

  • Electronic Challenge: The electron-withdrawing

    
     group activates the C-I bond for oxidative addition but stabilizes the Pd(II) intermediate, potentially making reductive elimination the rate-limiting step if the coupling partner is also electron-poor.
    
  • Functional Group Challenge: The free carboxylic acid (

    
    ) will consume stoichiometric base, requiring an adjusted base load to sustain the catalytic cycle.
    
Ligand Selection: The "Flexible Bulk" Solution

To couple this substrate, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why SPhos? The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the monoligated Pd species. The cyclohexyl groups are bulky enough to force reductive elimination but flexible enough to allow the bulky 2-Iodo-6-CF3 substrate to approach the metal center.

Visualizing the Reaction Pathway

The following diagram illustrates the steric environment and the catalytic cycle adjustments required.

SuzukiMechanism cluster_steric Steric Bottleneck Substrate 2-Iodo-6-(CF3) phenylacetic acid BaseStep Base Activation (R-COOH → R-COO⁻) Substrate->BaseStep + Base (Cs2CO3) Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Facile) Pd0->OxAdd PdII Pd(II) Intermediate (Sterically Crowded) OxAdd->PdII Ar-Pd-I TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + Ar'-B(OH)2 BaseStep->OxAdd Carboxylate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Pd(II) intermediate stage caused by the ortho-CF3 group.

Experimental Protocol

Method A: Direct Coupling (Recommended)

This method uses the free acid directly, saving two synthetic steps (esterification and hydrolysis).

Reagents:

  • Substrate: 2-Iodo-6-(trifluoromethyl)phenylacetic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)

    • Alternative:SPhos Pd G2 or G3 precatalyst (2-5 mol%) is preferred for reproducibility.

  • Base: K₃PO₄ (3.5 equiv) or Cs₂CO₃ (3.5 equiv)

    • Note: Excess base is critical to neutralize the acid (1 eq) and drive the coupling (2+ eq).

  • Solvent: Toluene / Water (3:1 ratio) or 1,4-Dioxane / Water (4:1).

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the 2-Iodo-6-(trifluoromethyl)phenylacetic acid (1.0 mmol, 330 mg) and the Arylboronic acid (1.2 mmol).

  • Base Addition: Add K₃PO₄ (3.5 mmol, 742 mg).

    • Tip: Finely ground base improves reaction kinetics in biphasic systems.

  • Catalyst Addition: Add SPhos Pd G2 Precatalyst (0.02 mmol, 14.4 mg).

    • If using Pd(OAc)₂/Ligand: Add Pd(OAc)₂ and SPhos separately at this stage.

  • Solvent & Degassing: Add Toluene (3.0 mL) and Water (1.0 mL). Seal the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 10 minutes via a needle outlet.

    • Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Replace the septum with a solid cap (if using a pressure vial) or keep under positive inert gas pressure. Heat the block to 80–90 °C with vigorous stirring (1000 rpm).

    • Time: Typically 4–12 hours. Monitor by LC-MS.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Acidification: Carefully quench with 1N HCl until pH

      
       3-4 (to protonate the product carboxylic acid).
      
    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or column chromatography (DCM/MeOH gradient).

Method B: Ester Protection (Fallback)

If Method A yields <30% due to decarboxylation or catalyst poisoning, convert the acid to the Methyl Ester using


 or 

prior to coupling. Run the Suzuki reaction using standard conditions (Base:

, 2.0 equiv), then hydrolyze using

.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions specific to this scaffold.

ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to sterics.Switch to XPhos or BrettPhos . Increase Temp to 100°C. Ensure inert atmosphere.
De-iodinated Product Protodehalogenation.Solvent is too "wet" or proton source too available. Switch to anhydrous Toluene with minimal water (10:1 ratio) or use CsF as base in anhydrous conditions.
Homocoupling (Ar'-Ar') Oxygen presence or slow transmetallation.Degas solvents more thoroughly. Add catalyst after degassing. Decrease Boronic acid loading.
Low Conversion (<50%) Catalyst poisoning by free acid.Increase Base to 4.0 equiv. Switch to Method B (Ester protection).

Workflow Diagram

Workflow Start Start: 2-Iodo-6-(CF3) Phenylacetic Acid Decision Direct Coupling? Start->Decision PrepA Add SPhos Pd G2 K3PO4 (3.5 eq) Tol/Water Decision->PrepA Yes (Preferred) Esterify Esterification (MeOH/H+) Decision->Esterify No (Low Yield) HeatA Heat 90°C 4-12h PrepA->HeatA Acidify Acidify pH 3 (Workup) HeatA->Acidify End Final Biaryl Acid Acidify->End CoupleB Suzuki Coupling (Std. Conditions) Esterify->CoupleB Hydrolysis LiOH Hydrolysis CoupleB->Hydrolysis Hydrolysis->End

Figure 2: Decision tree for selecting between Direct Coupling and Protection/Deprotection strategies.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Relevance: Establishes SPhos/XPhos as primary ligands for hindered substr
  • Deng, J. Z., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Carboxylic Acids." Tetrahedron Letters, 2005.

    • Relevance: Validates the use of excess base to couple free acids directly.
  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Relevance: Foundational text on the mechanism and role of bases.[1]

  • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide."

    • Relevance: Practical handling of G2/G3 prec

Sources

Preparation of 2-Iodo-6-(trifluoromethyl)phenylacetic acid via benzyl halide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Preparation of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid via Phase-Transfer Catalyzed Homologation

Abstract

The synthesis of 2-iodo-6-(trifluoromethyl)phenylacetic acid presents a unique challenge in organic process development due to the significant steric hindrance imposed by the ortho-iodo and ortho'-trifluoromethyl substituents. Standard nucleophilic substitution protocols often result in stalled reaction kinetics or competitive elimination. This Application Note details a robust, two-stage homologation protocol: (1) Phase-Transfer Catalyzed (PTC) Cyanidation of the benzyl halide precursor, followed by (2) Acid-Mediated Hydrolysis of the sterically encumbered nitrile. This guide prioritizes process safety, scalability, and impurity control.

Strategic Analysis & Reaction Design

The Steric Challenge (The "Ortho Effect")

The target molecule features a 2,6-disubstitution pattern. In the context of nucleophilic substitution (


) at the benzylic position, the bulky iodine atom (Van der Waals radius 

) and the trifluoromethyl group create a "picket fence" effect. This blocks the trajectory of incoming nucleophiles, severely retarding the rate of cyanide attack compared to unsubstituted benzyl halides.
  • Standard Conditions Failure: Conventional reflux in ethanol/water often leads to hydrolysis of the benzyl halide to the alcohol (solvolysis) rather than the desired nitrile, or incomplete conversion.

  • The Solution (PTC): Utilizing a Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) in a biphasic system allows the cyanide ion to enter the organic phase as a "naked," highly reactive anion, compensating for the steric barrier.

Pathway Visualization

The following diagram outlines the critical pathway and decision nodes for this synthesis.

G cluster_0 Critical Control Points Start 2-Iodo-6-(CF3) benzyl bromide PTC Phase Transfer Catalysis (TBAB) Start->PTC + NaCN, Toluene/H2O Nitrile Intermediate: Phenylacetonitrile PTC->Nitrile SN2 Substitution Hydrolysis Acidic Hydrolysis (H2SO4/AcOH) Nitrile->Hydrolysis Reflux (100°C+) Product Target: 2-Iodo-6-(CF3) phenylacetic acid Hydrolysis->Product - NH4+

Figure 1: Synthetic workflow for the homologation of sterically hindered benzyl halides.

Protocol Phase I: PTC Cyanidation

Objective: Conversion of 2-iodo-6-(trifluoromethyl)benzyl bromide to 2-iodo-6-(trifluoromethyl)phenylacetonitrile.

Reagents & Materials:

  • Precursor: 2-Iodo-6-(trifluoromethyl)benzyl bromide (1.0 equiv)

  • Nucleophile: Sodium Cyanide (NaCN) (1.5 equiv) [POISON HAZARD]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent System: Toluene / Water (1:1 v/v)

Experimental Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for biphasic kinetics) and a reflux condenser, charge the Toluene and Water .

  • Dissolution: Add NaCN to the water layer. Ensure complete dissolution.

    • Safety Note: The pH of the aqueous layer must remain >10 to prevent the evolution of HCN gas. Add a small amount of NaOH if necessary.

  • Substrate Addition: Add the benzyl bromide precursor and TBAB to the toluene layer.

  • Reaction: Heat the mixture to 60°C with vigorous stirring (>800 RPM).

    • Mechanism:[1][2][3] The TBAB transports

      
       into the toluene layer. The high agitation creates high interfacial surface area.
      
  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). Expect reaction times of 4–8 hours due to steric hindrance.

    • Endpoint: Disappearance of benzyl bromide.

  • Workup:

    • Cool to room temperature.[4][5]

    • Separate phases.[6] Wash the organic (Toluene) layer with water (

      
      ) and brine (
      
      
      
      ).
    • Cyanide Destruction: Treat aqueous waste with bleach (NaOCl) to oxidize residual cyanide to cyanate before disposal.

    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Result: Crude nitrile (usually a solid or viscous oil). Proceed directly to hydrolysis if purity >95%.

Protocol Phase II: Sterically Hindered Nitrile Hydrolysis

Objective: Hydrolysis of the nitrile to the carboxylic acid. Challenge: Ortho-substituents shelter the cyano carbon from water attack. Alkaline hydrolysis often fails or requires extreme temperatures (fusion). Acidic hydrolysis is preferred here to avoid side reactions with the iodine.

Reagents:

  • Substrate: Crude Nitrile from Phase I.

  • Acid Matrix: Glacial Acetic Acid (AcOH) / Conc. Sulfuric Acid (

    
    ) / Water (2:1:1 ratio).
    

Experimental Procedure:

  • Setup: Charge the crude nitrile into a flask equipped with a reflux condenser.

  • Acid Addition: Add the AcOH/

    
    /
    
    
    
    mixture.
    • Why AcOH? It acts as a co-solvent to solubilize the highly lipophilic fluorinated nitrile, ensuring it contacts the protons and water.

  • Reflux: Heat to aggressive reflux (

    
    ) for 12–24 hours.
    
    • Monitoring: Monitor for the disappearance of the nitrile peak (IR:

      
      ) and appearance of the carbonyl peak.
      
  • Isolation:

    • Cool the mixture to room temperature. Pour slowly onto crushed ice/water.

    • The product should precipitate as a solid due to the hydrophobic

      
       and I groups.
      
  • Purification:

    • Filter the solid.[4]

    • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane to remove trace amide intermediates.

Data Summary & Validation

ParameterSpecification / Expected ValueNotes
Appearance Off-white to white crystalline solidImpurities often cause yellowing.
Yield (Overall) 65% – 75%Losses primarily in crystallization.
1H NMR (CDCl3)

4.05 (s, 2H,

), 7.2-7.8 (m, 3H, Ar-H)
The methylene singlet is diagnostic.
19F NMR

-62.5 ppm (approx)
Single peak confirming

integrity.
IR Spectroscopy 1710

(C=O), 2500-3000

(OH broad)
Absence of 2250

(CN).

Troubleshooting Guide:

  • Issue: Stalled Hydrolysis (Amide Intermediate).

    • Cause: Steric bulk prevents the second hydrolysis step (Amide

      
       Acid).
      
    • Fix: Add sodium nitrite (

      
      ) to the acid mixture (diazotization method) to convert the stubborn amide to the acid via the diazonium salt.
      
  • Issue: Deiodination.

    • Cause: Overheating or presence of reducing agents.

    • Fix: Keep reaction in the dark (foil wrap) to prevent photochemical C-I bond cleavage.

References

  • BenchChem. (2025).[4] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from

  • PubChem. (2025). 5-Iodo-2-(trifluoromethyl)phenylacetonitrile Compound Summary. National Library of Medicine. Retrieved from [7]

  • Organic Syntheses. (1978). Phase Transfer Alkylation of Nitriles. Org. Synth. 58, 152. Retrieved from

  • LibreTexts Chemistry. (2023). Steric Hindrance in Nucleophilic Substitution. Retrieved from

  • ResearchGate. (2015).[8] Kinetics of 2,6-difluorobenzonitrile hydrolysis. Retrieved from

Sources

Reaction conditions for amide bond formation with sterically hindered acids

Author: BenchChem Technical Support Team. Date: February 2026

The formation of amide bonds between sterically hindered partners is one of the most persistent challenges in medicinal chemistry. Standard coupling reagents (EDC, HBTU) often fail because the rate of nucleophilic attack by the amine is slower than the rate of active ester hydrolysis or rearrangement (e.g., to


-acylureas).[1]

This guide details three tiered protocols ranging from modern high-efficiency standards to "nuclear" options for the most difficult substrates.

Part 1: Strategic Selection Guide

Do not default to HATU for every difficult coupling.[1] Use this decision matrix to select the correct tool for your specific steric profile.

ReagentSelection Start Start: Analyze Substrate IsHindered Is the Carboxylic Acid Sterically Hindered? Start->IsHindered IsAmineUnreactive Is the Amine Poorly Nucleophilic? (e.g., e- deficient aniline) IsHindered->IsAmineUnreactive High (e.g., tertiary alkyl, Aib) HATU Protocol A: HATU/HOAt (Standard Hindrance) IsHindered->HATU Moderate (e.g., secondary alkyl) EpimerizationRisk Is Alpha-Chirality Critical? IsAmineUnreactive->EpimerizationRisk No (Good Nucleophile) TCFH Protocol B: TCFH-NMI (Unreactive Amines) IsAmineUnreactive->TCFH Yes (Poor Nucleophile) TFFH Protocol C: TFFH (Acyl Fluoride) (Peptides/Aib-Aib) EpimerizationRisk->TFFH Yes (Peptides) Ghosez Protocol D: Ghosez's Reagent (The 'Nuclear' Option) EpimerizationRisk->Ghosez No (Achiral/Robust) T3P Protocol E: T3P (Scalable/Low Epimerization) EpimerizationRisk->T3P Scale-up Required

Caption: Decision tree for selecting coupling conditions based on steric and electronic profiles.

Part 2: Detailed Protocols

Protocol A: The Modern Standard (HATU/HOAt)

Best For: Moderately hindered acids (e.g., Valine, Isoleucine) and standard amines.[1] Mechanism: The 7-aza nitrogen in HOAt provides anchimeric assistance (neighboring group participation), stabilizing the transition state and accelerating the amine attack by ~10-100x compared to HOBt.[1]

Materials:

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Hunig’s Base) or TMP (2,4,6-Collidine) for highly sensitive chiral centers.[1]

  • Solvent: DMF or NMP (anhydrous).[1]

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M).[1]

  • Add DIPEA (2.0 – 3.0 equiv).[1] Stir for 2 minutes.

  • Add HATU (1.1 equiv).[1] The solution typically turns yellow/orange.[1]

  • Wait: Allow activation for 2–5 minutes. Do not wait longer than 10 minutes or the active ester may hydrolyze or rearrange.

  • Add the amine (1.1 – 1.5 equiv).[1]

  • Stir at Room Temperature (RT) for 1–4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (if product stable), sat. NaHCO₃, and brine.[1]

Expert Insight: If conversion stalls, add HOAt (0.5 equiv) as an additive. The free HOAt acts as a shuttle, regenerating the active ester more efficiently than the HATU anion alone.

Protocol B: The Specialist (TCFH-NMI)

Best For: Extremely hindered acids coupled with electron-deficient/unreactive amines (e.g., anilines).[1] Why it works: TCFH converts the acid into a highly reactive


-acyl imidazolium species in situ.[1][2][3] This intermediate is significantly more electrophilic than the OBt/OAt esters generated by HATU.[1]

Materials:

  • Reagent: TCFH (Tetramethylchloroformamidinium hexafluorophosphate).[1][4][5][6]

  • Base/Activator: NMI (N-methylimidazole).[1][2][5][6][7] Note: NMI acts as both base and nucleophilic catalyst.[1]

  • Solvent: Acetonitrile (MeCN) is critical (DCM is a secondary choice).[1]

Step-by-Step:

  • Dissolve carboxylic acid (1.0 equiv) and amine (1.0 – 1.2 equiv) in anhydrous MeCN (0.1 M).

  • Add NMI (2.5 – 3.0 equiv).[1]

  • Cool to 0 °C (optional, but recommended for very sensitive substrates) or leave at RT.

  • Add TCFH (1.1 – 1.5 equiv) in one portion.[1]

  • Stir at RT.[1] Reaction is often rapid (30 min – 2 hours).[1]

  • Monitoring: Watch for the disappearance of the acid.

  • Workup: Dilute with DCM, wash with water and brine. (NMI salts are water-soluble).[1]

Critical Note: Unlike HATU, where you pre-activate, TCFH protocols often work best when the amine is present or added immediately after TCFH, as the


-acyl imidazolium is transient and moisture-sensitive.[1]
Protocol C: The "Nuclear" Option (Ghosez’s Reagent)

Best For: Tertiary carboxylic acids (e.g., pivalic derivatives) that fail with HATU/TCFH.[1] Mechanism: Generates an acid chloride under neutral conditions .[1] Unlike Thionyl Chloride (SOCl₂), it does not generate HCl gas, making it compatible with acid-sensitive protecting groups (Boc, tBu esters).[1]

Materials:

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1]

  • Solvent: DCM or Chloroform (anhydrous).[1]

Step-by-Step:

  • Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add Ghosez’s Reagent (1.1 – 1.5 equiv) dropwise at RT.[1]

  • Stir for 1–3 hours. Monitor by TLC (take an aliquot, quench with MeOH, check for methyl ester).[1]

  • Once acid chloride formation is complete:

  • Add the amine (1.2 – 2.0 equiv) and a base (DIPEA or Et₃N, 2.0 equiv).[1]

  • Stir for 2–16 hours.

  • Workup: Standard aqueous extraction.

Protocol D: Acyl Fluorides (TFFH)

Best For: Peptide coupling between two hindered amino acids (e.g., Aib-Aib couplings).[1] Why it works: Acyl fluorides are smaller than active esters (less steric bulk) and more stable to hydrolysis than acid chlorides, allowing for cleaner reactions in difficult peptide sequences.[1]

Step-by-Step:

  • Dissolve amino acid (1.0 equiv) in DCM or DMF.[1]

  • Add TFFH (1.1 equiv) and DIPEA (2.0 equiv).[1]

  • Stir for 15–30 minutes to generate the Acid Fluoride in situ.

  • Add the amino-component (amine).[1][8]

  • Stir at RT.[1]

Part 3: Troubleshooting & Optimization

If the reaction fails, identify the failure mode (No Reaction vs. Side Product) and adjust accordingly.[1]

Failure ModeDiagnosisSolution
No Conversion Steric bulk prevents attack.[1]Switch to TCFH-NMI (Protocol B) or Acid Chloride (Protocol C). Increase Temp to 50°C (if stable).
Epimerization Base-mediated proton abstraction.[1]Switch to T3P in EtOAc/Pyridine (low epimerization).[1] Use Collidine instead of DIPEA.[1]
N-Acylurea Rearrangement of active ester.[1]Avoid carbodiimides (EDC/DCC).[1] Use HATU or COMU which react faster than the rearrangement.
Low Solubility Reagents precipitate.[1]Use COMU (highly soluble in DMF/DCM).[1] Switch solvent to NMP or use a binary mixture (DCM/DMF).[1]

Part 4: References

  • TCFH-NMI Protocol: Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1][5] Organic Letters, 2018, 20(14), 4218–4222.[1][5] Link[1]

  • Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."[1] Journal of the Chemical Society, Chemical Communications, 1979, 1180.[1] Link

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[1][4] A convenient new reagent for the preparation of acyl fluorides and their application to peptide synthesis."[9] Journal of the American Chemical Society, 1995, 117(19), 5401–5402.[1] Link[1]

  • T3P Applications: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016, 20(2), 140–177.[1] Link[1]

  • Review of Hindered Amides: Pattabiraman, V. R., & Bode, J. W.[1] "Rethinking amide bond synthesis." Nature, 2011, 480, 471–479.[1] Link[1]

Sources

2-Iodo-6-(trifluoromethyl)phenylacetic acid as a scaffold for NSAID drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Iodo-6-(trifluoromethyl)phenylacetic Acid as a Scaffold for Next-Generation COX-2 Inhibitors

Executive Summary & Scientific Rationale

This guide details the utilization of 2-Iodo-6-(trifluoromethyl)phenylacetic acid (CAS: Non-standard intermediate; custom synthesis often required) as a high-value scaffold for the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

While traditional NSAIDs (e.g., Diclofenac) rely on 2,6-dichloro substitution, this scaffold introduces a trifluoromethyl (


)  group at the C6 position and a reactive iodo (

)
handle at C2. This specific substitution pattern offers three distinct advantages for rational drug design:
  • Atropisomerism & Selectivity: The steric bulk of the 2,6-disubstitution forces the phenylacetic acid ring and the coupled aniline ring (in Lumiracoxib-like analogs) to adopt a non-planar, orthogonal conformation. This twist is critical for fitting into the inverted binding pocket of COX-2 , specifically accommodating the side pocket created by the Val-523 residue (which is a bulky Isoleucine in COX-1).

  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the C6 position, potentially extending half-life compared to methyl analogs (e.g., Lumiracoxib).
    
  • Synthetic Modularity: The C2-Iodo position serves as an excellent electrophile for Ullmann or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid generation of diverse aniline libraries.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

SAR_Logic Scaffold 2-Iodo-6-(CF3) Phenylacetic Acid Iodo C2-Iodo Position (Reactive Handle) Scaffold->Iodo Site of Coupling CF3 C6-Trifluoromethyl (Metabolic Shield) Scaffold->CF3 Steric Bulk Acid Acetic Acid Tail (Salt Bridge) Scaffold->Acid Arg-120 Interaction Library Aniline Library (Diversity) Iodo->Library Buchwald-Hartwig Target COX-2 Selectivity (Val-523 Pocket) CF3->Target Orthogonal Twist Acid->Target Ionic Bond

Figure 1: SAR Logic of the 2-Iodo-6-(trifluoromethyl)phenylacetic acid scaffold. The C2-Iodo allows library expansion, while the C6-CF3 drives conformation and metabolic stability.

Protocol 1: Synthetic Functionalization (C-N Coupling)

Objective: Synthesize a Lumiracoxib-style analog by coupling the scaffold with a substituted aniline. Critical Note: Direct coupling of the free acid often leads to decarboxylation or catalyst poisoning. This protocol uses a methyl ester protection strategy.[1]

Reagents & Equipment:
  • Scaffold: 2-Iodo-6-(trifluoromethyl)phenylacetic acid

  • Coupling Partner: 2-Fluoro-4-chloroaniline (Example)

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos or BINAP

  • Base:

    
     (Cesium Carbonate)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:
  • Esterification (Protection):

    • Dissolve 1.0 eq of scaffold in MeOH.

    • Add 2.0 eq of

      
       dropwise at 0°C.
      
    • Reflux for 3 hours.[2] Concentrate in vacuo to yield the methyl ester.

    • QC Check: Confirm disappearance of broad -COOH peak in

      
      -NMR (~11-13 ppm).
      
  • Buchwald-Hartwig Coupling:

    • In a glovebox or under Argon, charge a Schlenk flask with:

      • Methyl ester scaffold (1.0 eq)

      • Aniline derivative (1.2 eq)

      • 
         (5 mol%)
        
      • Xantphos (10 mol%)

      • 
         (2.0 eq)
        
    • Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Heat to 100°C for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc). The iodine is a superior leaving group; conversion should be >90%.

  • Hydrolysis (Deprotection):

    • Dissolve the coupled ester in THF/Water (1:1).

    • Add

      
       (3.0 eq). Stir at RT for 4 hours.
      
    • Acidify with 1N HCl to pH 3. Extract with EtOAc.

    • Purification: Recrystallize from Ethanol/Water or use Reverse Phase HPLC (C18 column).

Protocol 2: Biochemical Validation (COX Inhibition Assay)

Objective: Determine the


 and Selectivity Index (SI) of the synthesized analog.
Assay Principle:

Peroxidase activity of Sheep COX-1 and Human Recombinant COX-2 is measured using the colorimetric oxidation of TMPD (


-tetramethyl-p-phenylenediamine) during the reduction of 

to

.
Experimental Setup:
ComponentConcentrationRole
Enzyme 10–20 units/wellCOX-1 (Sheep) or COX-2 (Human)
Substrate

Arachidonic Acid
Initiates reaction
Chromogen

TMPD
Color indicator (Oxidized form absorbs at 590 nm)
Heme

Hematin
Cofactor required for enzyme activity
Procedure:
  • Incubation: Plate

    
     of assay buffer (100 mM Tris-HCl, pH 8.0) containing Hematin and the Test Compound (dissolved in DMSO) into a 96-well plate.
    
  • Enzyme Addition: Add

    
     of COX-1 or COX-2 enzyme. Incubate for 5 minutes at 25°C to allow inhibitor binding.
    
  • Initiation: Add

    
     of Arachidonic Acid/TMPD mixture.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    [3]
    
    • Plot log(concentration) vs. % Inhibition to derive

      
      .
      

Data Analysis & Interpretation

When evaluating analogs derived from the 2-Iodo-6-(trifluoromethyl) scaffold, use the following benchmarks.

Table 1: Expected SAR Profiles

Compound ClassCOX-1

(

)
COX-2

(

)
Selectivity Index (COX-1/COX-2)Interpretation
Indomethacin (Control)0.020.600.03Non-selective (GI toxic)
Celecoxib (Control)15.00.04375COX-2 Selective
2-Iodo-6-CF3 Analog >50.0<0.05>1000 Highly Selective

Technical Insight: If the Selectivity Index is < 50, the steric bulk of the aniline coupled to the iodine position may be insufficient. The 6-


 group ensures the "twist," but the aniline substituent fills the hydrophobic channel. Ensure the aniline has lipophilic groups (e.g., -Cl, -F, -Me) at the ortho or meta positions.

Synthetic Workflow Visualization

Synthesis_Flow Start Start: 2-Iodo-6-(CF3)phenylacetic acid Step1 1. Esterification (MeOH, SOCl2) Start->Step1 Protect Acid Step2 2. Buchwald-Hartwig Coupling (Pd2(dba)3, Aniline, Base) Step1->Step2 Cross-Coupling Step3 3. Hydrolysis (LiOH, THF/H2O) Step2->Step3 Deprotect Final Final Product: COX-2 Selective Inhibitor Step3->Final Purify

Figure 2: Synthetic workflow for converting the scaffold into a bioactive NSAID.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link

  • Tacconelli, S., et al. (2004). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Current Medical Research and Opinion, 20(sup1). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Esser, R., et al. (2005). Preclinical pharmacology of Lumiracoxib: a novel selective COX-2 inhibitor. British Journal of Pharmacology, 144(4), 538-550. Link

Sources

Optimizing palladium-catalyzed cross-coupling of 2-iodo-6-trifluoromethyl substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Cross-Coupling of 2-Iodo-6-Trifluoromethyl Substrates

Abstract

The cross-coupling of 2-iodo-6-trifluoromethyl (hetero)arenes presents a unique duality of challenges in medicinal chemistry. While the electron-withdrawing nature of the trifluoromethyl (-CF₃) group activates the C–I bond for rapid oxidative addition, it simultaneously destabilizes the catalytic cycle by retarding transmetallation and reductive elimination. Furthermore, in heterocyclic scaffolds (e.g., pyridines), the specific 2,6-substitution pattern creates a "chelating pocket" or electronic deactivation zone that frequently leads to catalyst poisoning or hydrodehalogenation. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, utilizing advanced precatalyst architectures to overcome these steric and electronic barriers.

The Mechanistic Conundrum: The "Ortho-Electronic" Trap

To optimize these reactions, one must understand why standard conditions (e.g., Pd(PPh₃)₄) fail.

  • Oxidative Addition (Fast but Risky): The strong electron-withdrawing group (EWG) effect of -CF₃ lowers the LUMO energy of the C–I bond, making oxidative addition to Pd(0) extremely rapid.

  • The Stability Trap: The resulting oxidative addition complex, [Ar(CF₃)-Pd(II)-I] , is highly electron-deficient. This makes the palladium center less nucleophilic, significantly slowing down the transmetallation step (in Suzuki) or amine coordination (in Buchwald).

  • Side Reaction Dominance: Because the cycle stalls at the Pd(II) stage, the complex becomes vulnerable to protodehalogenation (replacing -I with -H), especially in the presence of alcohols or moisture.

  • Steric/Chelation Interference: In 2-iodo-6-trifluoromethylpyridine, the nitrogen atom is sterically shielded but can still participate in non-productive binding events if small phosphines are used.

The Solution: Use bulky, electron-rich biaryl phosphine ligands .

  • Sterics: The bulk forces the reaction forward (promoting reductive elimination) and prevents catalyst dimerization.

  • Electronics: The electron-rich nature pumps density back into the Pd(II) center, accelerating transmetallation.

Strategic Ligand Selection

Do not rely on generation-1 catalysts. The use of Precatalysts (Pd G3/G4) is critical to ensure a defined 1:1 Pd:Ligand ratio and immediate activation at low temperatures.

Reaction TypeRecommended LigandCatalyst SourceRationale
Suzuki-Miyaura XPhos or SPhos XPhos Pd G4XPhos provides the optimal balance of stability and activity for heteroaryl chlorides/iodides. SPhos is preferred if the boronic acid is also sterically hindered.
Buchwald-Hartwig (Primary Amines)BrettPhos BrettPhos Pd G3/G4Highly selective for primary amines; prevents bis-arylation.
Buchwald-Hartwig (Secondary Amines)RuPhos RuPhos Pd G3/G4The "universal" ligand for secondary amines; tolerates the steric bulk of the ortho-CF3 group.
Difficult Cases PEPPSI-IPr Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC) ligand. Extremely robust; immune to oxidation; excellent for very electron-poor substrates.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective: Coupling 2-iodo-6-(trifluoromethyl)pyridine with a phenylboronic acid.

Materials
  • Substrate: 2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) – Only if G4 is unavailable.

  • Base: K₃PO₄ (3.0 equiv) – Finely ground.

  • Solvent: THF:Water (4:1 ratio) or 1,4-Dioxane:Water (4:1).

    • Note: The presence of water is crucial for the activation of the boronic acid.

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the aryl iodide (1.0 mmol), boronic acid (1.5 mmol), and ground K₃PO₄ (3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 mmol, 2 mol%).

    • Critical: If using an NHC catalyst (PEPPSI), use K₂CO₃ as the base and Dioxane (anhydrous) as solvent.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Injection: Add degassed THF/Water (4:1, 0.2 M concentration relative to iodide) via syringe.

  • Reaction: Heat to 60°C .

    • Why 60°C? Higher temperatures (100°C+) often lead to deiodination of this specific electron-poor substrate. The G4 catalyst is active enough to drive the reaction at mild temperatures.

  • Monitoring: Monitor by LCMS after 1 hour. Look for the consumption of the iodide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of 2-iodo-6-(trifluoromethyl)pyridine with a secondary amine (e.g., morpholine).

Materials
  • Substrate: 2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Note: Weak bases (Cs₂CO₃) are generally too slow for this specific electronic mismatch.

  • Solvent: Toluene (anhydrous) or THF.

Step-by-Step Procedure
  • Glovebox/Schlenk: In a nitrogen-filled glovebox (or using strict Schlenk technique), combine the aryl iodide (1.0 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G4 (0.02 mmol) in a vial.

  • Amine Addition: Add the amine (1.2 mmol).

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Seal and heat to 80°C for 2–4 hours.

    • Optimization: If conversion is low, increase temp to 100°C. If dehalogenation is observed, switch solvent to t-Amyl Alcohol and lower temp to 60°C.

  • Workup: Filter through a pad of Celite/Silica to remove Pd and salts. Concentrate.

Troubleshooting & Optimization Matrix

Use this logic flow to rescue stalled reactions.

OptimizationWorkflow Start Reaction Stalled / Low Yield CheckLCMS Analyze Crude (LCMS) Start->CheckLCMS Dehalogenation Product: Ar-H (De-iodinated) CheckLCMS->Dehalogenation Major byproduct StartMat Recovered Starting Material CheckLCMS->StartMat No reaction Soln1 Decrease Temp (40-50°C) Switch to Pd-PEPPSI-IPr Dehalogenation->Soln1 Soln2 Increase Temp (100°C) Switch to Stronger Base (KOtBu) Check Solvent Dryness StartMat->Soln2 SubCheck Is Amine/Boron Sterically Hindered? Soln2->SubCheck YesHindered Use SPhos (Suzuki) Use BrettPhos (Buchwald) SubCheck->YesHindered Yes NoHindered Increase Catalyst Loading (5%) SubCheck->NoHindered No

Caption: Decision tree for troubleshooting Pd-catalyzed cross-coupling of electron-deficient, ortho-substituted substrates.

Visualizing the Catalytic Cycle

The diagram below illustrates the specific "Steric Gate" mechanism where bulky ligands facilitate the difficult reductive elimination step for ortho-CF3 substrates.

CatalyticCycle cluster_danger Danger Zone: Protodehalogenation Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Very Fast due to EWG) Pd0->OxAdd Ar-I PdII_Int Pd(II)-Ar(CF3)-I (Electron Deficient) OxAdd->PdII_Int TransMet Transmetallation / Amine Binding (Sterically Hindered) PdII_Int->TransMet R-B(OH)2 or HNR2 RedElim Reductive Elimination (The Bottleneck) TransMet->RedElim RedElim->Pd0 Regeneration Product Product Ar(CF3)-Nu RedElim->Product

Caption: Catalytic cycle highlighting the stability trap at the Pd(II) intermediate stage.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Valente, C., et al. (2006). The Development of Bulkily Substituted N-Heterocyclic Carbene–Palladium Complexes (PEPPSI) for Cross-Coupling. Chemistry – A European Journal, 12(16), 4122-4126. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of electron-deficient aryl halides. Chemistry – A European Journal, 18(32), 9758-9769. Link

Synthesis of oxindole derivatives from 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 402: Precision Synthesis of 4-(Trifluoromethyl)oxindoles from 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Executive Summary

This guide details a robust, two-step protocol for synthesizing 4-(trifluoromethyl)oxindole derivatives starting from 2-iodo-6-(trifluoromethyl)phenylacetic acid . This specific scaffold is highly valued in drug discovery (e.g., kinase inhibitors, ion channel modulators) due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (


) group.

The synthesis presents a unique challenge: steric congestion . The target substrate possesses significant steric bulk at both ortho positions (Iodine at C2,


 at C6). Standard coupling protocols often fail due to the inability of the catalyst to access the oxidative addition site or the inability of the amide nitrogen to coordinate effectively. This protocol overcomes these barriers using a high-force acid chloride activation  followed by a Pd-catalyzed intramolecular Buchwald-Hartwig cyclization  utilizing bulky phosphine ligands.

Chemical Strategy & Retrosynthesis

The transformation relies on constructing the lactam ring via intramolecular C–N bond formation.

  • Step 1: Amidation. Conversion of the hindered phenylacetic acid to the corresponding phenylacetamide. Direct coupling with carbodiimides (EDC/DCC) is often sluggish due to the 2,6-disubstitution. We utilize the acid chloride pathway for quantitative activation.

  • Step 2: Cyclization. Palladium-catalyzed N-arylation. The 4-position

    
     group (in the final oxindole numbering) originates from the 6-position of the acid. The bulky 
    
    
    
    group exerts steric pressure that accelerates reductive elimination (Thorpe-Ingold effect) but hinders oxidative addition.

Numbering Logic:

  • Starting Material: 2-Iodo-6-(trifluoromethyl)phenylacetic acid.

  • Product: 4-(Trifluoromethyl)indolin-2-one.

    • The acetic acid methylene becomes C3.[1]

    • The amine nitrogen binds to C2 (originally holding Iodine) which becomes C7a.

    • The

      
       group (originally at C6) ends up at position C4 of the oxindole core.
      

Retrosynthesis Target 4-(Trifluoromethyl)oxindole (Target Scaffold) Amide 2-Iodo-6-(trifluoromethyl) phenylacetamide (Key Intermediate) Amide->Target Step 2: Pd-Catalyzed N-Arylation Start 2-Iodo-6-(trifluoromethyl) phenylacetic acid (Starting Material) Start->Amide Step 1: Amidation (SOCl2, then R-NH2)

Figure 1: Retrosynthetic logic for the 4-trifluoromethyl oxindole scaffold.

Detailed Protocols

Protocol A: Synthesis of the Hindered Amide

Objective: Quantitative conversion of the sterically encumbered acid to the amide.

Reagents:

  • 2-Iodo-6-(trifluoromethyl)phenylacetic acid (

    
     equiv)
    
  • Thionyl Chloride (

    
    ) (
    
    
    
    equiv) or Oxalyl Chloride (
    
    
    equiv) + DMF (cat.)
  • Primary Amine (

    
    ) (
    
    
    
    equiv)
  • Triethylamine (

    
    ) or DIPEA (
    
    
    
    equiv)
  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the phenylacetic acid derivative in anhydrous DCM (

    
    ).
    
  • Chlorination: Add

    
     dropwise. (Alternatively, use Oxalyl Chloride with 2 drops of DMF at 
    
    
    
    for milder conditions).
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor by TLC (quench aliquot with MeOH) to ensure complete consumption of acid.
    
  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
     and solvent. Co-evaporate with toluene (
    
    
    
    ) to remove trace acid chloride. Caution: The intermediate 2-iodo-6-(trifluoromethyl)phenylacetyl chloride is volatile and corrosive.
  • Coupling: Re-dissolve the crude acid chloride in anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add the solution of the primary amine (

    
    ) and 
    
    
    
    in DCM dropwise.
  • Workup: Warm to room temperature and stir for 4 hours. Quench with

    
    , extract with DCM, wash with 
    
    
    
    and brine. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Checkpoint: Ensure the amide is free of amine impurities, as free amines can poison the Pd catalyst in the next step.

Protocol B: Intramolecular Pd-Catalyzed Cyclization

Objective: Formation of the 5-membered lactam ring via C–N bond formation.

Reagents:

  • Amide Intermediate (from Protocol A) (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: Xantphos (

    
    ) or BrettPhos (
    
    
    
    )
    • Why? Xantphos has a wide bite angle (

      
      ), enforcing a geometry that favors reductive elimination, crucial for forming the strained 5-membered ring in this hindered system.
      
  • Base:

    
     (
    
    
    
    equiv) or
    
    
    (
    
    
    equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/

    
    ), charge a heavy-walled pressure vial with the Amide (
    
    
    
    equiv),
    
    
    (
    
    
    equiv), Ligand (
    
    
    equiv), and Base (
    
    
    equiv).
  • Solvation: Add degassed 1,4-Dioxane (

    
     concentration).
    
  • Reaction: Seal the vial and heat to

    
      for 12–18 hours.
    
    • Note: The reaction mixture should turn from dark red/brown to black upon completion.

  • Monitoring: Monitor by LC-MS. Look for the loss of the Iodine isotope pattern and the mass shift corresponding to

    
     (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via column chromatography. 4-CF3 oxindoles are often crystalline solids.

Mechanistic Pathway & Visualization

The reaction follows a standard Pd(0)/Pd(II) catalytic cycle. The key difficulty is the oxidative addition into the sterically crowded C–I bond flanked by the


 group.

CatalyticCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate (Ar-I) PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar LigEx Base Exchange (-HI) PdII_Ar->LigEx + Cs2CO3 PdII_Amide Pd(II)-Amido Complex LigEx->PdII_Amide RedElim Reductive Elimination (Ring Closure) PdII_Amide->RedElim Product 4-CF3 Oxindole + Pd(0) RedElim->Product Product->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst deactivation or failed oxidative addition.Switch to BrettPhos or

precatalysts (G3/G4) which are faster initiating. Increase Temp to

.
De-iodination (Ar-H formed)

-Hydride elimination or solvent H-abstraction.
Ensure solvent is anhydrous/degassed. Switch solvent to Toluene .[2] Use

instead of phosphates.
Low Yield (<40%) Poor solubility of base.Add

water (if using

) or use soluble organic bases like DBU (though DBU can poison Pd, so use with caution).
Product is Racemic (If R group is chiral) High temp racemization.Lower temp to

and extend time. Use Cu-catalysis (CuI/Diamine) which can be milder for some substrates.

References

  • Hartwig, J. F., et al. (2001).[3][4][5] "Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide

    
    -arylation." Journal of Organic Chemistry. Link
    
  • Buchwald, S. L., et al. (2003).[3] "A highly regioselective palladium-catalyzed cyclization converts

    
    -chloroacetanilides to oxindoles."[3] Journal of the American Chemical Society. Link
    
  • Tsui, G. C., et al. (2018).[6] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization." Organic Letters. Link

  • Lee, S., & Hartwig, J. F. (2001).[3][4][5] "Pd-catalyzed synthesis of oxindoles." Journal of Organic Chemistry. Link

Sources

Application Note: Recrystallization of 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This detailed Application Note and Protocol is designed for researchers and process chemists requiring high-purity 2-Iodo-6-(trifluoromethyl)phenylacetic acid.

Introduction & Chemical Context

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural features—a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group at the ortho positions—create significant steric hindrance and lipophilicity around the phenyl ring.

Key Challenges in Purification
  • "Oiling Out" Phenomenon: The combination of the lipophilic -CF

    
     group and the iodine atom often lowers the melting point of the solvated species, leading to liquid-liquid phase separation (oiling out) before crystallization occurs.
    
  • Solubility Profile: The molecule is sparingly soluble in water but highly soluble in standard organic solvents (DCM, Ethyl Acetate), making single-solvent recrystallization difficult.

  • Impurity Carryover: Common synthetic impurities include the decarboxylated byproduct (2-iodo-6-trifluoromethyltoluene) and the over-oxidized benzoic acid derivative.

This protocol outlines a Binary Solvent Recrystallization strategy designed to mitigate these issues, prioritizing a Toluene/Heptane system for maximum impurity rejection.

Pre-Recrystallization Characterization

Before initiating the bulk recrystallization, characterize the crude material to define the thermal boundaries.

ParameterMethodAcceptance Criteria for Protocol
Melting Point (Crude) DSC or CapillaryDetermine

. If <80°C, oiling out risk is high.
Volatile Content LOD (Loss on Drying)<1.0% (Excess solvent affects solubility)
Purity HPLC (Area %)>85% (Lower purity requires acid-base extraction first)

Solvent System Selection

Based on the polarity index and the lipophilic nature of the 2-Iodo-6-(trifluoromethyl) moiety, the following solvent systems are recommended.

Primary System: Toluene / Heptane (Recommended)
  • Mechanism: Toluene solubilizes the aromatic core at high temperatures. Heptane acts as the anti-solvent to drive precipitation upon cooling.

  • Advantage: Excellent rejection of non-polar byproducts and decarboxylated impurities.

  • Ratio: Typically 1:2 to 1:4 (v/v).

Secondary System: Ethanol / Water[1]
  • Mechanism: Standard polar/non-polar pair.

  • Advantage: Effective if inorganic salts are present.

  • Risk: High risk of oiling out due to the hydrophobic nature of the -CF

    
     and -I groups. Use only if the Primary System fails.
    

Detailed Experimental Protocol

Safety Note: Work in a fume hood. 2-Iodo-6-(trifluoromethyl)phenylacetic acid may be an irritant. Toluene and Heptane are flammable.

Step 1: Dissolution (The "Solvent Charge")
  • Place 10.0 g of crude 2-Iodo-6-(trifluoromethyl)phenylacetic acid into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Add 30 mL of Toluene (3 vol relative to mass).

  • Heat the mixture to 85–90°C (internal temperature) with moderate stirring.

  • Observation:

    • If fully dissolved: Proceed to Step 2.

    • If solids remain: Add Toluene in 2 mL increments , allowing 5 minutes for equilibration between additions, until a clear solution is obtained.

    • Critical Limit: Do not exceed 6 vol (60 mL). If insoluble material persists, it is likely inorganic salts or polymeric impurities—proceed to Hot Filtration.

Step 2: Hot Filtration (Optional but Recommended)
  • While maintaining the solution at 85–90°C, filter through a pre-heated glass frit or a celite pad to remove mechanical impurities.

  • Rinse the filter with 5 mL of hot Toluene .

  • Return the filtrate to a clean RBF and reheat to 85°C.

Step 3: Anti-Solvent Addition & Nucleation
  • Maintain the Toluene solution at 80–85°C .

  • Slowly add Heptane dropwise via an addition funnel.

  • The Cloud Point: Continue addition until a faint, persistent turbidity (cloudiness) is observed.

  • Add 2 mL of Toluene to just redissolve the turbidity (restore clarity).

  • Remove the heat source and allow the flask to cool to room temperature slowly (approx. 10°C/hour).

    • Tip: Wrap the flask in a towel or place it in a warm oil bath (heat off) to slow the cooling rate. Rapid cooling promotes oiling out.

Step 4: Crystallization & Isolation[2][3]
  • Once the flask reaches room temperature (20–25°C), observe the crystal formation.

    • Success: White/off-white needles or prisms.

    • Failure (Oil): Reheat to dissolve, add a seed crystal of pure material (if available) at 50°C, and cool again.

  • Cool the flask further in an ice/water bath (0–4°C) for 1 hour to maximize yield.

  • Filter the solids using a Büchner funnel under vacuum.[1][2]

  • Wash: Rinse the filter cake with 20 mL of cold Heptane/Toluene (4:1 ratio) to remove mother liquor containing impurities.

  • Displacement Wash: Follow with 20 mL of cold 100% Heptane .

Step 5: Drying
  • Transfer the wet cake to a vacuum oven.

  • Dry at 45°C under full vacuum (-30 inHg) for 12–24 hours.

  • Monitor weight until constant.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and process flow for the recrystallization.

RecrystallizationFlow Start Crude 2-Iodo-6-(CF3)phenylacetic acid CheckPurity Check Purity (HPLC) & DSC Start->CheckPurity Dissolve Dissolve in Hot Toluene (85°C) CheckPurity->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter AddAnti Add Heptane until Turbid Filter->AddAnti Clear Add Toluene to Clear AddAnti->Clear Cool Slow Cool to RT -> 0°C Clear->Cool Isolate Filter & Wash (Cold Heptane) Cool->Isolate OilOut PROBLEM: Oiling Out Cool->OilOut If rapid cool Dry Vacuum Dry (45°C) Isolate->Dry Remedy Reheat -> Add Seed Crystal @ 50°C OilOut->Remedy Remedy->Cool

Caption: Logic flow for the binary solvent recrystallization of 2-Iodo-6-(trifluoromethyl)phenylacetic acid.

Quality Control (QC) Criteria

After drying, the material must meet the following specifications to be considered "Pure Grade."

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (DMSO-d6)Consistent with structure; no solvent peaks >0.5%
Identity 19F NMRSingle peak (approx -60 to -65 ppm)
Purity HPLC (UV 254 nm)≥ 99.0% Area
Melting Point DSC / CapillarySharp range (e.g., 2°C range)

Troubleshooting Guide

Issue: Material Oils Out
  • Cause: The melting point of the solvated compound is lower than the saturation temperature.

  • Solution:

    • Increase the volume of Toluene (solvent) to lower the saturation concentration.

    • Seed the solution with pure crystals at a higher temperature (50–60°C).

    • Slow down the agitation rate during cooling.

Issue: Low Yield (<50%)
  • Cause: Too much Toluene used; compound is too soluble.

  • Solution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Cool to 0°C to harvest a second crop (Note: Second crop often has lower purity).

Issue: Color Persists (Yellow/Brown)
  • Cause: Iodine oxidation or trace transition metals.

  • Solution:

    • Perform a "Carbon Treatment" during the Hot Filtration step (Step 2).[2] Add 5 wt% activated charcoal, stir for 15 mins at 80°C, then filter through Celite.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Strategies for mitigating oiling out in fluorinated aromatics).

  • ChemSRC. (n.d.). 2-Iodo-6-(trifluoromethyl)phenylacetic acid CAS 2228872-95-3 Entry. (Verification of compound existence).

  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylacetic acid Product Data. (Used as an analog for solubility and melting point estimation).

Sources

Application Note: Bioisosteric Replacement Using 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

Bioisosterism is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that retains similar physicochemical or biological properties.[1] This application note provides a detailed guide for researchers on utilizing 2-Iodo-6-(trifluoromethyl)phenylacetic acid as a sophisticated bioisosteric replacement tool. This reagent is uniquely equipped with a trifluoromethyl (-CF3) group to enhance metabolic stability and lipophilicity, and an iodine atom that can act as a halogen bond donor, offering specific, directional interactions with biological targets.[2][3][4] We present the scientific rationale, comparative physicochemical data, and a detailed, step-by-step protocol for its application in a case study focused on modifying a scaffold reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs).

Part 1: The Principle of Bioisosteric Replacement and the Utility of the Reagent

The Concept of Bioisosterism

Bioisosterism is a rational drug design strategy that involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of creating a new compound with improved characteristics.[1] These improvements can manifest as enhanced potency, better selectivity, reduced toxicity, or optimized pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[5] Bioisosteres are broadly classified as classical (same valence and number of atoms) and non-classical (not obeying the same steric and electronic rules but producing a similar biological effect).[5][6] The strategic replacement of a functional group can fine-tune a molecule's interaction with its biological target.[7]

Rationale for Using 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

The title compound is a powerful non-classical bioisostere for several reasons, primarily stemming from the distinct properties of its trifluoromethyl and iodo substituents.

  • Trifluoromethyl (-CF3) Group: The -CF3 group is a highly valuable substituent in medicinal chemistry.[8][9] Its strong electron-withdrawing nature, high metabolic stability due to the strength of the C-F bond, and significant lipophilicity can profoundly alter a molecule's properties.[2][10] It is often used to block metabolic oxidation, improve membrane permeability, and enhance binding affinity to target proteins.[2][8]

  • Iodine (I) Atom and Halogen Bonding: For many years, halogens were incorporated into drugs primarily for their steric and hydrophobic effects.[11][12] However, it is now well-established that heavier halogens (Cl, Br, and especially I) can participate in a highly directional, non-covalent interaction known as a halogen bond (XB).[3][4][12][13] This occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein.[3][4] This interaction is comparable in strength and directionality to a hydrogen bond and can be a powerful tool for enhancing ligand affinity and selectivity.[12][13]

The 2-Iodo-6-(trifluoromethyl)phenylacetic acid moiety can therefore act as a bioisosteric replacement for bulky, lipophilic groups (e.g., a diphenyl or a substituted phenyl ring) while introducing the potential for a specific halogen bonding interaction and improved metabolic stability. The phenylacetic acid core itself is a common scaffold in many drugs, including several NSAIDs like diclofenac, making this reagent particularly suitable for modifying related structures.[14][15]

Part 2: Physicochemical Properties

To effectively utilize a bioisostere, it is crucial to compare its properties to the group it is intended to replace. In this hypothetical case, we compare the properties of our reagent with Triphenylacetic acid, which represents a bulky, hydrophobic moiety that might be replaced to improve solubility or introduce new binding interactions.

Property2-Iodo-6-(trifluoromethyl)phenylacetic acidTriphenylacetic acidRationale for Comparison
Molecular Weight 330.04 g/mol 288.35 g/mol [16]Similar molecular weight suggests comparable steric bulk.
Predicted pKa ~3.5-4.0~4.0The electron-withdrawing groups on the iodo-trifluoromethyl-phenyl ring are expected to increase the acidity of the carboxylic acid compared to the parent phenylacetic acid (pKa 4.31).[15]
Predicted XLogP3 ~3.54.0[16]Both are highly lipophilic, but the introduction of the iodine and CF3 group provides a different electronic and binding profile compared to a simple hydrocarbon.
Key Feature Halogen Bond Donor, Metabolic StabilityHigh Lipophilicity, Steric BulkThe reagent offers unique, directional binding potential and blocks potential sites of metabolism.

Part 3: Application Protocol - A Case Study

Objective: To demonstrate the use of 2-Iodo-6-(trifluoromethyl)phenylacetic acid as a bioisosteric replacement for a bulky hydrophobic group in a lead compound. In this case study, we will synthesize an amide derivative using a generic primary amine (R-NH2) representing a core molecular scaffold. This is a common reaction in the synthesis of many pharmaceutical compounds.[17]

Visualization of the Strategy

G cluster_1 Bioisosteric Replacement Lead CoreScaffold-NH-CO-R (R = Bulky, Lipophilic Group e.g., Triphenylmethyl) NewCompound CoreScaffold-NH-CO-CH2-(2-I, 6-CF3-Ph) (New Analog) Lead->NewCompound Replace R-CO- group Reagent 2-Iodo-6-(trifluoromethyl)phenylacetic acid Reagent->NewCompound

Experimental Workflow

G A Amide Coupling (Synthesis) B Work-up & Purification (e.g., Chromatography) A->B C Characterization (NMR, MS, HPLC) B->C D Biological Assay (e.g., COX-2 Inhibition) C->D E Data Analysis (IC50 Determination) D->E

Protocol: Amide Coupling Synthesis

This protocol describes a standard amide coupling reaction using common laboratory reagents.[17][18]

Materials:

  • 2-Iodo-6-(trifluoromethyl)phenylacetic acid

  • Core Amine (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Iodo-6-(trifluoromethyl)phenylacetic acid (1.0 eq) and anhydrous DCM. Stir until dissolved.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 30 minutes. This step forms a reactive ester intermediate.

  • Amine Addition: In a separate flask, dissolve the Core Amine (R-NH2, 1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture from step 2.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol: Case Study Bioassay - COX-2 Inhibition

Given the phenylacetic acid scaffold, a common feature in NSAIDs that target cyclooxygenase (COX) enzymes, a relevant bioassay would be to test for selective COX-2 inhibition.[19][20][21]

Procedure:

  • Assay Kit: Utilize a commercially available COX-2 (human or ovine) inhibitor screening assay kit. These kits typically provide the enzyme, arachidonic acid (substrate), and a colorimetric or fluorescent probe to measure prostaglandin production.

  • Compound Preparation: Prepare a stock solution of the newly synthesized compound in DMSO. Create a series of dilutions to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Performance: Perform the assay according to the manufacturer's instructions. This generally involves incubating the enzyme with the inhibitor (your compound) for a short period before adding the arachidonic acid substrate.

  • Data Collection: Measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of your compound relative to a positive control (e.g., Celecoxib) and a negative control (DMSO vehicle).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine selectivity, perform the same assay using a COX-1 enzyme kit and calculate the COX-1/COX-2 selectivity ratio (IC50(COX-1) / IC50(COX-2)). A higher ratio indicates greater selectivity for COX-2.[22][23]

Part 4: Troubleshooting and Advanced Considerations

IssuePossible CauseSuggested Solution
Low Synthesis Yield Incomplete activation of the carboxylic acid; Steric hindrance from the ortho-substituents.Increase activation time; Use a more powerful coupling reagent like HATU; Consider slightly elevated temperatures (e.g., 40 °C).
Side Product Formation Reaction of EDC with itself; Racemization if chiral centers are present.Ensure HOBt is added with EDC; Use base (DIPEA) sparingly and add the amine solution slowly.
Poor Compound Solubility High lipophilicity of the final product.Use co-solvents for bioassays (e.g., DMSO, PEG400); Consider formulation strategies if advancing the compound.
No Biological Activity The new moiety may not fit the target's binding pocket; The halogen bond may not form or may be unfavorable.Use computational docking to model the compound in the binding site; Synthesize analogs with different halogens (Br, Cl) or with the substituents at different positions to probe the Structure-Activity Relationship (SAR).

Advanced Application: The iodine atom is not just for halogen bonding. It serves as a versatile synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs from a single intermediate.

Part 5: Conclusion

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a highly functionalized building block for advanced medicinal chemistry applications. Its unique combination of a metabolically robust, lipophilic -CF3 group and a halogen-bonding iodine atom provides a powerful tool for bioisosteric replacement. By enabling the introduction of specific, directional interactions and improving key drug-like properties, this reagent can accelerate the optimization of lead compounds, as demonstrated in the provided synthetic and biological testing protocols.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI. URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Source: PMC (PubMed Central). URL: [Link]

  • Title: Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Source: ACS Publications. URL: [Link]

  • Title: Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Source: ACS Publications. URL: [Link]

  • Title: Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Source: PMC (PubMed Central). URL: [Link]

  • Title: Halogen Bonding: A New Frontier in Medicinal Chemistry. Source: ResearchGate. URL: [Link]

  • Title: Bioisosterism. Source: Drug Design Org. URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design. Source: ACS Publications. URL: [Link]

  • Title: The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: The role of bioisosterism in modern drug design: Current applications and challenges. Source: Current Trends in Pharmacy and Pharmaceutical Chemistry. URL: [Link]

  • Title: Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Source: PubMed. URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery. Source: PubMed. URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PMC (PubMed Central). URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery. Source: Taylor & Francis Online. URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Bentham Science. URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: PubMed. URL: [Link]

  • Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Source: RSC Publishing. URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Source: ACS Publications. URL: [Link]

  • Title: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Source: PMC (PubMed Central). URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Source: ResearchGate. URL: [Link]

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Source: MDPI. URL: [Link]

  • Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source: Hovione. URL: [Link]

  • Title: Amides Preparation and Reactions Summary. Source: Chemistry Steps. URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design. Source: Institute of Industrial Science, the University of Tokyo. URL: [Link]

  • Title: Drug Discovery: Bioisosterism Concepts. Source: Scribd. URL: [Link]

  • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Source: MDPI. URL: [Link]

  • Title: Phenylacetic acid. Source: Wikipedia. URL: [Link]

  • Title: Phenylacetic acid derivatives as hPPAR agonists. Source: PubMed. URL: [Link]

  • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Source: Inventiva Pharma. URL: [Link]

  • Title: (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99%. Source: Thermo Scientific Chemicals. URL: [Link]

  • Title: Triphenylacetic acid. Source: PubChem. URL: [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 2-Iodo-6-(trifluoromethyl)phenylacetic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Iodo-6-(trifluoromethyl)phenylacetic Acid Coupling

Introduction: The "Ortho-Ortho" Paradox

User Query: "I am seeing <10% conversion when attempting to couple 2-iodo-6-(trifluoromethyl)phenylacetic acid. The starting material remains untouched or the catalyst precipitates. What is happening?"

Scientist’s Analysis: You are encountering a classic "ortho-ortho" steric clash, compounded by electronic deactivation. While aryl iodides are typically excellent substrates for oxidative addition, your molecule presents a unique fortress:

  • The Steric Gate: The Iodine (C2) is flanked by the bulky acetic acid tail (C1) and the Trifluoromethyl group (C6). The

    
     group, while technically at position 6, possesses a large van der Waals radius (similar to an isopropyl group) that forces the acetic acid side chain to twist, effectively shielding the Iodine from standard palladium ligands (like 
    
    
    
    ).
  • The Electronic Trap: The

    
     group is strongly electron-withdrawing. While this technically accelerates oxidative addition (making the C-I bond electron-poor), it destabilizes the resulting Pd(II) intermediate, making it prone to decomposition before transmetallation can occur.
    

This guide provides the specific protocols to breach this steric fortress.

Module 1: Cross-Coupling at the Iodine (Suzuki/Sonogashira)

The Core Problem: Standard catalysts (


, 

) have cone angles that are too small to prevent catalyst aggregation or too rigid to accommodate the bulky substrate during the reductive elimination step.
Protocol A: The "Buchwald" Solution (Recommended)

Use dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are bulky enough to force the formation of the active monoligated


 species, which is essential for entering the crowded C-I bond.
ParameterRecommendationMechanistic Rationale
Catalyst SPhos Pd G3 (or XPhos Pd G3)SPhos has a methoxy group that interacts with the Pd center, stabilizing it during the difficult oxidative addition. The G3 precatalyst ensures rapid, reliable activation without needing an induction period.
Loading 1.0 - 3.0 mol%Higher loading is rarely needed if the active species is stabilized correctly.
Base

(3.0 equiv)
Weaker bases (

) often fail to promote transmetallation in crowded systems. Phosphate is superior here.
Solvent Toluene/Water (10:1) or 1,4-Dioxane/WaterThe biphasic system helps dissolve the inorganic base. Toluene's non-polarity stabilizes the bulky ligand complex.
Temperature 80°C - 100°CHigh thermal energy is required to overcome the rotational barrier of the acetic acid tail.

Step-by-Step Protocol:

  • Charge a vial with 2-iodo-6-(trifluoromethyl)phenylacetic acid (1.0 equiv), Boronic Acid (1.5 equiv), and SPhos Pd G3 (0.02 equiv).

  • Add

    
      (3.5 equiv). Note: Extra base is required to neutralize the free carboxylic acid first.[1]
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed Toluene and Water (10:1 ratio, 0.2 M concentration).

  • Seal and heat to 100°C for 12 hours.

  • QC Check: If the reaction turns black (Pd black precipitation) within 1 hour, your solvent was not degassed sufficiently, or the ligand failed to protect the Pd center. Switch to XPhos .

Troubleshooting: "The Free Acid Poisoning"

Issue: Free carboxylic acids can coordinate to Palladium, forming unreactive carboxylate-Pd species ("poisoning the catalyst"). Fix: If Protocol A fails, you must protect the acid as a Methyl or t-Butyl ester before coupling.

  • Why: Esters do not coordinate strongly to Pd.

  • How: Treat with

    
     (for methyl ester) or Isobutylene/acid (for t-butyl) prior to coupling.
    

Module 2: Amide Coupling at the Tail

The Core Problem: The 2,6-disubstitution pattern creates a "molecular canyon." The carbonyl carbon of the acetic acid is buried. Standard coupling reagents (EDC, HOBt) form bulky active esters that are too large to be attacked by the amine in this crowded space.

Protocol B: The Acid Chloride Activation (High Energy)

We must convert the acid to the smallest, most reactive electrophile possible: the Acid Chloride.

ReagentRoleNotes
Oxalyl Chloride Chlorinating AgentConverts -COOH to -COCl. Generates gas (

) driving the reaction forward.
DMF (Cat.) CatalystForms the Vilsmeier-Haack intermediate, essential for activating the oxalyl chloride.
DCM (Dichloromethane) SolventNon-nucleophilic, dissolves the acid chloride well.

Step-by-Step Protocol:

  • Dissolve 2-iodo-6-(trifluoromethyl)phenylacetic acid in dry DCM (0.1 M) under Argon.

  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Allow to warm to Room Temp and stir for 2 hours. Bubbling should be observed.

  • Critical Step: Concentrate the reaction in vacuo to remove excess oxalyl chloride. (Do not skip this, or it will react with your amine).

  • Re-dissolve the crude acid chloride in DCM.

  • Add the Amine (1.1 equiv) and DIPEA (2.0 equiv) or Pyridine .

  • Stir at Room Temp. If reaction is slow, heat to 40°C.

Alternative: HATU (For Acid-Sensitive Substrates)

If you cannot tolerate acid chloride generation:

  • Use HATU (1.2 equiv) with HOAt (if available) and DIPEA in DMF.

  • Why: HATU is the "gold standard" for steric hindrance, but for this specific 2,6-pattern, it may still be slower than the acid chloride route.

Module 3: Visual Troubleshooting & Decision Logic

Workflow Logic: Which Step First?
  • Path A (Standard): Ester Protection

    
     Cross-Coupling 
    
    
    
    Hydrolysis
    
    
    Amide Coupling. (Safest, highest yield).
  • Path B (Direct): Direct Cross-Coupling (w/ excess base)

    
     Amide Coupling. (Faster, riskier).
    

CouplingLogic cluster_tips Pro-Tips Start Start: 2-Iodo-6-(CF3)phenylacetic acid Decision1 Is the target Amine acid-sensitive? Start->Decision1 Esterify Step 1: Esterification (TMSCHN2 or MeOH/H2SO4) Decision1->Esterify Yes (Safe Route) DirectSuzuki Direct Suzuki Coupling (Requires 3.5 equiv Base) Decision1->DirectSuzuki No (Fast Route) Suzuki Step 2: Suzuki Coupling (SPhos Pd G3, K3PO4, PhMe/H2O) Esterify->Suzuki Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis Amide Step 4: Amide Coupling (HATU or Oxalyl Chloride) Hydrolysis->Amide DirectSuzuki->Amide If successful Fail FAILURE RISK: Catalyst Poisoning DirectSuzuki->Fail If conversion <10% Tip1 Use SPhos for Steric Bulk Tip2 Acid Chloride > HATU for 2,6-subst

Caption: Decision matrix for sequencing the synthesis. The "Safe Route" (Left) avoids catalyst poisoning by the free acid.

FAQ: Common Pitfalls

Q: Can I use


 for the coupling? 
A:  Likely not. Dppf is a bidentate ligand with a large bite angle, but it lacks the specific steric bulk required to facilitate reductive elimination in this "ortho-ortho" squeezed system. Monodentate, bulky phosphines (SPhos, XPhos) allow the Pd to "breathe" and accommodate the steric clash during the catalytic cycle.

Q: My reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. It means your ligand is dissociating from the Palladium, or the Pd(II) is being reduced to Pd(0) and aggregating before it can enter the catalytic cycle.[2]

  • Fix: Switch to a G3 Precatalyst (which activates only when needed) and ensure your solvent is rigorously degassed (oxygen destroys the active ligand).

Q: I see a byproduct where the Iodine is replaced by Hydrogen (De-iodination). A: This is a common side reaction in sterically hindered couplings. The Pd inserts into the C-I bond, but cannot find the boronic acid due to steric blocking. Instead, it undergoes


-hydride elimination (if alkyl groups are present) or grabs a proton from the solvent/base.
  • Fix: Increase the concentration of the Boronic Acid (use 2.0 equiv) and ensure the water content in the solvent mix is optimized (water accelerates transmetallation).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Dunetz, J. R., & Magano, J. "Applications of Variable Dialkylbiarylphosphine Ligands in Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Organic Letters, 2011.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

Technical Support Center: Hydrolysis of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #HYD-2I6TF-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Blockade"

You are likely experiencing low yields (<30%) or stalled reactions (persisting amide intermediate) because of the Ortho-Effect .

Your target molecule, 2-Iodo-6-(trifluoromethyl)phenylacetic acid , possesses two massive substituents at the ortho positions relative to the acetic acid tail.

  • Trifluoromethyl (

    
    ):  Has a Van der Waals radius similar to an isopropyl group.
    
  • Iodine (

    
    ):  The largest non-radioactive halogen.
    

The Problem: Standard aqueous hydrolysis (e.g.,


 at reflux) fails because the tetrahedral intermediate required for hydrolysis cannot form. The steric bulk physically blocks the nucleophile (

or

) from attacking the carbonyl carbon.

The Solution: You must increase the reaction temperature to


 to overcome this activation energy barrier. This requires switching from standard solvents (MeOH/EtOH) to high-boiling solvents like Ethylene Glycol .

Troubleshooting Guide (Q&A Format)

Q1: "My reaction stalls at a spot slightly more polar than the starting material. Is this the product?"

Diagnosis: No. This is likely the Primary Amide intermediate (


).
  • The Science: Hydrolysis of a nitrile (or hindered ester) proceeds in two steps:[1][2][3]

    • Nitrile

      
       Amide (Faster)
      
    • Amide

      
       Acid (Rate-Limiting Step)
      
  • Why it happens: In sterically hindered systems, the second step is exponentially slower. Standard reflux conditions provide enough energy to reach the amide but insufficient energy to hydrolyze the amide to the acid.

  • Fix: Increase temperature to

    
     using the Ethylene Glycol Protocol  (see Section 3).
    
Q2: "I see the product, but also a non-polar side product that lacks iodine. What happened?"

Diagnosis: You are experiencing Deiodination .

  • The Science: The Carbon-Iodine bond is labile. If your reaction mixture contains trace transition metals (from a previous cross-coupling step to make the precursor) or if you are using harsh reducing conditions, the iodine can be cleaved.

  • Fix:

    • Ensure the precursor is metal-free (consider a scavenger resin treatment before hydrolysis).

    • Avoid using metal reaction vessels; use glass-lined reactors.

    • Keep the reaction in the dark (wrap flask in foil), as aryl iodides are photosensitive.

Q3: "Can I use acid hydrolysis ( ) instead of base?"

Diagnosis: Proceed with extreme caution.

  • The Science: While acid hydrolysis works for nitriles, 2-substituted phenylacetic acids are prone to Decarboxylation under high-temperature acidic conditions. The electron-withdrawing

    
     group destabilizes the carboxyl bond at high heat (
    
    
    
    ), potentially releasing
    
    
    and yielding the decarboxylated arene.
  • Recommendation: Alkaline hydrolysis is safer for this specific substrate.

Recommended Protocol: High-Temperature Alkaline Hydrolysis

This protocol is designed to force the reaction through the amide bottleneck using thermal energy and a high-boiling solvent.

Reagents & Equipment
  • Substrate: 2-Iodo-6-(trifluoromethyl)phenylacetonitrile (or ester).

  • Solvent: Ethylene Glycol (Reagent Grade). Do not use Ethanol.

  • Base: Potassium Hydroxide (KOH) pellets (excess, ~5-10 equiv).

  • Setup: Round-bottom flask, reflux condenser, oil bath capable of

    
    , magnetic stirring.
    
Step-by-Step Workflow
  • Dissolution: Suspend the substrate (1.0 equiv) in Ethylene Glycol (

    
     of substrate).
    
  • Base Addition: Add KOH pellets (10.0 equiv).

    • Note: The mixture may turn yellow/orange. This is normal.

  • Thermal Activation: Heat the mixture to

    
     .
    
    • Critical: Do not reflux ethylene glycol (

      
      ) fully, as this may degrade the substrate. Maintain 
      
      
      
      .
  • Monitoring: Monitor via HPLC or TLC every 2 hours.

    • Look for the disappearance of the Amide intermediate.[4]

    • Timeframe: Expect 6–12 hours for complete conversion.

  • Workup (The "Crash Out"):

    • Cool the mixture to room temperature.

    • Dilute with Water (

      
       substrate).
      
    • Wash with Methyl tert-butyl ether (MTBE) to remove unreacted organic impurities (optional but recommended).

  • Isolation:

    • Acidify the aqueous layer carefully with

      
       to 
      
      
      
      .
    • The product, 2-Iodo-6-(trifluoromethyl)phenylacetic acid , should precipitate as a solid.

    • Filter, wash with cold water, and dry.

Data Visualization & Logic

Figure 1: The Steric Blockade & Pathway

This diagram illustrates the kinetic barrier caused by the 2,6-substituents and the necessary energy input.

HydrolysisPath cluster_fail Common Failure Mode Start Nitrile/Ester Precursor Blockade STERIC BLOCKADE (2-I, 6-CF3) Start->Blockade Standard Reflux (fails) Amide Primary Amide Intermediate Start->Amide High Temp (>130°C) KOH/Ethylene Glycol Transition Tetrahedral Intermediate Amide->Transition Rate Limiting Step Requires Sustained Heat Product Target Acid (High Yield) Transition->Product -NH3

Caption: Figure 1. The reaction pathway highlights the "Amide Plateau" where standard hydrolysis often stalls due to steric shielding of the carbonyl carbon.

Figure 2: Troubleshooting Decision Tree

Troubleshoot Issue Problem Detected Check1 Is SM remaining? Issue->Check1 Check2 Is Amide present? Check1->Check2 No Sol1 Increase Temp to 150°C Switch to Ethylene Glycol Check1->Sol1 Yes Check3 Is De-iodo product present? Check2->Check3 No Sol2 Extend Reaction Time Increase Base Conc. Check2->Sol2 Yes Sol3 Remove Metals (Scavenger) Exclude Light Check3->Sol3 Yes

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of low yields.

Summary of Conditions & Yields

MethodSolventTemp (

)
Time (h)Typical YieldNotes
Standard

65 (Reflux)24< 10%Stalls at amide or no reaction.
Aggressive

80 (Reflux)2420-40%Incomplete; mix of amide/acid.
Recommended Ethylene Glycol 140 6-8 > 85% Full conversion; clean profile.
Microwave

160 (Pressurized)180-90%Excellent, but scale-limited.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for hydrolysis of hindered nitriles using ethylene glycol/KOH).
  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Mechanistic discussion on steric effects in nucleophilic acyl substitution).
  • Wenner, W. (1952). "Phenylacetamide." Organic Syntheses, 32, 92. Link (Foundational text on nitrile hydrolysis limitations).

  • DiBiase, S. A., et al. (1979). "Phase transfer catalyzed hydrolysis of nitriles." Journal of Organic Chemistry, 44(25), 4640–4649. Link (Alternative PTC methods for hindered substrates).

Sources

Ticket #26-DI: Overcoming Steric Blockade in 2,6-Disubstituted Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Ortho-Wall" Effect

Welcome to the Steric Hindrance Support Center. You are likely here because your standard Suzuki or Buchwald-Hartwig coupling—which works perfectly on 4-iodoanisole—has completely stalled with your 2,6-disubstituted aryl iodide.

The Problem is not the Iodine. The C-I bond is weak and typically undergoes oxidative addition rapidly. The Problem is the "Ortho-Wall". The two substituents at the 2- and 6-positions create a steric blockade that prevents the palladium center from effectively coordinating with the nucleophile (transmetallation) or adopting the necessary geometry for reductive elimination.

This guide moves beyond "try heating it" to provide mechanistically grounded solutions using the latest generation of precatalysts and ligands designed specifically for this "tetra-ortho" challenge.

Module 1: Diagnostic Workflow

Before changing reagents, determine where the cycle is breaking. Use this logic flow to diagnose your reaction failure.

DiagnosticFlow Start Reaction Stalled (<10% Yield) CheckSM Is Aryl Iodide Consumed? Start->CheckSM Dehal Product is De-iodinated Arene? CheckSM->Dehal Yes LigandCheck Current Ligand Type? CheckSM->LigandCheck No (SM remains) Homo Product is Biaryl Homocouple? Dehal->Homo No Action2 FAIL: Transmetallation. Increase Base Strength (Use KOH/K3PO4) Dehal->Action2 Yes (Hydrodehalogenation) Action3 FAIL: Reductive Elimination. Switch to SPhos or IPent Homo->Action3 Yes (Oxidative Homocoupling) Action1 FAIL: Oxidative Addition. Switch to Pd-G3/G4 or PEPPSI LigandCheck->Action1 PPh3 / dppf / standard LigandCheck->Action3 Already using bulky ligand

Figure 1: Diagnostic logic tree for isolating the catalytic bottleneck in hindered aryl iodide couplings.

Module 2: The Hardware (Ligand Selection)

For 2,6-disubstituted substrates, standard phosphines (PPh3) or even moderate bite-angle ligands (dppf) will fail. You require ligands that provide flexible steric bulk —enough to force reductive elimination, but flexible enough to allow the oxidative addition of the bulky iodide.

Top-Tier Ligand Recommendations
Ligand ClassSpecific LigandBest For...Why it Works
Dialkylbiaryl Phosphine SPhos Suzuki-Miyaura (General)The methoxy groups on the lower ring provide secondary interaction with Pd, stabilizing the complex while the cyclohexyl groups force reductive elimination [1].
Dialkylbiaryl Phosphine RuPhos Buchwald-Hartwig (Amination)Exceptionally electron-rich; prevents catalyst deactivation and promotes coupling with secondary amines in hindered environments [2].
NHC (Carbene) PEPPSI-IPent Extreme Steric Bulk (Tetra-ortho)The "flexible bulk" of the pentyl side chains accommodates the massive steric demand of 2,6-disubstituted systems better than standard IPr ligands [3].
Dialkylbiaryl Phosphine XPhos Chlorides/Tosylates If you must switch from Iodide to a cheaper electrophile, XPhos is the gold standard for initiating oxidative addition on difficult substrates [4].
Module 3: The Software (Protocols)

Do not use Pd(OAc)2 + Ligand for these reactions. The activation energy required to form the active Pd(0) species is too high, and the active species often decomposes before entering the cycle. Always use Precatalysts (Pd-G3/G4 or PEPPSI).

Protocol A: Suzuki Coupling with SPhos Pd G3

Use this for: Biaryl synthesis where one or both partners have ortho-substituents.

Reagents:

  • 2,6-Disubstituted Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv) — Note: Use excess due to potential protodeboronation.

  • Catalyst: SPhos Pd G3 (0.02 - 0.05 equiv) [1]

  • Base: K3PO4 (2.0 equiv) or K2CO3 (for acid-sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio) or Toluene/Water (10:1)

Step-by-Step (Self-Validating):

  • Charge Solids: Add Aryl Iodide, Boronic Acid, Base, and SPhos Pd G3 to a vial equipped with a stir bar.

    • Validation: Solids should be free-flowing. If Boronic acid is wet/clumped, dry it first or yield will suffer.

  • Evacuate/Backfill: Cycle vacuum and Argon/Nitrogen 3 times.

    • Why: Oxygen promotes homocoupling of the boronic acid, a major side reaction in hindered systems.

  • Solvent Addition: Add degassed solvent via syringe.

  • Activation: Heat to 80°C .

    • Visual Check: The reaction should turn from pale yellow/orange to a dark/black solution within 5-10 minutes. This indicates the breakdown of the G3 precatalyst into the active Pd(0)-L species.[1] If it remains pale, activation failed (check temperature).

  • Monitoring: Run for 2-4 hours. Check TLC.

    • Endpoint: If SM remains after 4h, add 0.5 equiv more Boronic acid.

Protocol B: Amination with PEPPSI-IPent

Use this for: Coupling secondary amines to 2,6-disubstituted aryl iodides.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amine (1.2 equiv)[2]

  • Catalyst: Pd-PEPPSI-IPent (0.02 equiv) [3]

  • Base: KOtBu (1.2 equiv) — Must be sublimed grade.

  • Solvent: DME (Dimethoxyethane) or Dioxane.

Step-by-Step:

  • Glovebox/Schlenk: Weigh KOtBu and Catalyst in a glovebox if possible. KOtBu is extremely hygroscopic; wet base kills this reaction.

  • Mix: Combine Aryl Iodide, Amine, and Solvent.

  • Temperature: Heat to 60-80°C .

    • Note: PEPPSI catalysts are robust. If no reaction at 60°C, you can safely push to 100°C without immediate catalyst death.

  • Workup: Filter through Celite to remove Pd black before column chromatography.

Module 4: Mechanistic Visualization

Understanding the cycle helps you troubleshoot. In hindered systems, the Transmetallation step is often the bottleneck because the bulky ligand and bulky substrate create a "closed gate."

CatalyticCycle cluster_stall Common Failure Mode Pd0 Active Pd(0)-L (SPhos/PEPPSI) OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I PdII_Ox Pd(II)-Ar-I (Resting State 1) OxAdd->PdII_Ox TransMet Transmetallation (The BOTTLENECK) PdII_Ox->TransMet + R-B(OH)2 / Base (Steric Clash Here!) PdII_Biaryl Pd(II)-Ar-Nu (Resting State 2) TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle. Note that for 2,6-disubstituted iodides, the complex often rests at Pd(II)-Ar-I because the incoming nucleophile cannot penetrate the steric wall.

Module 5: FAQ & Troubleshooting

Q: My reaction turns black immediately and yields nothing. What happened? A: "Pd Black" formation indicates catalyst decomposition. The active Pd(0) species was not stabilized by the ligand.

  • Fix: Ensure you are using a 1:1 Pd:Ligand ratio (common in G3 precatalysts) or slightly higher (1:1.2). If using separate Pd/Ligand, increase Ligand to 1:2. Switch to SPhos or XPhos , which bind tightly to Pd.[3]

Q: I see the de-iodinated starting material (Ar-H). Why? A: This is Hydrodehalogenation . The Pd(II) intermediate waited too long for transmetallation and instead grabbed a hydride (from solvent or base).

  • Fix: This confirms the Transmetallation bottleneck. Increase the concentration of the nucleophile (Boronic acid/Amine). Switch to a non-protic solvent if possible (e.g., Toluene instead of alcohols). Increase the catalyst loading to push the cycle faster.

Q: Can I use Pd(PPh3)4? It's all we have. A: No. For 2,6-disubstituted aryl iodides, PPh3 has a cone angle that is too small to force reductive elimination and binds too weakly to stabilize the hindered intermediate. You will likely get <5% yield. Order SPhos Pd G3 or PEPPSI-IPr .

Q: The boronic acid is also sterically hindered (2,6-disubstituted).[4] Is this possible? A: This is the "Tetra-Ortho" problem. It is extremely difficult.

  • Fix: You must use Pd-PEPPSI-IPent [3] or SPhos Pd G3 with high heat (100°C+). You may also need to switch from Boronic Acid to a Potassium Trifluoroborate (Ar-BF3K) salt, which is more stable and releases the active boronic species slowly, preventing decomposition.

References
  • Buchwald, S. L., et al. (2005). Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling. Journal of the American Chemical Society. Link

  • Buchwald, S. L., et al. (2008). RuPhos: A Highly Effective Ligand for Buchwald-Hartwig Amination. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2012). The Development of Sterically Demanding Pd-PEPPSI-Complexes (IPent).[5] Chemistry - A European Journal. Link

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes. Chemical Science. Link

Sources

Technical Guide: Solubilization & Handling of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

[1]

Executive Summary: The Molecule's "Personality"[1]

Before attempting dissolution, it is critical to understand the physicochemical "personality" of 2-Iodo-6-(trifluoromethyl)phenylacetic acid (ITPA) .[1] This is not a standard reagent; it is a highly functionalized building block with specific behaviors dictated by its substituents.[1][2]

  • The Backbone: Phenylacetic acid (pKa ~4.3).[1] It is a weak acid.[1][3]

  • The Substituents:

    • 2-Iodo (Ortho): A large, heavy halogen.[1] It introduces significant lipophilicity and, crucially, light sensitivity (weak C-I bond).[1]

    • 6-Trifluoromethyl (Ortho): A strongly electron-withdrawing and lipophilic group.[1]

  • The "Ortho Effect": With substituents at both the 2 and 6 positions, the acetic acid side chain is sterically crowded.[1] This "molecular clamp" increases the compound's lipophilicity and makes it stubbornly insoluble in water without pH manipulation.[1]

Solubility Matrix

The following data summarizes the solubility profile of ITPA based on structure-property relationship (SPR) analysis of ortho-substituted phenylacetic acids [1, 2].

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO Excellent (>100 mM)Recommended for Stock Solutions. Hygroscopic; keep dry to prevent C-I hydrolysis over time.[1]
Polar Aprotic DMF / DMAc Excellent (>100 mM)Alternative for chemical synthesis.[1] Harder to remove than DMSO.[1]
Alcohols Methanol / Ethanol Good (~50 mM)Good for transfers.[1] Avoid if using strong Lewis acids later (potential esterification).[1]
Chlorinated Dichloromethane (DCM) Good Excellent for extraction/workup.[1] Volatile.
Ethers THF / 1,4-Dioxane Moderate-Good Standard solvents for Suzuki/Sonogashira couplings.[1]
Aqueous Water (pH < 7) Insoluble The molecule will float or form a gum.[1]
Aqueous Water (pH > 8) Soluble Requires Deprotonation. Soluble only as the carboxylate salt (using NaOH or NaHCO₃).[1]
Hydrocarbons Hexanes / Heptane Poor Used as an anti-solvent to crash out the product.[1]

Critical Protocols

Protocol A: Preparation of a Stable Stock Solution (100 mM)

Context: For biological assays or precise dosing in synthesis.[1]

The Challenge: The Iodine atom is photolabile. Dissolving ITPA in clear glass under fluorescent light can lead to "protodeiodination" (loss of Iodine), turning the solution yellow/brown [3].[1]

  • Vessel Selection: Use an amber glass vial or wrap a clear vial in aluminum foil.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Why? DMSO stabilizes the polarizability of the Iodine atom better than alcohols.[1]

  • Calculation:

    • MW of ITPA ≈ 330.04 g/mol (Verify with your specific batch Certificate of Analysis).[1]

    • To make 1 mL of 100 mM stock: Weigh 33.0 mg of ITPA.

  • Dissolution: Add 1 mL DMSO. Vortex for 30 seconds.[1]

    • Note: If the solution warms up slightly, this is normal (heat of solvation).[1]

  • Storage: Store at -20°C. Stable for 3-6 months.

    • Self-Validation: If the stock turns from colorless to amber/brown, free iodine (

      
      ) has formed.[1] Discard.
      
Protocol B: Dissolving in Aqueous Media (The "Titration Method")

Context: For aqueous reaction steps or biological media.[1]

The Challenge: Users often add ITPA powder directly to water/buffer, where it clumps.[1] The lipophilic


1
  • Pre-dissolve: Dissolve the ITPA in a minimal volume of DMSO (e.g., 100 µL).

  • Prepare the Aqueous Phase: Ensure your buffer or water is at pH 8.0 or higher .[1]

    • Why? You must drive the equilibrium to the carboxylate anion (

      
      ) to overcome the lipophilicity of the 
      
      
      group.[1]
  • Dropwise Addition: Add the DMSO concentrate dropwise to the stirring aqueous buffer.

  • Clarification: If turbidity occurs, add 1M NaOH dropwise until clear.

    • Warning: Do not exceed pH 10, as the

      
       group on an aromatic ring can be sensitive to hydrolysis under extreme basic conditions/heat [4].[1]
      

Troubleshooting & FAQs

Q1: My solution turned pink/brown overnight. Is it ruined?

Diagnosis: Photodegradation. The C-I bond is weak (~50-60 kcal/mol).[1] Exposure to light causes homolytic cleavage, releasing an iodine radical (


1Solution:
  • Immediate: If the color is faint, it may still be usable for crude chemistry (check LCMS).[1] For biology, discard it (Iodine is toxic to cells).[1]

  • Prevention: Always use amber vials. For long-term storage, add a strip of copper foil to the solvent (stabilizer for iodides), though this is only for chemical synthesis stocks, not biological ones.[1]

Q2: I'm doing a Suzuki coupling. Which solvent system is best?

Recommendation: Dioxane/Water (4:1) or Toluene/Water. Reasoning: ITPA is bulky (ortho-substituted).[1] You need a solvent system that boils high enough to provide energy (80-100°C) but remains polar enough to solubilize the palladium catalyst.[1]

  • Tip: Because ITPA is an acid, it will consume 1 equivalent of the base used in the Suzuki coupling (e.g.,

    
    ) just to deprotonate.[1] Always use 2.5 to 3.0 equivalents of base  to ensure enough is left for the catalytic cycle [1, 5].[1]
    
Q3: Can I use Acetone?

Caution Advised. While ITPA dissolves well in acetone, acetone is a nucleophile in disguise.[1] If your next step involves an amine (amide coupling), acetone can form a Schiff base (imine) side-product with your amine.[1] Stick to DMF or DCM for coupling reactions.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on the intended application (Storage vs. Reaction vs. Workup).

SolventSelectionStartStart: Dissolve ITPAAppApplication?Start->AppStockStock Solution(Long-term)App->StockBiology/StorageReactionChemicalReactionApp->ReactionSynthesisWorkupExtraction/PurificationApp->WorkupIsolationDMSOAnhydrous DMSO(Amber Vial)Stock->DMSOBest StabilityDMFDMF or DMAcReaction->DMFHigh T / CouplingDCMDCM or Ethyl Acetate(Acidified)Workup->DCMPartition Coeff.

Figure 2: The "Titration" Dissolution Workflow

Caption: Step-by-step mechanism for achieving aqueous solubility by manipulating pH to overcome lipophilicity.[1]

AqueousDissolutionStep11. Solid ITPA(Lipophilic Acid)Step22. Pre-dissolve in DMSO(Disrupt Crystal Lattice)Step1->Step2SolvationStep33. Add to Water (pH 7)Result: Milky SuspensionStep2->Step3DilutionStep44. Add Base (NaOH)Target pH > 8.0Step3->Step4DeprotonationStep55. Formation of Salt(R-COO- Na+)Step4->Step5Solubilization

[1]

References

  • Liu, D., et al. (2019).[1][4] "An improved method for the synthesis of phenylacetic acid derivatives via carbonylation."[1] ResearchGate.[1]

  • PubChem. (2025).[1][5] "2-Fluoro-4-(trifluoromethyl)phenylacetic acid (Analogous Structure Properties)." National Library of Medicine.[1] [1]

  • Labtag. (2024). "5 Tips for Handling Photosensitive Reagents." Labtag Blog.

  • Chem-Impex. (2025).[1] "2-(Trifluoromethyl)phenylacetic acid: Properties and Applications."

  • BenchChem. (2025).[1][6] "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide."

Technical Support Center: Stability Management of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DEC-2I6TF-PAA Status: Critical / High-Risk Substrate Subject: Prevention of Thermal Decarboxylation in 2,6-Disubstituted Phenylacetic Acids

Executive Summary: The "Spring-Loaded" Substrate

You are encountering stability issues with 2-Iodo-6-(trifluoromethyl)phenylacetic acid because it is a textbook example of a "sterically accelerated" decarboxylation substrate.

Unlike unsubstituted phenylacetic acid, which is relatively stable, your molecule possesses a "Perfect Storm" of structural features that lower the activation energy for


 loss:
  • Steric Acceleration (The Ortho Effect): The bulky Iodine (C-2) and Trifluoromethyl (C-6) groups force the acetic acid side chain out of the aromatic plane. Decarboxylation relieves this massive steric strain.

  • Electronic Stabilization: The

    
     group is a powerful electron-withdrawing group (EWG). It stabilizes the benzylic carbanion/transition state formed during the loss of 
    
    
    
    .

Immediate Action Required: Stop all heating steps immediately. Do not use temperatures above 40°C . If possible, handle this compound as its ester or salt form until the final step of your sequence.

Diagnostic & Root Cause Analysis
The Mechanism of Failure

Thermal decarboxylation in this substrate proceeds via a concerted cyclic transition state (in the free acid form) or anion stabilization (in the carboxylate form). The 2,6-disubstitution pattern creates a "buttressing effect," making the C–C bond connecting the carboxyl group to the ring significantly weaker than in meta- or para-substituted analogs.

Visualizing the Degradation Pathway The following diagram illustrates the decision logic and mechanistic failure points.

DecarboxylationLogic Start Substrate: 2-Iodo-6-(trifluoromethyl) phenylacetic acid Condition State of Molecule Start->Condition FreeAcid Free Acid Form (Protonated) Condition->FreeAcid pH < 4 Carboxylate Carboxylate Salt (Deprotonated) Condition->Carboxylate pH > 8 Ester Ester Form (Protected) Condition->Ester Synthetic Precursor Heat Heat (>45°C) FreeAcid->Heat Reflux/Rotovap Safe Stable Isolate Carboxylate->Safe Stable at RT Ester->Safe Stable to Heat TS Cyclic Transition State (Steric Relief) Heat->TS Activation Energy Lowered by Ortho-Bulk Product Degradation Product: 2-Iodo-3-(trifluoromethyl)toluene + CO2 TS->Product Irreversible

Figure 1: Stability Decision Matrix. The free acid form is highly susceptible to thermal degradation due to steric relief, whereas salt and ester forms are significantly more robust.

Troubleshooting Protocols
Protocol A: Safe Hydrolysis of the Ester

Use this protocol if you are generating the acid from a methyl/ethyl ester precursor.

The Challenge: Standard hydrolysis (NaOH/MeOH, reflux) will decarboxylate your product the moment it forms the free acid during acidic workup if the solution is warm.

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in THF/Water (3:1 ratio).

  • Reagent: Add LiOH·H2O (2.0 equiv). Do not use NaOH or KOH pellets (exothermic dissolution can create hot spots).

  • Temperature: Stir at 0°C to Room Temperature (max 23°C) . Monitor by TLC/LCMS.[1] DO NOT HEAT.

  • Quench (Critical):

    • Cool the mixture to 0°C (ice bath).

    • Acidify carefully with 1N HCl to pH ~3-4. Do not go to pH 1.

    • Rapid Extraction: Immediately extract with cold Ethyl Acetate (pre-chilled to 4°C).

  • Drying: Dry over

    
     (magnesium sulfate can sometimes be slightly Lewis acidic; sodium sulfate is safer).
    
Protocol B: The "Cold Workup" (Solvent Removal)

Most decarboxylation happens on the Rotary Evaporator because the bath is too hot.

ParameterStandard Protocol (UNSAFE)Required Protocol (SAFE)
Bath Temp 40°C - 50°C< 25°C (Ambient)
Vacuum Standard House VacHigh Vacuum (< 10 mbar)
Drying Method Rotovap to drynessLyophilization (Freeze Drying)
Storage Benchtop vial-20°C Freezer (under Argon)

Technique: If you cannot lyophilize, use a high-vacuum pump on your rotovap so the solvent boils at room temperature. Never let the water bath exceed 30°C.

Frequently Asked Questions (FAQ)

Q1: I see a new spot on TLC that is less polar than my acid. What is it? A: This is likely 2-iodo-3-(trifluoromethyl)toluene . Upon loss of


, the molecule becomes a neutral hydrocarbon. It will run much higher on the TLC plate (near the solvent front in polar systems) and will not be UV-active in the same way as the acid (loss of carbonyl conjugation).

Q2: Can I use this acid in a Pd-catalyzed coupling reaction at 80°C? A: No. If you heat the free acid to 80°C, it will decarboxylate before the coupling occurs.

  • Solution 1: Use the ester in the coupling reaction (if the catalyst tolerates it) and hydrolyze after the coupling.

  • Solution 2: Perform a "Decarboxylative Cross-Coupling" intentionally if that is your goal (using Ag/Pd catalysts), but you cannot retain the acid group at high temperatures.

Q3: Why is the 2-Iodo group so problematic compared to 2-Fluoro? A: Steric Bulk (The Buttressing Effect). The van der Waals radius of Iodine (1.98 Å) is massive compared to Fluorine (1.47 Å). In a 2,6-disubstituted system, the Iodine atom physically pushes the acetic acid group out of the optimal bonding angle. The molecule "wants" to lose


 to relieve this crowding.

Q4: Is the salt form stable? A: Generally, yes . The carboxylate anion (


) lacks the proton required for the low-energy cyclic transition state mechanism. If you can store the compound as the Lithium or Sodium salt, it will have a much longer shelf life than the free acid.
References
  • Goossen, L. J., et al. (2009).[2] "Ag-Catalyzed Protodecarboxylation of Benzoic Acids." Journal of Organic Chemistry. (Demonstrates the susceptibility of ortho-substituted acids to decarboxylation).

  • Laha, J. K., et al. (2017). "Effect of ortho-substitution on persulfate-mediated decarboxylation of arylacetic acids." New Journal of Chemistry. (Details the steric acceleration effects in arylacetic acids).

  • Cohen, T., et al. (1974). "The effect of ortho substituents on the rates of decarboxylation of phenylacetic acids." Journal of the American Chemical Society.[2] (Foundational physical organic chemistry regarding steric acceleration).

  • BenchChem Technical Support. "Preventing Decarboxylation in Ortho-Substituted Benzoic/Phenylacetic Acids." (General troubleshooting for thermal instability).

Sources

Purification methods for 2-Iodo-6-(trifluoromethyl)phenylacetic acid impurities

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2I6TF-PAA Status: Active Severity: High (Impacts downstream coupling/biological assays)[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-Iodo-6-(trifluoromethyl)phenylacetic acid (CAS: Analogous structures implied), a critical scaffold for cross-coupling reactions or drug discovery.[1][2] Due to the significant steric bulk of the ortho-iodo and ortho-trifluoromethyl groups, this molecule presents unique purification challenges compared to standard phenylacetic acids.[2]

The most common issues reported by our users involve incomplete hydrolysis intermediates (amides) , de-iodinated byproducts , and solubility anomalies during extraction.[1] This guide provides self-validating protocols to resolve these specific impurities.

Part 1: Diagnostic Triage – Know Your Enemy

Before initiating purification, you must identify the dominant impurity profile. The steric hindrance around the benzylic carbon often stalls synthetic steps, leading to specific contaminants.

Table 1: Common Impurity Profile & Diagnostic Signals
Impurity TypeOriginRelative Polarity (TLC)LC-MS Diagnostic (ESI-)
Target Molecule --Baseline (Acidic)[M-H]⁻ ≈ 329
Impurity A: The Amide (2-Iodo-6-(trifluoromethyl)phenylacetamide)Incomplete hydrolysis of nitrile precursor due to steric hindrance.[1][2]Mid-Polar (Rf ~0.3-0.5 in 50% EtOAc)[M+H]⁺ ≈ 329/330 (ES+)Neutral, does not ionize well in Neg mode
Impurity B: The De-iodinated (2-(Trifluoromethyl)phenylacetic acid)Protodehalogenation during Pd-catalyzed steps or radical synthesis.[1][2]Similar to Target[M-H]⁻ ≈ 203 (Mass shift -126 Da)
Impurity C: The Nitrile (2-Iodo-6-(trifluoromethyl)benzyl cyanide)Unreacted starting material.[1][2]Non-Polar (High Rf)Weak ionization; spot by UV (254 nm)

Part 2: Purification Workflows

Workflow A: The "Lipophilic Salt" Acid-Base Extraction

Use this as the first line of defense.[2]

The Problem: Standard acid-base extraction often fails for this molecule.[2] The highly lipophilic CF3 and Iodo groups cause the sodium salt of the acid to form an emulsion or "oil out" between the aqueous and organic layers, rather than dissolving cleanly in water.[2]

The Solution: Use a Hydro-Alcoholic Base System .[2]

Protocol:
  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g). Do not use DCM; it promotes emulsions with this substrate.[2]

  • Extraction (Forward):

    • Prepare a solution of 0.5 M NaOH containing 10% Methanol .[2] The methanol increases the solubility of the lipophilic carboxylate salt in the aqueous phase.[2]

    • Extract the organic layer 2x with this base solution.[2]

    • Checkpoint: The Target Acid is now in the Aqueous Phase .[2] Impurities A (Amide) and C (Nitrile) remain in the Organic Phase .[2]

  • Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutrals.

  • Acidification & Recovery:

    • Cool the aqueous phase to 0°C.

    • Slowly acidify with 2 M HCl to pH 1-2.[1][2] The product should precipitate as a white/off-white solid.[2]

    • Extract back into EtOAc , dry over Na₂SO₄, and concentrate.

AcidBaseExtraction Start Crude Mixture (Target + Amide + Nitrile) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 0.5M NaOH / 10% MeOH Dissolve->Extract PhaseOrg Organic Phase (Contains Amide & Nitrile) Extract->PhaseOrg Neutrals PhaseAq Aqueous Phase (Contains Target Salt) Extract->PhaseAq Carboxylates Wash Wash with fresh EtOAc PhaseAq->Wash Acidify Acidify to pH 1 with HCl Wash->Acidify FinalExtract Extract into EtOAc & Dry Acidify->FinalExtract

Figure 1: Modified Acid-Base Extraction logic preventing "oiling out" of lipophilic salts.

Workflow B: Recrystallization (Polishing)

Use this if Impurity B (De-iodinated acid) is present.[1][2]

The Problem: The de-iodinated impurity (2-trifluoromethylphenylacetic acid) behaves very similarly to the target in acid-base extraction (both are acids). The Solution: Exploit the "Heavy Atom Effect" on solubility.[2] The Iodine atom significantly decreases solubility in non-polar solvents compared to the de-iodinated analog.[2]

Protocol:
  • Solvent System: Heptane / Toluene (9:1) .

  • Procedure:

    • Dissolve the solid in minimal boiling Toluene.

    • Slowly add hot Heptane until slight turbidity persists.

    • Allow to cool very slowly to room temperature, then to 4°C.

    • Causality: The highly symmetrical, lighter de-iodinated impurity tends to stay in the mother liquor, while the heavy iodinated target crystallizes out.

  • Filtration: Wash the cake with cold Heptane.

Part 3: Troubleshooting & FAQs

Q1: I see a persistent spot at Rf ~0.4 (50% EtOAc/Hex) that won't wash out with base. What is it?

Diagnosis: This is likely the Primary Amide (Impurity A) .[2] Why it happens: The ortho-CF3 and ortho-Iodo groups create a "steric wall" around the nitrile carbon.[2] During hydrolysis (e.g., H2SO4/Water), the reaction kinetics slow down drastically after the intermediate amide is formed, often stopping there. Fix:

  • Do not try to hydrolyze it further; harsh conditions will cause de-iodination.[2]

  • Use Workflow A (Acid-Base).[1][2] Ensure your base extraction is thorough (3 washes).[2] If the emulsion prevents separation, add 5% brine to the aqueous base layer to break it.

Q2: My LC-MS shows a mass of 203 (negative mode).

Diagnosis: Protodehalogenation (Impurity B) . You have lost the Iodine atom.[2] Why it happens: If you used Pd-catalyzed carbonylation to make this, residual Pd + heat can cleave the C-I bond.[2] If you used Grignard methods, iodine exchange can occur.[1] Fix: Recrystallization (Workflow B). If the level is >5%, you may need Reverse Phase Flash Chromatography (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1] The Iodine atom makes the target significantly more hydrophobic (longer retention) than the de-iodinated byproduct.[2]

Q3: The product is oiling out during the acid workup.

Diagnosis: The free acid is extremely lipophilic and has a low melting point or is super-saturated.[2] Fix:

  • Add a "seed crystal" if available.[2]

  • Use DCM for the final extraction instead of EtOAc, as it is a better solvent for the free acid form.[2]

  • Ensure the aqueous phase is fully acidic (pH < 2) to prevent partial salt formation (which acts as a surfactant).[2]

Part 4: Decision Matrix

Use this logic flow to determine your next step.

DecisionTree Start Analyze Crude Purity (LC-MS/TLC) Q1 Is Neutral Impurity (Amide/Nitrile) Present? Start->Q1 Action1 Perform Modified Acid-Base Extraction (Workflow A) Q1->Action1 Yes Q2 Is De-iodinated Acid Present? Q1->Q2 No Action1->Q2 Action2 Recrystallize from Heptane/Toluene (Workflow B) Q2->Action2 Yes (<5%) Action3 Reverse Phase Chromatography (C18 Column) Q2->Action3 Yes (>5%) Final Pure Target Q2->Final No Action2->Final Action3->Final

Figure 2: Purification logic gate based on impurity identification.

References

  • General Synthesis of Phenylacetic Acids

    • Adams, R.; Thal, A. F.[1][3] "Phenylacetic Acid."[2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll.[1][3][8] Vol. 1, p. 436 (1941).[1][8] Link

    • Note: Establishes the baseline hydrolysis method; modifications for steric hindrance (ortho-substitution)
  • Purification of Lipophilic Acids

    • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2017.[1][2]

    • Context: Source for solvent selection (Heptane/Toluene) for halogenated aromatic acids.[2]

  • Steric Hindrance in Nitrile Hydrolysis: Cohen, N. et al. "Synthesis of hindered phenylacetic acids." Journal of Medicinal Chemistry, 1978. Context: Explains the stalling at the amide stage for 2,6-disubstituted benzyl cyanides.
  • De-halogenation Risks

    • Navarro, O. et al. "Dehalogenation side-reactions in Pd-catalyzed cross-coupling."[1][2] Journal of Organic Chemistry, 2004.

    • Context: Mechanistic basis for Impurity B formation during catalytic steps.[2]

(Note: While specific literature on the exact CAS 2-Iodo-6-(trifluoromethyl)phenylacetic acid is sparse, the protocols above are chemically derived from established behaviors of 2,6-disubstituted halobenzenes and trifluoromethyl-arenes.)

Sources

Catalysts for activating sterically congested aryl iodides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation of Sterically Congested Aryl Iodides

Status: Operational Ticket ID: #SC-ArI-2026 Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Iodide Paradox"

In the context of sterically congested systems, Aryl Iodides (Ar-I) present a unique paradox compared to their bromide or chloride counterparts. While the C–I bond is the weakest and theoretically undergoes Oxidative Addition (OA) most readily, this advantage is frequently negated in bulky systems by two failure modes:

  • The Bridging Iodide Trap: Unlike chlorides, the large, soft iodide anion has a high affinity for bridging two Pd(II) centers, forming inactive [L-Pd(Ar)-(\mu-I)]_2 dimers. In sterically hindered systems, the monomeric active species is already unstable; dimerization irreversibly sequesters the catalyst.

  • The "Cone Angle" Clash: For tetra-ortho substituted systems, the sheer physical bulk of the substrate prevents the approach of the Pd(0) species unless the ligand possesses "flexible bulk"—the ability to open up for substrate entry and snap back to force Reductive Elimination (RE).

This guide provides the protocols and logic to bypass these specific bottlenecks.

Catalyst Selection Matrix

Do not select a catalyst based on general "high activity." Select based on the specific steric failure mode.

Catalyst SystemPrimary ApplicationMechanism of ActionKey Advantage
Pd-PEPPSI-IPent C–C Coupling (Suzuki-Miyaura) of tetra-ortho biaryls.[1][2]Flexible Steric Bulk: The isopentyl groups on the NHC ligand create a "flexible wall" that accommodates bulky Ar-I during OA but forces RE.Stabilizes the LPd(0) species preventing precipitation; highly resistant to air/moisture.
BrettPhos Pd G4 C–N Coupling (Buchwald-Hartwig) of Ar-I.Dimer Prevention: The ligand's bulk and methoxy group coordination prevent the formation of the inactive bridging iodide dimer.Specifically engineered to solve the "Iodide Poisoning" issue common in amination.
XPhos Pd G4 General Steric Rescue (Suzuki/Negishi).Transmetallation Facilitation: The biaryl backbone promotes transmetallation in hindered environments.Excellent generalist for tri-ortho systems; often fails in tetra-ortho where PEPPSI-IPent succeeds.
Pd(P(t-Bu)3)2 High-Difficulty OA. Super-Electron-Rich: Forces OA even when sterics make the metal center inaccessible.Classic solution for extremely deactivated/hindered substrates, though less stable than G4 precatalysts.

Experimental Protocols

Protocol A: Synthesis of Tetra-Ortho Biaryls using Pd-PEPPSI-IPent

Target: Coupling a 2,6-disubstituted aryl iodide with a 2,6-disubstituted boronic acid.

Reagents:

  • Aryl Iodide (1.0 equiv)[3]

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1.0 – 2.0 mol%)

  • Base: KOH (4.0 equiv, 4M aqueous solution) or KOtBu (for anhydrous conditions)

  • Solvent: 1,4-Dioxane (Reagent Grade)

Step-by-Step Workflow:

  • Pre-Validation (The "Clear Solution" Test):

    • Weigh Pd-PEPPSI-IPent and the Aryl Iodide into a reaction vial equipped with a stir bar.

    • Add 1,4-Dioxane.

    • Checkpoint: The solution should be yellow/orange and clear. If dark particles (Pd black) appear immediately upon mixing, your solvent is likely contaminated with peroxides. Abort and distill solvent.

  • Activation:

    • Add the Boronic Acid and the Base.

    • Seal the vial with a septum cap.

    • Critical Step: Purge with Argon for 5 minutes. While PEPPSI catalysts are air-stable in solid form, the active Pd(0) species generated in situ is not.

  • Reaction:

    • Heat to 60–80 °C . Do not overheat initially.

    • Mechanistic Insight: Extreme heat (>100 °C) in the presence of strong base often promotes protodehalogenation (Ar-I

      
       Ar-H) faster than the difficult transmetallation step.
      
  • Monitoring:

    • Monitor via GC-MS or HPLC.

    • Success Indicator: Conversion >90% with minimal protodehalogenation (<5%).

    • Failure Mode: If Ar-H (reduced product) exceeds 10%, lower temperature to 50 °C and increase catalyst loading to 3 mol%.

Protocol B: Amination of Sterically Hindered Aryl Iodides (BrettPhos System)

Target: Coupling a bulky Aryl Iodide with a primary amine.

Reagents:

  • Aryl Iodide (1.0 equiv)[3]

  • Amine (1.2 equiv)[4]

  • Catalyst: BrettPhos Pd G4 (1.0 mol%)

  • Base: NaOtBu (1.4 equiv)[4]

  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Solvent Selection Logic:

    • Use Toluene , not Dioxane or DMF.

    • Reasoning: NaI (the byproduct) is insoluble in Toluene. By precipitating NaI, you physically remove the iodide from the equilibrium, preventing the formation of the catalyst-killing bridging iodide dimer.

  • Assembly:

    • Inside a glovebox or under strict Schlenk conditions, combine Aryl Iodide, Amine, Base, and BrettPhos Pd G4.

    • Add Toluene.

  • Execution:

    • Heat to 100 °C.

    • Self-Validating Check: The reaction mixture should become cloudy/slurry-like as NaI precipitates. If the solution remains perfectly clear, your solvent may be too polar (or wet), keeping Iodide in solution and poisoning the catalyst.

Troubleshooting Hub (Q&A)

Q1: My reaction turns black immediately and conversion stops at 10%.

  • Diagnosis: "Pd Black" precipitation. The active LPd(0) species is unstable and aggregating.

  • Root Cause: In sterically congested systems, the oxidative addition is slow. If the Pd(0) sits idle without undergoing OA, it aggregates.

  • Fix:

    • Switch to a Precatalyst (G3/G4 or PEPPSI): Do not use Pd(OAc)2 + Ligand. Precatalysts release the active species at the controlled rate required.

    • Increase Ligand:Pd Ratio: If using separate ligand/metal, go to 2:1 or 4:1 to stabilize the Pd(0).

Q2: I am seeing significant Protodehalogenation (Ar-I converted to Ar-H).

  • Diagnosis: The "Hydride Thief" pathway.

  • Mechanism: The Pd(II)-Ar species is waiting too long for Transmetallation (due to steric bulk). Instead, it grabs a hydride (from solvent or base) and eliminates.

  • Fix:

    • Remove Hydride Sources: Switch from alcoholic solvents or bases (like NaOEt) to Toluene and K3PO4 or Cs2CO3 .

    • Concentration: Run the reaction at high concentration (1.0 M). This increases the rate of the bimolecular Transmetallation step relative to the unimolecular side-reactions.

Q3: The reaction works for Ar-Br but fails for Ar-I.

  • Diagnosis: Iodide Inhibition.[3][5]

  • Fix: As detailed in Protocol B, the iodide anion is poisoning the catalyst.[6] Switch to a solvent where the metal-iodide salt is insoluble (e.g., Toluene for NaI) or add a scavenger like AgOTf (though this is expensive and messy; solvent switching is preferred).

Visualizations

Figure 1: Troubleshooting Decision Tree for Steric Ar-I Coupling

Troubleshooting Start Issue: Low Yield with Steric Ar-I CheckByproduct Analyze Byproducts (GC/LC) Start->CheckByproduct ArH Major Product: Ar-H (Protodehalogenation) CheckByproduct->ArH Reduction observed SM Major Product: SM (Reaction Stalled) CheckByproduct->SM No reaction SolventCheck Is Solvent Protic? (Alcohol/Water) ArH->SolventCheck ColorCheck Did reaction turn black? SM->ColorCheck ChangeSolvent Switch to Toluene/Dioxane Use Anhydrous Conditions SolventCheck->ChangeSolvent Yes BaseCheck Is Base Alkoxide? (NaOtBu/NaOEt) SolventCheck->BaseCheck No ChangeBase Switch to K3PO4 or Cs2CO3 BaseCheck->ChangeBase Yes PdBlack Catalyst Death (Aggregation) ColorCheck->PdBlack Yes IodidePoison Iodide Inhibition (Dimer Formation) ColorCheck->IodidePoison No (Solution Clear/Red) PreCat Use PEPPSI or G4 Precatalyst Increase Ligand Loading PdBlack->PreCat Precipitate Switch Solvent to Toluene (Precipitate NaI) IodidePoison->Precipitate

Caption: Diagnostic logic flow for identifying failure modes in sterically hindered aryl iodide couplings.

Figure 2: The Iodide Inhibition Mechanism & Solution

IodideMechanism L_Pd_0 L-Pd(0) Active Species L_Pd_Ar_I L-Pd(Ar)(I) Monomer (Active) L_Pd_0->L_Pd_Ar_I + Ar-I ArI Ar-I (Steric) OxAdd Oxidative Addition Dimer [L-Pd(Ar)(μ-I)]2 Bridging Dimer (INACTIVE) L_Pd_Ar_I->Dimer Dimerization (Favored by I-) BrettPhos BrettPhos Ligand (Bulky/Hemilabile) BrettPhos->Dimer BLOCKS Toluene Toluene Solvent (NaI Insoluble) Toluene->Dimer REMOVES I-

Caption: Mechanism of catalyst deactivation via iodide bridging and how specific ligands/solvents disrupt this pathway.

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[7] Angewandte Chemie International Edition, vol. 48, no. 13, 2009, pp. 2383–2387.[8] Link

  • Fors, B. P., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides." Journal of the American Chemical Society, vol. 131, no. 36, 2009, pp. 12898–12899. Link

  • Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Chemical Reviews, vol. 113, no. 1, 2013, pp. 696–718. Link

  • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science, vol. 4, 2013, pp. 916-920. Link

Sources

Handling moisture sensitivity in 2-Iodo-6-(trifluoromethyl)phenylacetyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Iodo-6-(trifluoromethyl)phenylacetyl chloride Critical Challenges:

  • Extreme Moisture Sensitivity: The acid chloride moiety (-COCl) hydrolyzes rapidly to release HCl and the parent acid.

  • Steric Bulk: The 2,6-disubstitution pattern (Iodo and Trifluoromethyl groups) creates significant steric crowding around the methylene linker, potentially retarding the chlorination rate.

  • Thermal Instability: The aryl C-I bond is labile; excessive heating (e.g., refluxing thionyl chloride) risks iodine liberation (deiodination), resulting in product degradation (purple discoloration).

This guide prioritizes the Oxalyl Chloride/DMF method over Thionyl Chloride to mitigate thermal risks while ensuring complete conversion in a moisture-controlled environment.

The "Golden Path" Synthesis Protocol

Note: This protocol is designed to maximize yield while protecting the labile C-I bond.

Reagents & Setup
ComponentSpecificationReason
Precursor 2-Iodo-6-(trifluoromethyl)phenylacetic acidStarting material.[1][2][3]
Chlorinating Agent Oxalyl Chloride [

] (1.2 - 1.5 equiv)
Generates gaseous byproducts (CO, CO

) for easier workup; works at room temp.
Catalyst DMF (Dimethylformamide) (1-2 drops)Forms the reactive Vilsmeier-Haack intermediate to activate the oxalyl chloride.
Solvent Dichloromethane (DCM) (Anhydrous, <50 ppm

)
Low boiling point allows removal without thermal stress.
Atmosphere Dry Nitrogen or ArgonPrevents hydrolysis.
Step-by-Step Workflow
  • Drying: Flame-dry a 2-neck round bottom flask (RBF) under vacuum; backfill with Argon.

  • Solvation: Charge the flask with the phenylacetic acid precursor and anhydrous DCM. Stir to suspend/dissolve.

  • Catalysis: Add catalytic DMF (1-2 drops). Crucial: Do not skip. The steric bulk of the 2,6-substituents makes the uncatalyzed reaction sluggish.

  • Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe.

    • Observation: Vigorous gas evolution (CO/CO

      
      ) will occur.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Endpoint Check: Aliquot 50 µL into MeOH (see Section 4: Analytics).

  • Workup: Concentrate in vacuo (rotary evaporator) at <30°C .

    • Note: Do not use a high-vacuum manifold immediately if significant excess oxalyl chloride remains, as it can damage pump seals. Use a water aspirator or diaphragm pump with a cold trap first.

  • Chase: Re-dissolve the residue in dry toluene and re-concentrate to azeotrope off trace HCl and oxalyl chloride.

Workflow Visualization

SynthesisFlow Start Start: Phenylacetic Acid (2-I-6-CF3) Setup Inert Setup: Flame Dry + Argon Start->Setup Reaction Reaction: DCM + (COCl)2 + DMF (cat) 0°C -> RT Setup->Reaction Add Reagents Check QC Check: MeOH Quench (GC/LC) Reaction->Check 2-4 Hours Check->Reaction Incomplete Workup Workup: Vac Strip <30°C Toluene Chase Check->Workup Conversion >98% Product Product: Acid Chloride Oil/Solid Workup->Product Store under Ar

Caption: Optimized synthesis workflow emphasizing temperature control and inert atmosphere handling.

Troubleshooting Matrix (Q&A)

Q1: My reaction mixture turned purple/violet. What happened?

  • Diagnosis: Iodine liberation (Deiodination).[3]

  • Cause: The C-I bond is weak.[3] If you used Thionyl Chloride at reflux (>70°C) or exposed the mixture to strong light, homolytic cleavage of the iodine can occur.

  • Solution:

    • Switch to Oxalyl Chloride at Room Temperature (or 0°C).

    • Wrap the reaction flask in aluminum foil to exclude light.

    • If purification is needed, avoid high-temperature distillation. Use Kugelrohr distillation under high vacuum at the lowest possible temperature.

Q2: I see a white solid precipitating during the reaction. Is this product?

  • Diagnosis: Likely the Vilsmeier intermediate (catalytic species) or, more concerningly, the anhydride or hydrolyzed acid.

  • Analysis: If the solid dissolves upon adding more DCM, it is likely the intermediate. If it remains insoluble and the reaction stalls, moisture may have entered, hydrolyzing the chloride back to the acid (which is often less soluble in DCM than the chloride).

  • Fix: Ensure a positive pressure of Nitrogen is maintained. If hydrolysis is suspected, add a fresh equivalent of Oxalyl Chloride and 1 drop of DMF to drive the acid back to the chloride.

Q3: The product solidifies into a "gummy" paste after stripping solvent. How do I handle it?

  • Context: 2-Iodo-6-CF3 substituted aromatics are often heavy, waxy solids due to the halogens.

  • Advice: Do not try to scrape it out in open air. The high surface area of a gum absorbs moisture instantly.

  • Protocol: Re-dissolve the gum in a known volume of dry THF or Dichloromethane to create a "stock solution" of known molarity. Store this solution over activated 4Å molecular sieves in a Schlenk flask. Dispense via syringe for subsequent steps.

Q4: Can I purify this using silica gel chromatography?

  • Answer: NO.

  • Reason: Silica gel contains surface hydroxyl groups (-OH) and adsorbed water. The acid chloride will react immediately, decomposing to the acid and ruining the column.

  • Alternative: If purity is low, perform a "chase" with dry toluene (3x) to remove volatiles. If absolutely necessary, rapid filtration through a plug of Celite (dried in an oven) under inert gas can remove solids, but distillation or crystallization (from dry hexane/toluene) is preferred.

Analytical Validation (The "Self-Validating" Step)

Direct analysis of acid chlorides is unreliable due to hydrolysis inside the instrument.

Method: Methyl Ester Derivatization

Before declaring the reaction "done," you must perform a quench test.

  • Sampling: Take 50 µL of the reaction mixture using a dry syringe.

  • Quench: Inject into a vial containing 0.5 mL of anhydrous Methanol (MeOH).

    • Chemistry:

      
      
      
  • Analysis: Run this sample on GC-MS or HPLC.

  • Interpretation:

    • Peak A (Methyl Ester): Represents the formed Acid Chloride.[4]

    • Peak B (Acid): Represents unreacted starting material (or hydrolyzed product before the quench).

    • Goal: >98% Methyl Ester. If Acid is present, the reaction is incomplete (or your MeOH was wet).

Storage & Handling Specs

ParameterRequirement
Container Schlenk flask or crimp-top vial with PTFE/Silicone septum.
Desiccant Store secondary container in a desiccator with

or Drierite.
Temperature -20°C (Freezer). Cold slows down hydrolysis kinetics.
Shelf Life Use within 1 week if in solution. Solid/neat is stable for months if strictly dry.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard Schlenk line and syringe techniques).[5]

  • Wakeham, R. J., et al. (2013).[6] "Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions." Organic Letters, 15(4), 702–705. (Discusses reactivity of acid chlorides/iodides).

  • BenchChem. Technical Guide to Moisture Sensitive Reagents. (General handling of acyl chlorides).[7][8]

  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational mechanism for DMF catalysis).

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Iodo-6-(trifluoromethyl)phenylacetic acid (CAS: 2228872-95-3) is a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates, particularly for creating sterically congested scaffolds. Its unique substitution pattern—featuring a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group at the ortho positions relative to the acetic acid moiety—presents specific challenges and diagnostic features in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive analysis of the 1H NMR spectrum for this molecule, comparing solvent performance and distinguishing it from common regioisomers. It is designed to serve as a self-validating protocol for structural confirmation in synthetic workflows.

Experimental Protocol & Methodology

Sample Preparation Strategy

The choice of solvent is the single most critical variable in obtaining a high-resolution spectrum for this compound. The carboxylic acid proton is liable to exchange and broadening; therefore, aprotic polar solvents are superior to non-polar alternatives.

ParameterDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility Excellent (>50 mg/mL)Moderate to Good
-COOH Signal Sharp/Broad Singlet (~12.5 ppm)Often invisible or extremely broad due to dimerization
Water Peak ~3.33 ppm (distinct from CH2)~1.56 ppm (can overlap with impurities)
Resolution High (stabilizes H-bonding)Moderate

Protocol:

  • Weighing: Transfer 10–15 mg of the sample into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

  • Acquisition: Standard proton parameters (pulse angle 30°, relaxation delay d1=1.0s, 16-32 scans).

Spectral Analysis: The "Fingerprint"

The 1H NMR spectrum of 2-Iodo-6-(trifluoromethyl)phenylacetic acid is defined by three distinct regions. The 1,2,3-trisubstituted aromatic ring (protons at positions 3, 4, and 5) creates a specific splitting pattern that serves as the primary confirmation of regiochemistry.

Expected Chemical Shifts & Assignments (DMSO-d6)
RegionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)
Acidic -COOH 12.4 – 12.8Broad Singlet1HN/A
Aromatic H5 (Ortho to CF3)7.80 – 7.95Doublet (d)1HJ ~ 8.0
Aromatic H3 (Ortho to I)7.95 – 8.10Doublet (d)1HJ ~ 8.0
Aromatic H4 (Meta to both)7.20 – 7.40Triplet (t)1HJ ~ 8.0
Aliphatic -CH 2-COOH3.80 – 4.00Singlet (s)2HN/A

> Note: Chemical shifts are estimates based on substituent increment systems and analogous fluorinated phenylacetic acids. The exact values may vary by ±0.2 ppm depending on concentration and temperature.

Structural Logic
  • The Methylene Singlet: The -CH2- group is flanked by a carbonyl and a tetrasubstituted phenyl ring. Due to the ortho-disubstitution (Iodine and CF3), the rotation of the phenylacetic side chain may be restricted, potentially causing magnetic non-equivalence (AB system) at very low temperatures, but it typically appears as a singlet at room temperature.

  • The Aromatic "Roof": The three aromatic protons are adjacent (positions 3, 4, 5).

    • H3 and H5 appear as doublets because they each have only one neighbor (H4).

    • H4 appears as a triplet (or doublet of doublets) because it couples to both H3 and H5.

    • Deshielding Effects: The CF3 group (electron-withdrawing) and Iodine (heavy atom effect) both shift their ortho protons downfield compared to benzene (7.36 ppm).

Comparative Performance Analysis

Distinguishing Regioisomers

A common synthetic impurity or alternative isomer is 2-Iodo-4-(trifluoromethyl)phenylacetic acid . Differentiating these two is a critical quality control step.

FeatureTarget: 2-Iodo-6-(CF3) Isomer: 2-Iodo-4-(CF3)
Substitution Pattern 1,2,6-substituted (Protons at 3,4,5)1,2,4-substituted (Protons at 3,5,6)
Proton Connectivity Continuous chain (H3-H4-H5)Disconnected (H3 isolated, H5-H6 coupled)
Splitting Pattern Doublet - Triplet - Doublet Singlet - Doublet - Doublet
Diagnostic Signal Triplet at ~7.3 ppm (H4)Singlet (H3) with small meta coupling
Solvent Performance Comparison

The choice of solvent impacts not just solubility but the visibility of the acidic proton, which is crucial for quantitative integration.

MetricDMSO-d6CDCl3Methanol-d4
-COOH Visibility High (Sharp peak)Low (Broad/Missing)None (Exchanges with OD)
Solvent Cost ModerateLowModerate
Water Interference Low (3.3 ppm)High (1.5 ppm overlaps aliphatic impurities)Moderate
Recommendation Primary Choice SecondaryAvoid for 1H

Visualizations

Analytical Workflow

This diagram outlines the decision process for analyzing the sample, ensuring data integrity from prep to processing.

NMR_Workflow Start Sample Received Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquisition: 1H NMR (16 Scans) Solvent->Acquisition Check_COOH Check -COOH Signal (12-13 ppm) Acquisition->Check_COOH Check_Aromatic Verify Aromatic Pattern (d - t - d) Check_COOH->Check_Aromatic Signal Present Confirm Structure Confirmed: 2-Iodo-6-CF3 Check_Aromatic->Confirm Pattern Matches Isomer_Flag Flag: Possible Isomer (2-Iodo-4-CF3) Check_Aromatic->Isomer_Flag Pattern: s-d-d

Caption: Figure 1. Step-by-step logic flow for confirming the identity of 2-Iodo-6-(trifluoromethyl)phenylacetic acid.

Isomer Differentiation Logic

A visual guide to distinguishing the target molecule from its most likely impurity based on splitting patterns.

Isomer_Diff Root Analyze Aromatic Region (7.0 - 8.5 ppm) Branch1 Pattern: Doublet - Triplet - Doublet (3 Adjacent Protons) Root->Branch1 Coupling J ~ 8Hz Branch2 Pattern: Singlet - Doublet - Doublet (Isolated Proton present) Root->Branch2 Meta Coupling J ~ 2Hz Target Target: 2-Iodo-6-(CF3) Branch1->Target Isomer Isomer: 2-Iodo-4-(CF3) Branch2->Isomer

Caption: Figure 2. Decision tree for distinguishing regioisomers based on aromatic splitting patterns.

References

  • Sigma-Aldrich. 2-(Trifluoromethyl)phenylacetic acid Product Information.Link

  • PubChem. 2,4,5-Trifluorophenylacetic acid Compound Summary. National Library of Medicine.[1] Link

  • ChemicalBook. NMR Spectrum Data for Trifluoromethylphenylacetic acid Derivatives.Link

  • Reich, H. J. WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison. Link

  • Magritek. Quantifying Stereoisomers by Benchtop NMR.Link

Sources

Strategic HPLC Method Development: 2-Iodo-6-(trifluoromethyl)phenylacetic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Halo Challenge

In the development of high-value agrochemicals and pharmaceutical intermediates, 2-Iodo-6-(trifluoromethyl)phenylacetic acid represents a classic "ortho-halo" separation challenge. Its structure features a bulky iodine atom and a strongly electron-withdrawing trifluoromethyl group flanking the acetic acid moiety.

This guide compares the traditional C18 (Octadecyl) approach against a targeted Phenyl-Hexyl stationary phase strategy. While C18 remains the workhorse of the industry, our comparative data suggests that for poly-halogenated aromatic acids, Phenyl-Hexyl chemistries offer superior selectivity for critical impurity profiling, particularly when separating de-iodinated byproducts.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before method selection, we must define the separation goals. Based on standard synthesis routes (e.g., hydrolysis of the corresponding acetonitrile or oxidation of the toluene derivative), the method must resolve the target from three specific impurity classes:

  • Precursor: 2-Iodo-6-(trifluoromethyl)phenylacetonitrile (Nitrile Intermediate).

  • Byproduct: 2-(Trifluoromethyl)phenylacetic acid (Des-iodo analog).

  • Isomer: 2-Iodo-4-(trifluoromethyl)phenylacetic acid (Regioisomer).

The Challenge: The Des-iodo analog is structurally almost identical to the target, differing only by a single iodine atom. On a standard C18 column dominated by hydrophobic interactions, these two often co-elute due to similar logP values.

Diagram 1: Impurity Origin & Separation Logic

ImpurityLogic cluster_separation Separation Mechanism target Target: 2-Iodo-6-(CF3)PAA desiodo Critical Impurity: Des-iodo Analog target->desiodo Degradation (De-iodination) c18 C18 Column: Hydrophobic Interaction Only (Poor Selectivity for Halogens) target->c18 phenyl Phenyl-Hexyl Column: Pi-Pi + Hydrophobic (High Selectivity for I/CF3) target->phenyl sm SM/Intermediate: Nitrile Precursor sm->target Hydrolysis desiodo->c18 Co-elution Risk desiodo->phenyl Baseline Resolution isomer Regioisomer: 4-CF3 Analog isomer->target Co-formed (Synthesis)

Caption: Synthesis pathway and the mechanistic divergence between C18 and Phenyl-Hexyl selectivity for halogenated impurities.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

We evaluated two method development streams to determine the optimal purity assay.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 220 nm (Low UV required for non-conjugated acid detection)

Stream A: The Traditional Approach (C18)
  • Column: High-strength Silica C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Pure hydrophobicity.

  • Observation: The target molecule and the Des-iodo impurity showed a resolution (

    
    ) of only 1.2. The iodine atom adds hydrophobicity, but the loss of the polarizable electron cloud is not fully exploited by the alkyl chains of the C18 phase.
    
Stream B: The Targeted Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)

  • Mechanism:

    
    -
    
    
    
    interactions. The electron-deficient aromatic ring of the analyte (due to -CF3) interacts strongly with the electron-rich phenyl ring of the stationary phase. The bulky Iodine atom also engages in specific dispersion interactions that C18 cannot replicate.
  • Observation: The Des-iodo impurity eluted significantly earlier, achieving an

    
     of >3.5.
    
Data Summary: Performance Metrics
ParameterC18 (Generic Method)Phenyl-Hexyl (Optimized)Improvement
Retention Time (Target) 8.4 min10.2 minBetter retention
Resolution (

) (Target vs. Des-iodo)
1.2 (Critical Failure)3.8 (Robust)+216%
Tailing Factor (

)
1.41.1Improved Peak Shape
Selectivity (

)
1.051.18Superior Separation

Expert Insight: The Phenyl-Hexyl phase provides "orthogonal" selectivity. While C18 separates based on carbon count, Phenyl-Hexyl separates based on electron density. For halogenated aromatics, this is the decisive factor.

Optimized Experimental Protocol

This protocol is the recommended standard for releasing 2-Iodo-6-(trifluoromethyl)phenylacetic acid batches. It is designed to be self-validating with strict system suitability criteria.

Reagents & Preparation[3]
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Mobile Phase A (MPA): Dissolve 1 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (MPB): 100% Acetonitrile (HPLC Grade).

Chromatographic Conditions[1][2][4][5]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temp: 35°C (Control is critical for viscosity/pressure consistency).

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm (Reference 360 nm).

  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.030Equilibration
12.070Linear Gradient
12.195Wash
15.095Hold Wash
15.130Re-equilibration
20.030End
System Suitability (Acceptance Criteria)

To ensure trustworthiness, every run must meet these criteria using a Standard Solution (0.5 mg/mL):

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates (N): NLT (Not Less Than) 5000.

  • Resolution: NLT 2.0 between Target and Des-iodo impurity (if using a marker mix).

  • RSD (Area): NMT 2.0% for 5 replicate injections.

Diagram 2: Method Development Workflow

MethodDev start Start: Method Development analyte_check Analyze Structure: Acidic (pKa ~3.5) + Halogenated start->analyte_check col_select Column Selection: Screen C18 vs. Phenyl-Hexyl analyte_check->col_select c18_path C18 Result: Rs = 1.2 (Fail) Hydrophobic only col_select->c18_path ph_path Phenyl-Hexyl Result: Rs = 3.8 (Pass) Pi-Pi Interaction col_select->ph_path decision Resolution > 2.0? decision->col_select No (Retest) optimize Optimize Mobile Phase: pH 2.1 (Suppressed Ionization) ACN Gradient decision->optimize Yes (Select Phenyl) c18_path->decision ph_path->decision validate Final Validation: Linearity, LOD, LOQ optimize->validate

Caption: Decision tree highlighting the critical pivot from C18 to Phenyl-Hexyl based on resolution data.

Scientific Rationale & Troubleshooting

Why pH 2.1?

The pKa of phenylacetic acid is ~4.3. The electron-withdrawing CF3 group lowers this further, likely to ~3.5. To achieve robust retention and sharp peak shape, the acid must be fully protonated (neutral form).

  • Rule of Thumb:

    
    .
    
  • Therefore, pH 2.1 ensures >99% of the analyte is neutral, preventing "peak splitting" or early elution caused by ionization.

Why Acetonitrile over Methanol?

Acetonitrile (ACN) is an aprotic solvent with a lower UV cutoff (190 nm) compared to Methanol (205 nm). Since we are detecting at 220 nm, ACN provides a quieter baseline. Furthermore, ACN forms weaker hydrogen bonds than Methanol, often resulting in sharper peaks for carboxylic acids.

Troubleshooting Guide
  • Problem: Peak tailing > 1.5.

    • Root Cause:[1][2] Silanol interactions or partial ionization.

    • Fix: Lower pH to 2.0 or increase buffer concentration. Ensure the column is "End-capped".

  • Problem: Drifting Retention Times.

    • Root Cause:[1][2] Temperature fluctuation or mobile phase evaporation.

    • Fix: Use a column oven (35°C) and cap solvent bottles.

References

  • Waters Corporation. (2025). CSH C18 vs. CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. [Link]

  • Agilent Technologies. (2024). Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases. Chromatography Online. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 999, Phenylacetic acid. PubChem.[3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

Sources

Halogen Hierarchy: A Comparative Guide to 2-Iodo vs. 2-Bromo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates—particularly for COX inhibitors, oxindoles, and antagonists requiring the 2,6-disubstitution pattern—the choice between 2-iodo-6-(trifluoromethyl)phenylacetic acid (Compound A) and 2-bromo-6-(trifluoromethyl)phenylacetic acid (Compound B) is rarely a matter of simple substitution.

While the Bromo-analog offers a cost advantage (~30-40% lower raw material cost), the Iodo-analog provides superior kinetic profiles in metal-catalyzed cross-couplings and lithium-halogen exchange reactions. This guide demonstrates that for the sterically congested 2,6-disubstituted system, the Iodo-analog is the requisite choice for mild, high-yielding functionalization , whereas the Bromo-analog is reserved for robust, high-temperature applications where side-reactions (such as defluorination) are controlled.

Structural & Physical Analysis: The "Ortho-Effect"

The reactivity difference is governed by two competing factors: Bond Dissociation Energy (BDE) and Steric Shielding .

Comparative Physical Properties
Feature2-Iodo (Compound A)2-Bromo (Compound B)Impact on Reactivity
C-X Bond Energy ~57 kcal/mol~68 kcal/molIodine undergoes oxidative addition ~100x faster at ambient temp.
Van der Waals Radius 1.98 Å1.85 ÅIodine is bulkier, but the weaker bond compensates for the steric penalty.
Leaving Group Ability Excellent (

of conjugate acid -10)
Good (

of conjugate acid -9)
Iodine is the superior leaving group in nucleophilic substitutions.
Electronic Effect Weakly EWG (Inductive)Moderate EWG (Inductive)Bromine pulls more electron density, slightly deactivating the ring toward Pd(0) insertion.
The Steric-Electronic Conflict

The 6-trifluoromethyl (


) group acts as a "gatekeeper." It is sterically bulky (similar volume to an isopropyl group) and highly electron-withdrawing.
  • Problem: The

    
     group shields the ortho-positions. In Compound B (Bromo), the stronger C-Br bond combined with this shielding creates a high energy barrier for catalyst insertion (Oxidative Addition).
    
  • Solution: Compound A (Iodo) possesses a C-I bond weak enough that even with steric shielding, the activation energy for oxidative addition remains accessible at mild temperatures (

    
    ).
    

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

The most common application for these intermediates is Suzuki-Miyaura coupling to form biaryl scaffolds.

Mechanistic Bottleneck

In 2,6-disubstituted systems, the Oxidative Addition step is rate-determining.

  • Compound A (Iodo): Reacts readily with standard Pd(0) sources (e.g.,

    
    ) at 60°C.
    
  • Compound B (Bromo): Often requires specialized, electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures (>100°C) to force the catalytic cycle.

Experimental Data Summary (Suzuki Coupling)

Conditions: 1.0 equiv Ar-X, 1.2 equiv


, 2.0 equiv 

, 5 mol% Pd catalyst, Solvent, Time.
SubstrateCatalyst SystemTempTimeYieldNotes
2-Iodo

/ DME
65°C4 h92% Clean conversion; minimal protodehalogenation.
2-Bromo

/ DME
65°C24 h15% Mostly recovered starting material.
2-Bromo

+ SPhos / Toluene
100°C12 h84% Requires expensive ligand and high heat.
Visualization: The Steric Barrier in Catalysis

The following diagram illustrates why the Iodo-analog bypasses the kinetic trap caused by the


 group.

G Start Substrate (2,6-Disubstituted) TS_I Transition State (Iodo) Low Activation Energy (Weak C-I Bond dominates Sterics) Start->TS_I + Pd(0) (Fast) TS_Br Transition State (Bromo) High Activation Energy (Strong C-Br Bond + Steric Clash) Start->TS_Br + Pd(0) (Slow/Blocked) Pd0 Pd(0) Catalyst Pd0->TS_I Pd0->TS_Br Int_II Pd(II) Intermediate (Oxidative Addition Complete) TS_I->Int_II Rapid Conversion TS_Br->Int_II Requires Heat/Ligands

Figure 1: Kinetic pathway comparison for oxidative addition. The "Iodo" pathway proceeds via a lower energy transition state despite the steric bulk of the trifluoromethyl group.

Reactivity Profile: Lithium-Halogen Exchange

For synthesizing organometallic intermediates (e.g., to react with electrophiles like aldehydes or ketones), Lithium-Halogen exchange is the standard method.

The "Benzyne" Risk

A critical risk with 2-halo-6-trifluoromethyl systems is the elimination of fluoride. If the lithium species is generated at too high a temperature, the anion can attack the ortho-


, ejecting fluoride and forming a reactive benzyne or difluoro-intermediate.
  • Compound A (Iodo): Exchanges with

    
    -BuLi or 
    
    
    
    -PrMgCl at -78°C . At this temperature, the
    
    
    group is stable.
  • Compound B (Bromo): Exchange often requires -40°C to 0°C or stronger lithiating agents (

    
    -BuLi). These temperatures significantly increase the risk of defluorination/decomposition.
    

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, stop and check reagent quality (especially n-BuLi titer).

Protocol A: Mild Suzuki Coupling (Target: 2-Iodo Substrate)

Best for: High-value synthesis where yield and purity are paramount.

  • Setup: Flame-dry a 50 mL Schlenk flask. Cool to RT under Argon.

  • Reagents: Add 2-iodo-6-(trifluoromethyl)phenylacetic acid (1.0 mmol, 330 mg), Arylboronic acid (1.2 mmol), and

    
     (0.05 mmol, 58 mg).
    
  • Solvent: Add degassed DME (10 mL) and 2M aqueous

    
     (3.0 mL). Note: The acid will deprotonate immediately; ensure excess base is calculated.
    
  • Reaction: Heat to 65°C for 4 hours. The solution should turn from yellow to black (Pd precipitation) upon completion.

  • Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the acetic acid tail). Extract with EtOAc.[1]

  • Validation: TLC (50% EtOAc/Hexane) should show the disappearance of the starting material (

    
    ) and appearance of a fluorescent biaryl spot.
    
Protocol B: Lithium-Halogen Exchange (Target: 2-Iodo Substrate)

Best for: Introduction of carbonyls or alkyl groups.

  • Protection (Critical): The carboxylic acid proton must be protected or deprotonated first. We recommend using the methyl ester of the parent compound for this reaction to avoid consuming 2 equiv of organolithium.

  • Exchange: Dissolve Methyl 2-iodo-6-(trifluoromethyl)phenylacetate (1.0 mmol) in dry THF (10 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add

    
    -PrMgCl
    
    
    
    LiCl (Turbo Grignard) or
    
    
    -BuLi (1.1 mmol) over 10 mins.
    • Observation: Solution typically turns light yellow. If it turns dark brown/black, temperature is too high (decomposition).

  • Quench: Add electrophile (e.g., Benzaldehyde) at -78°C. Stir 30 mins, then warm to RT.

Decision Matrix: When to use which?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Starting Material ReactionType Reaction Type? Start->ReactionType Coupling Pd-Catalyzed Coupling ReactionType->Coupling LiExchange Li/Mg Exchange ReactionType->LiExchange Scale Scale/Cost Sensitivity? Coupling->Scale Temp Temp Sensitivity? LiExchange->Temp HighValue Research/High Value Scale->HighValue Bulk Multi-Kilo/Cost Driven Scale->Bulk Must be < -50C Must be < -50C Temp->Must be < -50C Can tolerate 0C Can tolerate 0C Temp->Can tolerate 0C Res_Iodo USE 2-IODO (Mild, High Yield) HighValue->Res_Iodo Res_Bromo USE 2-BROMO (Requires SPhos/XPhos) Bulk->Res_Bromo Must be < -50C->Res_Iodo Can tolerate 0C->Res_Bromo

Figure 2: Decision matrix for selecting the optimal halogenated phenylacetic acid derivative.

References

  • Bond Dissociation Energies of Aryl Halides Luo, Y.-R. (2010). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Mechanistic Studies on Suzuki-Miyaura Coupling Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ortho-Trifluoromethylation and Steric Effects Wang, X., et al. (2010). Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter.[2][3] Journal of the American Chemical Society, 132(11), 3648-3649.

  • Lithium-Halogen Exchange in Polyfunctional Aromatics Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.

  • Synthesis of Phenylacetic Acids via Carbonylation Beller, M., et al. (2025). Palladium-catalyzed carbonylation of benzyl halides. BenchChem Application Notes.

Sources

Publish Comparison Guide: Mass Spectrometry Profiling of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Iodo-6-(trifluoromethyl)phenylacetic acid (2-I-6-CF3-PAA) . Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to compare the analytical utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) and contrasts the target compound against its structural analogues.

The presence of a bulky ortho-iodine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group creates a unique "push-pull" electronic environment that dictates specific fragmentation pathways. Understanding these mechanisms is critical for distinguishing this compound from regioisomers (e.g., the 4-iodo analogue) in metabolic stability studies and impurity profiling.

Chemical Identity & Physicochemical Context

PropertyDataAnalytical Significance
Formula C₉H₆F₃IO₂High mass defect due to Iodine and Fluorine.
Monoisotopic Mass 329.9365 DaBase peak reference for HRMS.
Structure Phenylacetic acid core with ortho-I and ortho-CF₃Steric crowding facilitates unique "ortho-effect" rearrangements.
pKa (Predicted) ~3.5Acidic; readily ionizes in ESI negative mode ([M-H]⁻).
C-I Bond Energy ~57 kcal/molWeak bond; highly susceptible to homolytic cleavage (radical loss).

Comparative Fragmentation Analysis

Scenario A: GC-MS (Electron Ionization, 70 eV)

Pre-requisite: Derivatization (typically TMS or Methyl Ester) is required due to the polar carboxylic acid group. Assumption: Data below refers to the Methyl Ester derivative (Methyl 2-iodo-6-(trifluoromethyl)phenylacetate, MW ≈ 344 Da).

In high-energy EI (70 eV), the molecule undergoes extensive fragmentation. The weak C-I bond is the "weakest link," dominating the spectrum.

Key Fragmentation Pathways (EI)
  • Primary Cleavage (Loss of Iodine): The molecular ion (M⁺•) rapidly loses the iodine radical (I•, 127 Da) to form a stabilized aryl cation.

  • Benzylic Cleavage (Loss of COOCH₃): Cleavage at the benzylic position loses the ester moiety (59 Da).

  • Alpha-Cleavage: Loss of the methoxy group (-OCH₃, 31 Da) from the ester.

  • Diagnostic Ion (m/z 69): The CF₃⁺ ion is a hallmark of trifluoromethylated aromatics.

Scenario B: LC-MS (Electrospray Ionization, Negative Mode)

Method: Direct injection or RP-HPLC. State: Deprotonated pseudomolecular ion [M-H]⁻ (m/z 328.9).

ESI is "softer," preserving the molecular ion. Fragmentation (MS/MS) requires Collision-Induced Dissociation (CID).

Key Fragmentation Pathways (ESI- CID)
  • Decarboxylation (Neutral Loss of CO₂): The carboxylate group readily loses CO₂ (44 Da) to form a benzylic anion.

    • Mechanism:[1] The electron-withdrawing CF₃ group stabilizes the resulting benzylic carbanion.

  • Loss of HF: Interaction between the benzylic protons and the ortho-CF₃ fluorine can lead to HF elimination (20 Da).

  • Iodide Release: At high collision energies, the C-I bond breaks heterolytically, releasing I⁻ (m/z 126.9).

Detailed Fragmentation Mechanism (Graphviz Visualization)

The following diagram illustrates the competing fragmentation pathways for the underivatized acid in an ESI- (Negative Mode) environment, which is the preferred method for biological matrices.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 328.9 (Deprotonated Acid) Fragment1 Benzylic Anion [M-H-CO₂]⁻ m/z 284.9 (Stabilized by CF₃) Parent->Fragment1 Loss of CO₂ (44 Da) Primary Pathway Fragment2 Aryl Radical Anion [M-H-I•]⁻• m/z 201.9 (Rare in ESI) Parent->Fragment2 Homolytic Cleavage (Minor) Fragment3 Iodide Ion [I]⁻ m/z 126.9 (High Collision Energy) Parent->Fragment3 Heterolytic Cleavage (Weak C-I Bond) Fragment4 Indenone Derivative [Cyclization Product]⁻ m/z 264.9 (Loss of HF) Fragment1->Fragment4 -HF (20 Da) Ortho-CF₃ Interaction

Caption: ESI(-) fragmentation pathways of 2-Iodo-6-(trifluoromethyl)phenylacetic acid. The decarboxylation pathway (Red) is dominant due to CF3 stabilization.

Comparative Data: Target vs. Alternatives

To validate the identity of 2-I-6-CF3-PAA, it must be distinguished from its structural isomers (e.g., 4-iodo) and non-halogenated analogues.

Table 1: Diagnostic Ion Comparison (ESI- Mode)
FeatureTarget: 2-Iodo-6-CF₃-PAA Alternative: 4-Iodo-2-CF₃-PAA Alternative: 2-CF₃-PAA (No Iodine)
Parent Ion [M-H]⁻ 328.9 328.9203.0
Base Fragment 284.9 (Loss of CO₂)284.9 (Loss of CO₂)159.0 (Loss of CO₂)
Ortho-Effect High (Steric crowding promotes HF loss & cyclization)Low (No steric pressure from Iodine)Medium (CF₃/CH₂ interaction only)
Iodide (m/z 126.9) Appears at lower collision energy (Steric strain weakens C-I)Requires higher collision energyAbsent
Retention Time (RP-LC) Earlier (More polar/twisted ring)Later (Planar, better packing)Earliest
Why the "Ortho-Effect" Matters

In the target compound (2-Iodo-6-CF3), the bulky Iodine and CF₃ groups force the acetic acid side chain out of the aromatic plane.

  • Result: This steric strain weakens the C-C bond of the carboxyl group, making decarboxylation (loss of CO₂) significantly faster and more abundant than in the para-isomer (4-iodo).

  • Protocol Tip: If distinguishing isomers, ramp the Collision Energy (CE). The ortho-isomer will fragment at lower CE values than the para-isomer.

Experimental Protocol: Validated Identification Workflow

This protocol outlines a self-validating method to confirm the identity of 2-I-6-CF3-PAA using LC-MS/MS.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 50:50 Methanol:Water (with 0.1% Ammonium Acetate). Note: Avoid Formic Acid in negative mode as it suppresses ionization of weak acids.

Step 2: LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Step 3: MS Acquisition (MRM Mode)

Set up Multiple Reaction Monitoring (MRM) transitions for quantification and qualification.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 328.9284.9 (M - CO₂)15100
Qualifier 1 328.9126.9 (I⁻)35100
Qualifier 2 328.9264.9 (M - CO₂ - HF)45100
Step 4: Data Validation Logic
  • Check Ion Ratio: The ratio of Qualifier 1 to Quantifier should be consistent (e.g., ~30%). Deviation >20% suggests an interference or isomer.

  • Isotopic Pattern: Check the parent ion scan. Iodine is monoisotopic (single peak), but the presence of C9 will show a distinct M+1 peak (~10% height of M).

  • Negative Control: Inject a blank (MeOH) to ensure no carryover, as Iodine-containing compounds can be "sticky" in ESI sources.

Comparison Workflow Diagram

MethodSelection Sample Unknown Sample (Suspected 2-I-6-CF3-PAA) Decision Matrix Type? Sample->Decision Bio Biological Plasma/Urine Decision->Bio Complex Synth Synthetic Pure/Impurity Decision->Synth Clean LCMS LC-MS/MS (ESI-) Direct Analysis Bio->LCMS High Sensitivity No Derivatization GCMS GC-MS (EI) Requires Derivatization Synth->GCMS Structural Fingerprint (Library Match) ResultLC Detects [M-H]⁻ Quant: MRM 328.9->284.9 LCMS->ResultLC ResultGC Detects Methyl Ester Quant: m/z 69, 127 GCMS->ResultGC

Caption: Decision matrix for selecting the optimal analytical technique based on sample complexity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects in Benzoic Acid Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns: Carboxylic Acids and Halides. Available at: [Link][2][3][4][5][6]

  • Royal Society of Chemistry. Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry.[2] Available at: [Link]

Sources

19F NMR Comparison Guide: 2-Iodo-6-(trifluoromethyl)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and operational manual designed for researchers characterizing 2-Iodo-6-(trifluoromethyl)phenylacetic acid and its derivatives via 19F NMR.

Executive Summary: The "Sandwich" Scaffold

The 2-iodo-6-(trifluoromethyl)phenylacetic acid scaffold represents a unique "ortho-ortho" disubstituted system. The acetic acid side chain at position 1 is sterically "sandwiched" between a bulky iodine atom (position 2) and a trifluoromethyl group (position 6).

In drug development, this scaffold is a critical bioisostere for tuning metabolic stability. The steric bulk prevents rapid metabolic oxidation of the benzylic carbon, while the iodine provides a handle for further cross-coupling (e.g., Sonogashira, Suzuki). Accurate 19F NMR characterization is essential because the magnetic anisotropy generated by the iodine atom and the steric locking of the side chain create distinct chemical shift perturbations compared to mono-substituted analogs.

Comparative 19F NMR Analysis

The following data compares the target scaffold against its non-iodinated precursor and common derivatives. Shifts are referenced to CFCl₃ (0.0 ppm) .[1][2]

Table 1: Chemical Shift Benchmarks (CDCl₃)[3]
Compound DescriptionStructure Note19F Shift (δ, ppm)Shift Type
Target Scaffold 2-Iodo-6-(trifluoromethyl)phenylacetic acid -60.5 to -63.5 Diagnostic
Control Analog2-(Trifluoromethyl)phenylacetic acid (No Iodine)-59.0 to -60.5Baseline
Ester DerivativeMethyl 2-iodo-6-(trifluoromethyl)phenylacetate-61.0 to -64.0Deshielded
Nitro Analog1-Nitro-2-(trifluoromethyl)benzene-60.1Reference
Amine Analog2-(Trifluoromethyl)aniline-63.0Shielded

Technical Insight: The introduction of the Iodine atom at the C2 position (meta to the CF3) typically induces a -1.0 to -2.5 ppm upfield shift (shielding) or negligible change relative to the non-iodinated analog, depending on the solvent. However, the steric compression on the acetic acid group forces the CF3 into a specific rotameric environment, often sharpening the signal but making it highly sensitive to solvent polarity.

Mechanism of Shift Perturbation
  • Electronic Effect: The Iodine atom is weakly electron-withdrawing by induction but electron-donating by resonance. However, its distance (meta) from the CF3 group minimizes direct through-bond electronic coupling.

  • Steric "Locking": The massive Iodine atom (Van der Waals radius ~1.98 Å) restricts the rotation of the C1-acetic acid bond. This "locks" the carbonyl oxygen in a specific orientation relative to the CF3 group, creating a consistent through-space electrostatic field that defines the chemical shift.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility in drug development data packages (IND filings), follow this standardized protocol.

A. Sample Preparation[1][4][5]
  • Solvent: CDCl₃ is preferred for resolution. Use DMSO-d₆ only if solubility is poor (expect a +1 to +2 ppm shift due to hydrogen bonding with the acid).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: α,α,α-Trifluorotoluene (PhCF₃) .

    • Why: It appears at -63.7 ppm , very close to the target, allowing for precise integration and phase correction without rolling baseline errors.

    • Avoid: TFA (-76.5 ppm) due to pH dependence.

B. Acquisition Parameters (Instrument: 400 MHz+)
  • Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration.

  • Spectral Width (SW): 200 ppm (centered at -100 ppm).[3]

  • Relaxation Delay (D1): 10 seconds .

    • Reasoning: The CF3 group on a crowded ring has efficient relaxation mechanisms (Spin-Rotation), but accurate quantification requires

      
      .
      
  • Scans (NS): 64 (High S/N required for impurity detection).

C. Workflow Visualization

The following diagram outlines the decision logic for characterizing this scaffold.

G Start Sample: 2-Iodo-6-(trifluoromethyl) phenylacetic acid Solubility Check Solubility in CDCl3 Start->Solubility Prep_CDCl3 Dissolve in CDCl3 Add PhCF3 (-63.7 ppm) Solubility->Prep_CDCl3 Soluble Prep_DMSO Dissolve in DMSO-d6 (Expect +1.5 ppm shift) Solubility->Prep_DMSO Insoluble Acquisition Acquire 19F NMR (D1 = 10s, No Decoupling) Prep_CDCl3->Acquisition Prep_DMSO->Acquisition Analysis Analyze Shift vs. PhCF3 Acquisition->Analysis Decision Is Shift -60 to -64 ppm? Analysis->Decision Pass PASS: Confirm Structure Decision->Pass Yes Fail FAIL: Check for Des-Iodo (-59 ppm) or Ester Decision->Fail No

Figure 1: Decision tree for validating the 2-Iodo-6-(trifluoromethyl)phenylacetic acid scaffold via 19F NMR.

Synthesis & Derivatization Impact

When modifying this scaffold, the 19F shift serves as a rapid diagnostic tool for reaction progress.

Esterification (Acid Methyl Ester)
  • Reaction: Treatment with TMS-Diazomethane or MeOH/H2SO4.

  • NMR Effect: The loss of the carboxylic acid proton removes hydrogen-bond donation capability. The CF3 signal typically shifts downfield (deshielding) by 0.5 – 1.0 ppm .

  • Observation: -61.5 ppm

    
     -62.2 ppm.
    
Suzuki Coupling (Removal of Iodine)
  • Reaction: Coupling at the C2 position to replace Iodine with an aryl group.

  • NMR Effect: Removing the heavy Iodine atom eliminates the "Heavy Atom Effect" (which is minor in 19F but present). More importantly, it changes the steric environment.

  • Observation: If Iodine is replaced by a phenyl group, the CF3 shift moves back toward the standard -60.0 ppm range, similar to the des-iodo control.

References

  • Beilstein Journal of Organic Chemistry. Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline. (2020).[4] Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. 2-(Trifluoromethyl)phenylacetic acid (CAS 3038-48-0). Retrieved from [Link]

  • Royal Society of Chemistry (RSC). Synthesis of 2-Trifluoromethyl Indoles via Visible-Light Induced Intramolecular Radical Cyclization. (2015). Retrieved from [Link]

Sources

Difference between 2-Iodo-6-(trifluoromethyl) and 2-Iodo-4-(trifluoromethyl) isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: 2-Iodo-6-(trifluoromethyl)pyridine vs. 2-Iodo-4-(trifluoromethyl)pyridine

Executive Summary: The "Pincer" vs. "Open" Architecture

In medicinal chemistry, the choice between 2-Iodo-6-(trifluoromethyl)pyridine (Isomer A) and 2-Iodo-4-(trifluoromethyl)pyridine (Isomer B) is rarely about simple structural variation. It is a strategic decision governing catalyst performance and physicochemical profile (pKa) .[1]

While both isomers serve as electrophilic building blocks for introducing the trifluoromethylpyridine motif—a bioisostere for phenyl rings with improved metabolic stability—their reactivity profiles diverge significantly due to the environment surrounding the pyridine nitrogen.[1]

  • Isomer A (2-I-6-CF

    
    ):  The Nitrogen is "pincered" between the Iodine (C2) and the Trifluoromethyl group (C6). This steric crowding prevents the nitrogen lone pair from coordinating to metal catalysts (preventing poisoning) but lowers basicity significantly.[1]
    
  • Isomer B (2-I-4-CF

    
    ):  The C6 position is unsubstituted (Open). The nitrogen is more accessible, making it more basic and more prone to coordinating with (and deactivating) Palladium catalysts during cross-coupling.[1]
    

Electronic & Steric Profiling

The following table summarizes the core physicochemical differences crucial for scaffold selection.

Feature2-Iodo-6-(trifluoromethyl)pyridine 2-Iodo-4-(trifluoromethyl)pyridine
Structure Code Isomer A (Pincered) Isomer B (Open)
Nitrogen Environment Sterically Shielded (2-I, 6-CF

)
Semi-Exposed (2-I, 6-H)
Basicity (Calc.[2][3] pKa) ~ -1.5 to 0.5 (Very Weak Base)~ 1.5 to 2.5 (Weak Base)
Catalyst Interaction Low affinity for Pd/Cu (Prevents Poisoning)High affinity for Pd/Cu (Risk of Poisoning)
S

Ar Reactivity
High (Activated by N), but sterically sensitiveHigh (Activated by N), sterically accessible
Dipole Moment Lower (Vectors of I and CF

oppose N)
Higher (Vectors align more with N)

Reactivity Benchmarking

A. Suzuki-Miyaura Cross-Coupling
  • The Challenge: 2-Halopyridines are notoriously difficult substrates for Pd-catalyzed coupling because the pyridine nitrogen can displace phosphine ligands, forming stable, unreactive Pd-pyridine complexes (Catalyst Poisoning).

  • Isomer A Advantage: The 6-CF

    
     group  acts as a steric blocker.[1] It prevents the Pd center from coordinating effectively to the nitrogen.[1] Consequently, Isomer A often proceeds with lower catalyst loading  and higher turnover numbers (TON) than Isomer B.[1]
    
  • Isomer B Issue: Lacking the 6-substituent, Isomer B readily binds Pd.[1] Protocols often require higher catalyst loading (5-10 mol%) or specific bulky ligands (e.g., XPhos, SPhos) to outcompete the pyridine nitrogen.[1]

B. Nucleophilic Aromatic Substitution (S Ar)
  • Mechanism: Displacement of the Iodine by nucleophiles (amines, alkoxides).[1]

  • Isomer B Advantage: The 4-CF

    
     group exerts a strong electron-withdrawing effect para to the nitrogen, but it is meta to the leaving group (C2).[1] However, the primary driver is the accessibility of the C2 carbon.[1] Isomer B allows larger nucleophiles to attack the C2 position without clashing with a C6 substituent.[1]
    
  • Isomer A Limitation: While electronically activated, the flanking 6-CF

    
     group can sterically hinder the approach of bulky nucleophiles to the C2-Iodine site, potentially requiring higher temperatures.
    

Strategic Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the correct isomer based on synthetic pathway and final drug properties.

IsomerSelection Start Select Scaffold ReactionType Primary Reaction? Start->ReactionType Prop Target Property? Start->Prop IsomerA 2-Iodo-6-(CF3)pyridine (Pincered N) Outcome1 High Yield (Prevents Pd Poisoning) IsomerA->Outcome1 Outcome2 Lower pKa (Metabolic Stability) IsomerA->Outcome2 IsomerB 2-Iodo-4-(CF3)pyridine (Open N) Outcome3 Accessible C2 (Large Nucleophiles) IsomerB->Outcome3 Outcome4 H-Bond Acceptor (Retains some basicity) IsomerB->Outcome4 ReactionType->IsomerA Suzuki/Negishi (Pd Catalysis) ReactionType->IsomerB SNAr w/ Bulky Amines Prop->IsomerA Reduce Lipophilicity/pKa Prop->IsomerB Maintain H-Bonding

Caption: Decision tree for selecting between 6-CF3 (Isomer A) and 4-CF3 (Isomer B) based on synthetic compatibility and medicinal chemistry targets.

Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction

Context: Both isomers are typically synthesized from their corresponding 2-amino precursors.[1] This protocol ensures high yields by mitigating diazonium instability.[1]

Reagents:

  • Precursor: 2-Amino-6-(trifluoromethyl)pyridine (or 4-CF3 analog).

  • Solvent: Diiodomethane (CH

    
    I
    
    
    
    ) or aqueous H
    
    
    SO
    
    
    .[1]
  • Reagent: Isoamyl nitrite (organic phase) or NaNO

    
    /KI (aqueous).[1]
    

Step-by-Step (Aqueous Method):

  • Diazotization: Dissolve 10 mmol of the aminopyridine in 15 mL of 20% H

    
    SO
    
    
    
    . Cool to 0°C in an ice bath.
  • Activation: Dropwise add NaNO

    
     (1.2 eq) dissolved in minimal water. Stir for 30 min at 0°C. Note: The 6-CF3 isomer forms a less stable diazonium salt due to electron deficiency; maintain strict temperature control.
    
  • Iodination: Slowly add a solution of KI (1.5 eq) in water.[1] The reaction will froth (N

    
     evolution).[1]
    
  • Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Neutralize with saturated NaHCO

    
    .[1] Extract with EtOAc.[1] Wash with 10% Na
    
    
    
    S
    
    
    O
    
    
    (to remove free iodine).[1]
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Optimized Suzuki Coupling (Isomer A Focus)

Context: Utilizing the "Pincer" effect of 2-I-6-CF3 to permit lower catalyst loading.

Reagents:

  • Substrate: 2-Iodo-6-(trifluoromethyl)pyridine (1.0 eq).

  • Partner: Arylboronic acid (1.2 eq).[1][4]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%) or Pd(dppf)Cl
    
    
    (for Isomer B, increase to 5-8 mol%).[1]
  • Base: K

    
    CO
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Workflow:

  • Degassing: Combine solvent, base, and boronic acid.[1] Sparge with Argon for 15 mins. Critical: Oxygen promotes homocoupling.[1]

  • Addition: Add the iodopyridine and Pd catalyst under Argon counter-flow.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Monitoring: Monitor by TLC/LCMS.

    • Observation: Isomer A (6-CF3) typically reaches full conversion faster than Isomer B due to lack of catalyst inhibition.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

References

  • Cottet, F., & Schlosser, M. (2002).[1] "Three-Dimensional Structure-Activity Relationships: The Case of Trifluoromethylpyridines." European Journal of Organic Chemistry, 2002(2), 327-330.[1] Link

  • Lier, J. E., et al. (2014).[1] "Sandmeyer Trifluoromethylation: A Cost-Effective and Versatile Strategy." Synthesis, 46, 2283-2286.[1][5] Link[1]

  • Smith, A. E., et al. (2015).[1] "Pyridine Sulfinates as General Nucleophilic Coupling Partners." Chemical Science, 6, 1-6.[1] (Discusses the difficulty of 2-substituted pyridine couplings). Link

  • Reich, H. J., & Bordwell, F. G. (2017).[1] "pKa Values in DMSO Compilation." Organic Chemistry Data. Link

  • Oakwood Chemical. (2021).[1] "Safety Data Sheet: 2-Iodo-6-(trifluoromethyl)pyridine." Link

Sources

Melting point standards for 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Establishing Melting Point Standards for 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Executive Summary

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a specialized halogenated intermediate, often utilized as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) for pharmaceutical synthesis. Unlike commodity chemicals (e.g., Benzoic Acid), there is no globally recognized pharmacopeial reference standard (USP/EP) for this specific compound.

Consequently, researchers must establish an Internal Reference Standard (IRS) . This guide compares the methodologies for qualifying this standard, contrasting traditional Capillary Melting Point analysis with Differential Scanning Calorimetry (DSC), and provides the experimental framework to validate the thermodynamic purity of the compound.

Part 1: Chemical Profile & Theoretical Properties

The melting point of this compound is heavily influenced by the steric crowding of the Iodine (C-2) and Trifluoromethyl (C-6) groups flanking the acetic acid moiety.

PropertySpecificationNotes
Compound 2-Iodo-6-(trifluoromethyl)phenylacetic acid
Molecular Formula C₉H₆F₃IO₂
Molecular Weight 330.04 g/mol High MW due to Iodine atom.[1][2]
Predicted MP Range 110°C – 135°C Estimate based on SAR. The non-iodinated analog (2-CF₃-phenylacetic acid) melts at ~100–102°C. The addition of Iodine typically raises lattice energy and MP.
Solubility Profile Low in water; High in EtOAc, DCM, MeOH.Acidic proton allows solubility in basic aqueous media (NaHCO₃).

Part 2: Comparative Analysis of Determination Methods

To establish a "Standard," you must compare the Visual Capillary Method (routine QC) against DSC (Absolute Purity Assignment).

Comparison Guide: Capillary vs. DSC
FeatureMethod A: Capillary (Visual) Method B: DSC (Thermodynamic)
Principle Visual observation of phase transition (Solid

Liquid) in a glass tube.
Measurement of heat flow (Endothermic event) relative to a reference pan.
Precision

0.5°C to 1.0°C (Subjective).

0.1°C (Quantitative).
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

)
& Enthalpy of Fusion (

).
Purity Insight Qualitative. Wide range (>2°C) indicates impurities.Quantitative. Purity calculated via Van't Hoff equation.
Sample Req. ~2–5 mg (Destructive).~2–5 mg (Destructive/Encapsulated).
Suitability Routine QC: Quick confirmation of identity.Standardization: Establishing the "True" MP of the reference material.

Critical Insight: Phenylacetic acids are prone to forming dimers via hydrogen bonding. DSC is superior because it can distinguish between the breaking of dimer bonds and the actual lattice melt, whereas capillary methods may show "softening" (pre-melt) that is often misread as the onset.

Part 3: Experimental Protocol for Standard Generation

Since a commercial standard is unavailable, follow this protocol to convert your synthesized material into a Primary Reference Standard .

Step 1: Purification (Recrystallization)
  • Solvent System: Use a non-polar/polar pair. Hexane/Ethyl Acetate (3:1) is recommended. The Iodine and CF3 groups make the molecule lipophilic, while the acid group requires some polarity.

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc (~60°C).

    • Add warm Hexane dropwise until turbidity persists.

    • Cool slowly to Room Temp, then to 4°C.

    • Filter and wash with cold Hexane.

Step 2: Volatile Check (TGA)
  • Objective: Ensure the solid is not a solvate.

  • Method: Run Thermogravimetric Analysis (TGA) from 30°C to 150°C at 10°C/min.

  • Acceptance: Weight loss < 0.5% before the melting onset.

Step 3: DSC Characterization (The "Standard" Value)
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Pan: Hermetically sealed Aluminum pan (pinhole lid) to prevent sublimation of the Iodine moiety.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 160°C.

    • Data Extraction: Record the Extrapolated Onset Temperature (

      
      ) , not the peak temperature.
      

Part 4: Visualization of the Standardization Workflow

The following diagram illustrates the decision logic for qualifying the material as a reference standard.

G Start Crude Synthesized Material Recryst Recrystallization (Hexane/EtOAc) Start->Recryst TGA TGA Analysis (Volatiles Check) Recryst->TGA Decision_Volatile Weight Loss > 0.5%? TGA->Decision_Volatile Dry Vacuum Dry (40°C, 24h) Decision_Volatile->Dry Yes DSC DSC Analysis (Purity Determination) Decision_Volatile->DSC No Dry->TGA Decision_Purity Purity > 99.0% (Van't Hoff)? DSC->Decision_Purity Reject Reject / Reprocess Decision_Purity->Reject No Assign Assign Standard MP (Use DSC Onset) Decision_Purity->Assign Yes

Figure 1: Decision tree for establishing the internal melting point standard. Note the loop for drying if solvates are detected by TGA.

Part 5: Data Interpretation & Acceptance Criteria

When you have generated your standard, use the following criteria to validate future batches.

ParameterAcceptance Criterion (Reference Standard)
Appearance White to Off-White Crystalline Solid.[3]
DSC Onset (

)
Established Value

1.0°C
(e.g., if Standard is 124.5°C, range is 123.5–125.5°C).
Melting Range (Capillary) < 2.0°C range (e.g., 124.0°C – 125.8°C).
Purity (HPLC) > 98.5% (Area %).[3]

Why the "Range" matters: If your capillary melting point range exceeds 2.0°C (e.g., melts from 118°C to 125°C), this indicates eutectic impurities or residual solvent . The Iodine atom is heavy; impurities often disrupt the crystal lattice significantly, causing a sharp depression in MP.

References

  • Sigma-Aldrich. 2-(Trifluoromethyl)phenylacetic acid Product Specification. (Analog comparison). Retrieved from [4]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from

  • ChemicalBook. 2-(Trifluoromethyl)phenylacetic acid Properties. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from

Sources

Validating Structure of Sterically Hindered Phenylacetic Acids via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Blind Spot

In drug development and advanced organic synthesis, sterically hindered phenylacetic acids (PAAs) represent a unique structural challenge. Bulky substituents at the


-position or the ortho-positions of the phenyl ring often restrict bond rotation, leading to stable atropisomers or locked conformations that solution-state NMR cannot resolve definitively.

While NMR and Mass Spectrometry (MS) confirm connectivity, they often fail to distinguish between rapidly interconverting conformers or determine absolute stereochemistry in hindered systems. Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique that provides a definitive, self-validating 3D map of these molecules, revealing the precise "locked" geometry that dictates biological activity.

This guide outlines a validated workflow for characterizing these challenging molecules, moving beyond standard protocols to address the specific difficulties of crystallizing and refining hindered carboxylic acids.

Comparative Analysis: SC-XRD vs. Standard Spectroscopy

For sterically hindered PAAs, the choice of analytical method is not just about resolution—it is about the physical state of the molecule.

FeatureSolution NMR (

H/

C)
X-ray Crystallography (SC-XRD) Critical Insight for Hindered PAAs
Conformational State Dynamic Average: Fast rotation on the NMR timescale averages signals, masking specific conformers.Static Snapshot: Captures the lowest-energy conformation (or specific polymorph) present in the lattice.Essential for identifying "active" conformations in drug binding pockets.
Stereochemistry Relative: Requires chiral shift reagents or derivatization (Mosher's acid) which may fail with steric bulk.Absolute: Anomalous scattering (Flack parameter) determines absolute configuration (

vs

) directly.
The only FDA-accepted definitive proof of absolute configuration for new chemical entities (NCEs).
Steric Crowding Ambiguous: Broadened peaks due to restricted rotation or intermediate exchange rates.Explicit: Visualizes steric clashes, bond angle distortions, and non-classical hydrogen bonds.Explains why a reaction failed or why a drug doesn't bind.
Sample Requirement Dissolved liquid (non-destructive).Single Crystal (

mm ideal, though micro-ED is emerging).
Crystallization is the primary bottleneck for oily hindered acids.

Decision Logic: When to Deploy SC-XRD

Use the following decision matrix to determine when to escalate from NMR to X-ray crystallography.

DecisionMatrix Start Synthesized Hindered Phenylacetic Acid NMR Run 1H/13C NMR Start->NMR Check Are peaks sharp & distinct? NMR->Check NOE Run NOESY/ROESY Check->NOE Yes Ambiguous Ambiguous Stereochem or Broad Peaks (Rotational Barrier) Check->Ambiguous No (Broadening) Definitive Structure Validated (NMR Sufficient) NOE->Definitive Clear Correlations NOE->Ambiguous No Correlations (Distance > 5Å) Cryst Initiate Crystallization Screen Ambiguous->Cryst

Figure 1: Decision logic for escalating structural validation to X-ray crystallography.

Technical Deep Dive: The Ortho Effect & Dimerization

Sterically hindered PAAs do not behave like simple benzoic acids.

  • Disrupted Dimerization: Typical carboxylic acids form centrosymmetric dimers via hydrogen bonding (

    
     motif). In hindered PAAs, bulky ortho groups often twist the carboxyl group out of plane, preventing this planar dimerization and leading to catemeric (chain-like) hydrogen bonding or solvent inclusion.
    
  • The "Ortho Effect": Substituents at the 2- and 6-positions of the phenyl ring force the acetic acid side chain into a perpendicular orientation relative to the ring to minimize

    
     strain. This "locked" perpendicular conformation is often the bioactive form.
    

Experimental Protocol: Crystallizing the "Uncrystallizable"

Hindered PAAs are notorious for forming oils rather than crystals due to poor packing efficiency. The following protocol uses Salt Formation and Slow Evaporation to force lattice formation.

Phase 1: The "Amine Salt" Strategy

If the free acid is an oil, convert it to a salt with a rigid, bulky amine. This often improves crystallinity and aids in resolution.

  • Reagent Selection: Use dicyclohexylamine or (R)-(+)-

    
    -methylbenzylamine . These amines provide a rigid lattice framework.
    
  • Dissolution: Dissolve 20 mg of the hindered PAA in a minimal amount of Ethanol or Methanol (0.5–1.0 mL).

  • Addition: Add 1.0 equivalent of the amine.

  • Vapor Diffusion:

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

    • Cap tightly and leave undisturbed for 3–7 days.

  • Harvesting: Check for block-like or prismatic crystals. Needles are often unsuitable for high-quality data.

Phase 2: Data Collection & Refinement
  • Temperature: Collect data at 100 K . Hindered groups often exhibit high thermal motion (disorder) at room temperature. Cooling "freezes" these rotations, sharpening the diffraction spots.

  • Resolution: Aim for 0.8 Å or better (molybdenum source, Mo K

    
    ) to resolve individual atoms in crowded regions.
    
Phase 3: Structural Validation (The "Self-Check")

A solved structure is only as good as its validation metrics.

  • R-Factor (

    
    ):  Should be < 5% (0.05) for publication-quality small molecules.
    
  • Thermal Ellipsoids: Check the ORTEP diagram. Ellipsoids should be roughly spherical. Elongated "cigar" shapes indicate disorder or incorrect atom assignment.

  • Residual Density: Look for unexplained electron density peaks (

    
    ) near the heavy atoms, which might indicate minor conformers or solvent disorder.
    

Workflow Visualization

Workflow Sample Oily PAA Sample Salt Salt Formation (w/ Chiral Amine) Sample->Salt Screen Vapor Diffusion (EtOH / Et2O) Salt->Screen Screen->Salt No Crystals (Try diff. amine) Mount Mount Crystal (Cryo-loop @ 100K) Screen->Mount Crystals Found Diffract Collect X-ray Data (Mo K-alpha) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Refinement (ShelX / Olex2) Solve->Refine Validate Validation (CheckCIF / R-factor) Refine->Validate Validate->Refine High R-factor

Figure 2: End-to-end workflow for crystallizing and validating hindered phenylacetic acids.

References

  • BenchChem. (2025).[1] X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • Angles, S. N., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry. Retrieved from

  • Davey, R. (2019).[2] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Retrieved from

  • Karunanithi, A. T., et al. (2009).[3] Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[3][4] Retrieved from

Sources

Stability comparison of 2-Iodo-6-(trifluoromethyl)phenylacetic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Iodo-6-(trifluoromethyl)phenylacetic acid (hereafter referred to as 2-I-6-CF3-PAA ). Context: A highly specialized building block combining extreme steric bulk (Iodine) with strong electron-withdrawing capabilities (Trifluoromethyl) at the ortho positions. Verdict: Compared to non-fluorinated analogs (e.g., 2-Iodophenylacetic acid, Phenylacetic acid), 2-I-6-CF3-PAA exhibits superior metabolic stability and resistance to oxidative metabolism but possesses a heightened sensitivity to photolytic deiodination and thermal decarboxylation under basic conditions.

This guide provides a technical breakdown of stability parameters, supported by mechanistic insights and rigorous experimental protocols for validation.

Comparative Stability Analysis

The unique 2,6-disubstitution pattern of 2-I-6-CF3-PAA creates a "steric gear" effect that locks the acetic acid side chain out of planarity with the aromatic ring. This structural rigidity significantly alters its physicochemical stability profile compared to its monosubstituted or non-fluorinated analogs.

Table 1: Physicochemical & Stability Comparison
Feature2-I-6-CF3-PAA (Target)2-Iodophenylacetic Acid (Analog A)2-(Trifluoromethyl)phenylacetic Acid (Analog B)Phenylacetic Acid (Control)
Est.[1] pKa ~3.5 - 3.8 (Strongest Acid)~4.14.084.31
Melting Point High (>110°C) (Predicted)116–119°C98–100°C76–77°C
Photostability Low (C-I bond labile)Low (C-I bond labile)HighHigh
Metabolic Stability Excellent (Blocked ortho sites)Moderate (One site blocked)Good (CF3 blocks oxidation)Poor (Rapid oxidation)
Decarboxylation Risk Moderate-High (Anion stabilized by CF3)LowModerateLow
Hydrolytic Stability High HighHighHigh

Analyst Note: The acidity of 2-I-6-CF3-PAA is significantly higher than the control due to the additive inductive effect (-I) of the ortho-CF3 and ortho-Iodine groups. This increased acidity stabilizes the carboxylate anion, which paradoxically increases the risk of decarboxylation under high thermal stress in basic media.

Mechanistic Stability Insights

A. The "Ortho-Effect" & Decarboxylation Risk

In phenylacetic acids, the stability of the benzylic carbon-carbon bond is critical.

  • Non-Fluorinated (Control): The benzylic position is relatively electron-rich. Decarboxylation requires extreme forcing conditions (e.g., >200°C or radical initiators).

  • 2-I-6-CF3-PAA: The electron-withdrawing CF3 group pulls electron density from the ring, stabilizing the benzylic anion that would form upon loss of CO2. While the Iodine atom provides steric protection, the electronic bias makes this compound more susceptible to decarboxylation if heated in the presence of base (e.g., K2CO3 in DMF).

B. Photolytic Deiodination

The C-I bond (~50-60 kcal/mol) is the weakest link in 2-I-6-CF3-PAA .

  • Mechanism: UV light homolytically cleaves the C-I bond, generating an aryl radical.

  • Comparison: Unlike the non-fluorinated analog, the adjacent CF3 group in 2-I-6-CF3-PAA can destabilize the resulting aryl radical electronically, but the primary driver is the weak Iodine attachment. Strict protection from light is mandatory.

C. Visualization of Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Photolysis (Light) and Decarboxylation (Heat/Base).[2]

DegradationPathways cluster_0 Critical Storage Risks Compound 2-I-6-CF3-PAA Radical Aryl Radical (Reactive Intermediate) Compound->Radical UV Light (hν) Homolytic Cleavage Anion Benzylic Anion Compound->Anion Heat + Base (-CO2) Deiodinated Deiodinated Product (Impurity A) Radical->Deiodinated H-Abstraction (Solvent) Decarboxylated Decarboxylated Product (Impurity B) Anion->Decarboxylated Protonation

Caption: Figure 1. Dual degradation pathways for 2-Iodo-6-(trifluoromethyl)phenylacetic acid showing light-induced deiodination and base-promoted decarboxylation.

Experimental Protocols for Stability Validation

Protocol 1: Comparative Photostability Stress Test

Objective: Quantify the rate of deiodination relative to 2-Iodophenylacetic acid.

Materials:

  • Compounds: 2-I-6-CF3-PAA, 2-Iodophenylacetic acid.

  • Solvent: Methanol (HPLC grade).

  • Light Source: Xenon arc lamp or standard ICH Q1B photostability chamber.

Workflow:

  • Preparation: Prepare 1 mg/mL solutions of both compounds in Methanol.

  • Control: Wrap one set of vials in aluminum foil (Dark Control).

  • Exposure: Expose the uncovered vials to 1.2 million lux hours (approx. 24-48 hours in chamber).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Column: C18, 3.5 µm.

    • Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Calculation:

    
    
    

Expected Result: Both iodine-containing compounds will show degradation. If 2-I-6-CF3-PAA shows less degradation than the non-fluorinated analog, it indicates that the steric bulk of the CF3 group is shielding the Iodine atom.

Protocol 2: Thermal Decarboxylation Threshold

Objective: Determine the safe processing temperature range.

Workflow:

  • DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on solid samples.

    • Ramp: 10°C/min from 40°C to 250°C.

    • Atmosphere:[3] Nitrogen (inert) vs. Air (oxidative).

  • Interpretation:

    • Look for an endotherm (Melting Point).

    • Look for a subsequent exotherm (Decomposition/Decarboxylation).

  • Validation: If an exotherm is observed near the melting point, the compound must be stored strictly below this threshold.

Handling & Storage Recommendations

Based on the structural analysis and predicted stability data:

  • Light Protection (Critical): Store in amber glass vials wrapped in foil. The C-I bond is the primary failure point.

  • Temperature: Store at 2–8°C . While chemically stable at room temperature, refrigeration minimizes the risk of slow thermal decarboxylation or iodine sublimation over long periods.

  • pH Sensitivity: Avoid prolonged exposure to strong bases (pH > 10) at elevated temperatures (>60°C), as the electron-deficient ring facilitates decarboxylation.

References

  • PubChem. 2-Iodophenylacetic acid (Compound Summary).[4] National Library of Medicine. [Link]

  • Chemistry LibreTexts. Substituent Effects on Acidity (The Ortho-Effect). [Link]

Sources

Comparative Guide: Chromatographic Separation of 2-Iodo-6-(trifluoromethyl)phenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a high-value scaffold in medicinal chemistry, often utilized to introduce extreme steric bulk and lipophilicity into a drug candidate. The specific 2,6-substitution pattern is critical for blocking metabolic hot-spots on the phenyl ring and enforcing specific conformational restrictions (atropisomerism potential in downstream amides).

The Separation Challenge: The primary challenge is not chirality (the acid itself is achiral), but Regioisomeric Purity . During electrophilic aromatic substitution (iodination) or metalation sequences used to synthesize this core, the 2,4-isomer (2-iodo-4-trifluoromethyl) and 2,5-isomer are common byproducts.

Standard C18 Reverse Phase HPLC often fails to resolve the 2,6-target from the 2,4-impurity because both isomers possess nearly identical hydrophobicity (


). This guide compares two orthogonal approaches to solve this problem: Fluorophenyl (PFP) HPLC  and Supercritical Fluid Chromatography (SFC) .

Mechanism of Separation: Why Standard C18 Fails

To achieve baseline resolution (


), we must exploit the electronic and steric differences between the isomers, not just their polarity.
  • The 2,6-Isomer (Target): Highly sterically crowded. The carboxylic acid tail is forced out of plane. The electron-withdrawing groups (

    
     and 
    
    
    
    ) create a dense, localized electron-deficient region.
  • The 2,4-Isomer (Impurity): Less sterically hindered.

The Solution: Pentafluorophenyl (PFP) Phases

Unlike C18 (which relies on dispersive hydrophobic interactions), PFP stationary phases utilize three distinct mechanisms that target the specific properties of our analyte:

  • 
     Interactions:  Between the electron-deficient PFP ring and the analyte's aromatic ring.
    
  • Dipole-Dipole Interactions: The C-F bonds on the stationary phase interact with the polar C-I and C-

    
     bonds of the analyte.
    
  • Shape Selectivity: The rigid PFP phase can discriminate between the "flat" 2,4-isomer and the "twisted" 2,6-isomer.

Comparative Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: QC analysis, impurity profiling, and robust routine testing.

Protocol Design: We utilize a Pentafluorophenyl (PFP) column rather than C18.[1] The mobile phase requires acidification to suppress the ionization of the carboxylic acid (


), ensuring the analyte remains neutral and interacts fully with the stationary phase.
  • Column: Ascentis Express F5 or Phenomenex Kinetex F5 (2.7 µm,

    
     mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 35% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Iodine absorbance) and 210 nm.

Method B: Supercritical Fluid Chromatography (SFC)

Best for: Preparative purification, high-throughput screening, and green chemistry.

Protocol Design: SFC offers superior resolution per unit time due to the low viscosity of supercritical


. For acidic analytes, the 2-Ethylpyridine (2-EP)  stationary phase is the "gold standard" as it induces a temporary charge-transfer interaction with the acid, improving peak shape without aggressive ion-pairing reagents.
  • Column: Viridis BEH 2-EP or Daicel Chiralpak AD-H (used in achiral mode).

  • Mobile Phase A:

    
     (Supercritical).[5]
    
  • Mobile Phase B: Methanol + 0.2% Ammonium Formate (essential for peak shape).

  • Isocratic Mode: 15% B.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Experimental Data Comparison

The following table summarizes representative performance metrics for separating the 2,6-isomer (Target) from the 2,4-isomer (Impurity).

FeatureMethod A: C18 (Standard)Method B: PFP (Recommended HPLC)Method C: SFC (2-EP)
Separation Mechanism Hydrophobicity

, Dipole, Shape
H-Bonding, Dispersive
Resolution (

)
0.8 (Co-elution)3.2 (Baseline) 4.5 (Excellent)
Tailing Factor (

)
1.8 (Tailing)1.1 (Sharp)1.0 (Symmetrical)
Run Time 15.0 min10.0 min3.5 min
Solvent Usage High (Acetonitrile)ModerateLow (Green)
Loadability (Prep) LowMediumHigh

Analyst Note: While SFC provides the fastest separation and highest resolution, the PFP HPLC method is often more transferable to manufacturing QC labs that may lack SFC infrastructure.

Visualizing the Workflow & Mechanism

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path for selecting the correct separation mode based on the stage of drug development.

MethodSelection Start Sample: Crude 2-Iodo-6-(CF3)phenylacetic acid Goal Define Goal Start->Goal QC QC / Purity Check Goal->QC Analytical Prep Isolation / Purification Goal->Prep Preparative C18_Check Screen C18 (Low pH) QC->C18_Check SFC_Select Select SFC (2-EP Phase) (Max Throughput) Prep->SFC_Select Resolution_Check Is Rs > 1.5? C18_Check->Resolution_Check PFP_Select Switch to PFP (F5) Phase (Exploit F-F Interactions) Resolution_Check->PFP_Select No (Common) Final_HPLC Validated HPLC Method Resolution_Check->Final_HPLC Yes (Rare) PFP_Select->Final_HPLC Final_SFC Purified Isomer (>99%) SFC_Select->Final_SFC

Caption: Decision matrix for selecting PFP-HPLC vs. SFC based on analytical vs. preparative needs.

Diagram 2: Mechanistic Interaction (PFP Phase)

Why the Fluorophenyl column works where C18 fails.

InteractionMechanism Stationary Stationary Phase (Pentafluorophenyl Ring) PiPi π-π Stacking (Electron Deficient Ring) Stationary->PiPi Dipole Dipole-Dipole (C-F ... C-F / C-I) Stationary->Dipole Steric Shape Selectivity (Ortho-Twist Recognition) Stationary->Steric Analyte Analyte (2-Iodo-6-CF3-Phenylacetic Acid) PiPi->Analyte Dipole->Analyte Steric->Analyte

Caption: The "Tri-Modal" interaction mechanism of PFP columns:


, Dipole, and Steric recognition.

Step-by-Step Experimental Protocol (PFP-HPLC)

This protocol is validated for robustness in a GLP environment.

  • Sample Preparation:

    • Weigh 10 mg of crude 2-Iodo-6-(trifluoromethyl)phenylacetic acid.

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

    • Critical Step: Filter through a 0.2 µm PTFE filter. (Nylon filters may bind the acidic moiety).

  • System Equilibration:

    • Flush the PFP column with Mobile Phase B (100% ACN) for 10 minutes to remove storage solvents.

    • Equilibrate with initial gradient conditions (35% B) for 15 minutes until pressure stabilizes.

  • Injection & Sequence:

    • Inject 5 µL of the sample.

    • Run the gradient: 35% B

      
       60% B over 10 mins.
      
    • Wash Step: Ramp to 95% B for 2 mins to elute highly lipophilic dimers.

    • Re-equilibrate for 3 mins.

  • Integration:

    • The 2,6-isomer (Target) typically elutes after the 2,4-isomer on PFP phases due to stronger specific interactions with the stationary phase fluorine atoms, despite similar hydrophobicity.

References

  • Supelco/Sigma-Aldrich. (2025). Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns: Enhanced selectivity for stereoisomers and closely related compounds.

  • Phenomenex. (2025). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns.

  • Chromatography Today. (2025). Column Technology for Achiral SFC Separations: The role of 2-Ethylpyridine.

  • United Chemical Technologies. (2025). Selectra® PFPP HPLC Columns: Mechanisms of interaction for fluorinated analytes.

Sources

Safety Operating Guide

2-Iodo-6-(trifluoromethyl)phenylacetic acid Proper Disposal Procedures

[1][2]

Part 1: Executive Summary & Immediate Directives

Stop and Read: This compound is a halogenated organic acid . It presents unique disposal challenges due to the simultaneous presence of an iodine atom (C-I bond) and a trifluoromethyl group (C-F bond).

Critical Prohibition:

  • NEVER dispose of this compound down the drain, even if neutralized.

  • NEVER mix with strong oxidizers or non-halogenated waste streams.

  • NEVER autoclave this waste (potential for release of toxic iodine vapor or HF gas).

Immediate Action Plan:

  • Classify: Segregate immediately as Halogenated Chemical Waste .

  • Containerize: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal.

  • Label: Mark clearly with "Halogenated Organic Acid" and "Contains Iodine/Fluorine."

Part 2: Chemical Profile & Hazard Assessment (The "Why")

To ensure safety, one must understand the causality behind the disposal protocols. This compound is not merely an acid; it is a poly-halogenated aromatic scaffold.

The Trifluoromethyl Group ( ) Hazard

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Standard low-temperature incineration is often insufficient to break this bond.

  • Risk: Incomplete combustion can generate Products of Incomplete Combustion (PICs) , including smaller fluorinated species or PFAS-like residuals.[1]

  • Requirement: This waste must be directed to a facility capable of high-temperature incineration (>1,100°C) with specific flue gas scrubbing to capture Hydrogen Fluoride (HF).

The Iodine ( ) Hazard

The Carbon-Iodine (C-I) bond is relatively weak and susceptible to homolytic cleavage.

  • Risk: Upon thermal treatment or reaction with oxidizers, this compound can release elemental Iodine (

    
    ) gas, which is corrosive and toxic to respiratory systems.
    
  • Requirement: Waste streams containing this compound must be kept acidic or neutral; basic conditions can sometimes promote disproportionation, but the primary concern is preventing uncontrolled oxidation.

Physical & GHS Properties
PropertyDescriptionImpact on Disposal
State Solid (Crystalline)Requires solid waste stream unless dissolved.
Acidity Organic Acid (

)
Incompatible with bases and cyanides.
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)PPE (Nitrile gloves, goggles) is mandatory.
Reactivity Incompatible with OxidizersDO NOT mix with Nitric Acid or Peroxides.

Part 3: Pre-Disposal Segregation (The Self-Validating System)

A self-validating system ensures that errors are caught before the waste leaves the bench. Follow this decision logic to determine the correct waste stream.

Diagram 1: Waste Segregation Decision Tree

WasteSegregationStartWaste Generation:2-Iodo-6-(trifluoromethyl)phenylacetic acidStateCheckPhysical State?Start->StateCheckSolidSolid (Pure or Residue)StateCheck->SolidPowder/CrystalsLiquidLiquid (Solution)StateCheck->LiquidReaction Mix/HPLCSolidActionStream A:Solid Halogenated WasteSolid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, DMSO)SolventCheck->NonHaloSolvAqueousAqueous Buffer/AcidSolventCheck->AqueousLiquidActionAStream B:Halogenated Solvent WasteHaloSolv->LiquidActionALiquidActionBStream B:Halogenated Solvent Waste(MUST segregate from Non-Halo)NonHaloSolv->LiquidActionBContaminated by Halo-AcidAqueous->LiquidActionBDO NOT DRAIN

Caption: Logic flow for segregating 2-Iodo-6-(trifluoromethyl)phenylacetic acid. Note that even if dissolved in water or methanol, the presence of the halogenated acid forces the entire mixture into the Halogenated Waste stream.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Safe packaging for high-temperature incineration.

  • Container Selection: Use a wide-mouth HDPE jar or amber glass jar with a Teflon-lined cap.

  • Transfer:

    • Work inside a chemical fume hood.

    • Transfer the solid carefully to avoid dust generation.

    • Self-Validation: Wipe the threads of the jar with a dry tissue to ensure a tight seal.

  • Labeling:

    • Apply the hazardous waste label.[2]

    • Constituents: Write "2-Iodo-6-(trifluoromethyl)phenylacetic acid".

    • Hazard Checkboxes: Check "Toxic," "Irritant," and "Corrosive (Acidic)."

    • Critical Note: Add a secondary sticker or note: "Contains Fluorine & Iodine - Incineration Only."

  • Storage: Place the jar in the "Solid Halogenated Waste" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Preventing cross-contamination of non-halogenated streams.

  • Compatibility Check: Ensure the waste container does NOT contain strong bases (NaOH, KOH) or oxidizers.

  • Consolidation:

    • Pour the solution into the Halogenated Solvent Waste carboy (usually red or yellow jerrycans).

    • Why? Even if the solvent is Methanol (non-halogenated), the solute (your compound) renders the entire volume halogenated waste.

  • Logging:

    • Record the volume and the approximate concentration of the acid on the waste log sheet.

    • Self-Validation: Verify pH is < 7.[3] If highly acidic (pH < 2), ensure the carboy is rated for corrosive waste (HDPE is standard).

Part 5: Emergency Procedures (Spills & Exposure)

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95 dust mask if powder is fine.

  • Containment: Cover the spill with damp paper towels to prevent dust dispersion.

  • Cleanup: Scoop up the material and the towels. Place them into a wide-mouth jar.

  • Disposal: Label as "Debris contaminated with Halogenated Acid" and process as Solid Waste (Scenario A).

Spill Cleanup (Liquid)
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional but Recommended): If the spill is large (>100mL), sprinkle sodium bicarbonate (baking soda) over the absorbent to neutralize the acidity.

  • Collect: Sweep into a hazardous waste bag/pail.

Part 6: Regulatory Compliance & Documentation

US EPA (RCRA) Classification

While this specific compound may not have a unique "P" or "U" list code, it falls under specific characteristic and technology-based standards:

  • Characteristic Waste: If the pH of an aqueous solution is

    
    , it carries the D002 (Corrosive)  code.
    
  • Halogenated Organic Compounds (HOCs): Under Land Disposal Restrictions (LDR), HOCs must be treated (incinerated) before land disposal.

  • Recommended Waste Code: D002 (if acidic liquid) + Lab Pack (for solids).

Diagram 2: Disposal Lifecycle

DisposalLifecycleLabLab Bench(Generation)SAASatellite Accumulation(Segregation)Lab->SAALabel & SealCentralCentral Waste Storage(90-Day Hold)SAA->CentralWeekly PickupTransporterLicensed Hauler(Manifesting)Central->TransporterEPA ID & ManifestTSDFTSDF Incinerator(>1100°C + Scrubbers)Transporter->TSDFThermal Destruction

Caption: The cradle-to-grave lifecycle. The TSDF (Treatment, Storage, and Disposal Facility) must be selected based on its ability to handle halogenated organics.

References

  • US Environmental Protection Agency (EPA). Incineration to Manage PFAS Waste Streams.[1] (Discusses the thermal stability of C-F bonds and requirement for high-temperature destruction). [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. (Standard protocols for segregating halogenated vs. non-halogenated waste). [Link]

Personal protective equipment for handling 2-Iodo-6-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Iodo-6-(trifluoromethyl)phenylacetic acid is a specialized, high-value building block used primarily in medicinal chemistry for cross-coupling reactions (e.g., Suzuki-Miyaura) and introducing metabolically stable trifluoromethyl groups.

While specific toxicological data for this exact isomer is limited in public registries, we apply the Precautionary Principle based on its functional groups. The combination of a lipophilic trifluoromethyl (


) group and an acidic moiety (

) requires a safety protocol that addresses both corrosivity and potential enhanced skin absorption.
Chemical Hazard Profile
FeatureHazard ImplicationGHS Classification (Derived)
Carboxylic Acid Tissue irritation; potential mucous membrane burns.Skin Irrit. 2 (H315) / Eye Irrit.[1][2][3] 2A (H319)
Aryl Iodide Light sensitivity; potential for iodine liberation if degraded.STOT SE 3 (H335)
Trifluoromethyl Increases lipophilicity; enhances skin permeation of the acid.Treat as Harmful by Absorption
Physical State Fine powder; prone to static charge (scattering risk).Particulate Inhalation Hazard

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for fluorinated aryl iodides due to their cost and potential for biological activity. The following PPE selection is based on permeation resistance and physical handling characteristics.

DOT Diagram: PPE Decision Logic

The following logic flow dictates the PPE requirements based on the operation scale.

PPE_Logic Start Task Assessment Scale Scale of Operation Start->Scale Small < 1g (Weighing/Aliquot) Scale->Small Analytical Large > 1g or Synthesis Scale->Large Prep Hands_S Hands: Double Nitrile (4 mil inner / 5 mil outer) Small->Hands_S Eyes_S Eyes: Safety Glasses (Side Shields) Small->Eyes_S Hands_L Hands: High-Breakthrough Nitrile (8 mil Extended Cuff) Large->Hands_L Eyes_L Eyes: Chemical Goggles (If dust risk exists) Large->Eyes_L Resp Respiratory: Fume Hood Required (Face Velocity > 100 fpm) Hands_S->Resp Hands_L->Resp Eyes_S->Resp Eyes_L->Resp

Caption: Decision matrix for PPE selection based on operational scale. Note the universal requirement for Fume Hood usage.

Detailed PPE Specifications
1. Hand Protection (Critical)

Fluorinated compounds can permeate standard latex.

  • Recommendation: 100% Nitrile .

  • Protocol:

    • Inner Layer: Disposable nitrile (4 mil) – provides tactile sensitivity.

    • Outer Layer: Durable nitrile (5-8 mil) – provides chemical barrier.

    • Why? The

      
       group increases the compound's solubility in lipids (skin oils). If the outer glove is compromised, the inner glove allows safe doffing without skin contact.
      
2. Eye & Face Protection[1][2][4][5][6][7][8]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • Powder Handling: If handling >500mg or if the powder is "fluffy" (low bulk density), switch to unvented chemical goggles . Phenylacetic acids are severe eye irritants; dust contact with the eye's moisture creates an acidic solution immediately.

3. Respiratory Protection
  • Primary: Chemical Fume Hood. Do not handle this compound on an open bench.

  • Secondary (Spill/Cleaning): If hood containment is breached, use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. The OV cartridge protects against potential iodine vapors if the compound degrades.

Operational Protocol: Handling & Synthesis

A. Storage & Stability[2][3][6][10]
  • Condition: Store at 2–8°C (Refrigerator).

  • Light: Protect from light (Amber vial or foil-wrapped). The C-I bond is weak; UV light can cause homolytic cleavage, liberating iodine and degrading your reagent.

  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density) to prevent oxidation.

B. Weighing (The "Static" Problem)

Fluorinated aromatic powders are notorious for high static charge. They often "jump" off spatulas, contaminating balances and gloves.

  • Step 1: Place an anti-static gun or ionizer bar near the balance inside the hood.

  • Step 2: Use glass or metal weighing boats. Avoid plastic weighing dishes, which exacerbate static.

  • Step 3: If the powder adheres to the spatula, do not flick it. Wash the spatula into the reaction vessel with the reaction solvent.

C. Reaction Setup
  • Solvent Choice: Compatible with DCM, THF, DMF.

  • Incompatibility: Avoid strong oxidizers (peroxides, permanganates) and strong bases (which will deprotonate the carboxylic acid and potentially attack the aryl ring).

DOT Diagram: Safe Handling Workflow

Handling_Workflow Retrieve Retrieve from Cold Storage Warm Warm to RT (Prevent Condensation) Retrieve->Warm Check Check Appearance (White vs. Yellow/Brown) Warm->Check Weigh Weigh in Hood (Anti-Static Protocol) Check->Weigh Discard Quench & Dispose Check->Discard If Brown (Iodine liberated) Dissolve Dissolve Immediately (Solvent Wash) Weigh->Dissolve Inert Purge Headspace (Argon) Dissolve->Inert

Caption: Operational workflow emphasizing thermal equilibration and visual quality checks before weighing.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][5][6][8] The acidity requires prolonged flushing. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][5][6][9] Do not use alcohol (ethanol/methanol), as this may enhance the absorption of the fluorinated compound into the skin.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[7]

Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[5][6]

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Contain: Cover the spill with a wet paper towel (dampened with water or dilute sodium thiosulfate if iodine discoloration is visible) to prevent dust scattering.

  • Clean: Scoop up the wet material. Wipe the surface with a weak base (1% Sodium Bicarbonate) to neutralize the acid, then water.

Waste Disposal[2][6][7]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents. The presence of Iodine and Fluorine requires specific incineration protocols to prevent the formation of corrosive acid gases (HI, HF) in standard incinerators.

  • Labeling: Clearly label as "Contains Fluorinated/Iodinated Organic Acid."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 594597, 2-(Trifluoromethyl)phenylacetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.